molecular formula C7H5Cl2NO2 B1668635 Chloramben CAS No. 133-90-4

Chloramben

Numéro de catalogue: B1668635
Numéro CAS: 133-90-4
Poids moléculaire: 206.02 g/mol
Clé InChI: HSSBORCLYSCBJR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Purplish white powder or light purple solid. (NTP, 1992)
Chloramben is a chlorobenzoic acid.
This compound is used as a herbicide on a number of crops. Limited information is available on the health effects of this compound. Acute (short-term) exposure to high levels of this compound in humans results in mild to moderate dermal irritation. No information is available on the chronic (long-term) effects of this compound in humans. Animal studies have reported effects on the liver from chronic oral exposure to this compound. A National Toxicology Program Study reported that oral exposure to this compound caused liver tumors in mice, but not in rats. EPA has not classified this compound for potential carcinogenicity.
RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-amino-2,5-dichlorobenzoic acid
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InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
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InChI Key

HSSBORCLYSCBJR-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl
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Molecular Formula

C7H5Cl2NO2
Record name CHLORAMBEN
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Related CAS

1076-46-6 (ammonium salt), 1954-81-0 (hydrochloride salt), 28283-88-7 (aluminum salt)
Record name Chloramben [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID2020262
Record name Chloramben
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Molecular Weight

206.02 g/mol
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Physical Description

Purplish white powder or light purple solid. (NTP, 1992), Colorless odorless solid; Technical product is purplish white solid; [HSDB]
Record name CHLORAMBEN
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), water solubility = 700 mg/l @ 25 °C, SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C, SOL IN ALKALI, SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C, For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page.
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Vapor Pressure

0.007 mmHg at 212 °F (NTP, 1992), 0.0000001 [mmHg], 930 mPa @ 100 °C
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Color/Form

COLORLESS CRYSTALLINE SOLID

CAS No.

133-90-4
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Record name Benzoic acid, 3-amino-2,5-dichloro-
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Melting Point

381 to 387 °F (NTP, 1992), 200-201 °C, MP: ABOVE 195 °C /TECHNICAL PRODUCT/
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Foundational & Exploratory

Chloramben's Enigmatic Mechanism: A Technical Deep Dive into its Action in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

Abstract

Chloramben, a pre-emergence herbicide, has long been categorized as a synthetic auxin due to its profound effects on plant growth, primarily the inhibition of seedling root development. However, emerging evidence reveals a more complex and nuanced mechanism of action than previously understood. This technical guide synthesizes the current understanding of this compound's molecular and physiological interactions within susceptible plant species. A key finding is its operation through a non-canonical auxin signaling pathway, exhibiting minimal binding to the primary TIR1/AFB auxin co-receptors. This document provides a comprehensive overview of its absorption, translocation, metabolism, and molecular targets, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and development in this area.

Introduction

This compound (3-amino-2,5-dichlorobenzoic acid) is a selective, soil-applied herbicide used for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2][3] Its herbicidal action manifests as classic auxin-like symptoms, including inhibition of root growth and abnormal development, leading to seedling death as they emerge from the soil.[1][4] Despite these physiological hallmarks of auxin activity, recent studies have indicated that this compound's mode of action diverges from that of canonical auxin herbicides like 2,4-D. Notably, it displays little to no binding affinity for the Transport Inhibitor Response 1 (TIR1) and Auxin F-Box (AFB) proteins, which are the primary receptors for endogenous auxin and many synthetic auxins.[5] This suggests that this compound triggers auxin-like responses through an alternative or "non-canonical" signaling cascade.

This guide delves into the intricate details of this compound's mechanism of action, focusing on the key factors that determine its efficacy and selectivity: differential uptake, translocation, and metabolic detoxification.

Physicochemical Properties

The efficacy of a herbicide is intrinsically linked to its physicochemical properties, which govern its environmental fate and uptake by plants.

PropertyValueReference
Chemical FormulaC₇H₅Cl₂NO₂[3]
Molar Mass206.02 g·mol⁻¹[3]
AppearanceColorless crystalline solid[1][3]
Water Solubility700 mg/L[1]
Melting Point200-201 °C (decomposes)[1][3]

Core Mechanism of Action: A Non-Canonical Auxin Pathway

The primary herbicidal effect of this compound is the disruption of root development in seedlings.[1][4] While phenotypically similar to the effects of other auxinic herbicides, the molecular mechanism diverges significantly.

Interaction with Auxin Signaling

Conventional auxin herbicides function by binding to the TIR1/AFB family of F-box proteins. This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAAs. The removal of these repressors allows for the expression of auxin-responsive genes, which at herbicidal concentrations, leads to uncontrolled growth and plant death.

In contrast, in-vitro binding assays have demonstrated that this compound exhibits little to no binding to the TIR1 and AFB5 auxin receptors.[5] This crucial finding points towards a mechanism that bypasses these primary receptors, activating a downstream auxin response through an alternative pathway. The precise molecular target of this compound remains an active area of research.

Proposed Non-Canonical Signaling Pathway of this compound

Chloramben_Pathway cluster_cell Inside Plant Cell This compound This compound PlantCell Plant Cell This compound->PlantCell Uptake UnknownReceptor Unknown Receptor / Binding Site PlantCell->UnknownReceptor SignalTransduction Signal Transduction Cascade UnknownReceptor->SignalTransduction AuxinResponse Auxin-like Physiological Responses SignalTransduction->AuxinResponse RootInhibition Inhibition of Root Development AuxinResponse->RootInhibition Chloramben_Metabolism This compound This compound (Active Herbicide) Conjugation Conjugation (Detoxification) This compound->Conjugation NGlucosylamine N-glucosylamine (Inactive Metabolite) Conjugation->NGlucosylamine Amino Group Conjugation GlucoseEster Glucose Ester (Inactive Metabolite) Conjugation->GlucoseEster Carboxylic Acid Group Esterification

References

An In-depth Technical Guide to 3-amino-2,5-dichlorobenzoic Acid: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-2,5-dichlorobenzoic acid, also known by its common name Chloramben, is a synthetic auxin herbicide belonging to the benzoic acid class of chemicals.[1][2] Historically, it has been utilized for the pre-emergence control of annual grasses and broadleaf weeds in various crops.[3] Beyond its agricultural applications, its chemical structure presents a versatile scaffold for medicinal chemistry and drug design, making its chemical properties and biological activities a subject of interest for researchers in drug development.[4] This technical guide provides a comprehensive overview of the chemical properties, experimental protocols for its synthesis and analysis, and a discussion of its known biological activities and mechanisms of action.

Chemical and Physical Properties

3-amino-2,5-dichlorobenzoic acid is a crystalline solid that is colorless and odorless.[1] It is moderately soluble in water and soluble in organic solvents such as ethanol (B145695) and acetone.[5] The compound's key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₅Cl₂NO₂[6]
Molecular Weight 206.03 g/mol [6]
CAS Number 133-90-4[6]
Melting Point 194-197 °C (decomposes)
200 °C[2][7]
Water Solubility 700 mg/L at 25 °C[2][5]
Appearance Colorless crystalline solid[1]
SMILES C1=C(C=C(C(=C1N)Cl)C(=O)O)Cl
InChI InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of 3-amino-2,5-dichlorobenzoic acid. While a publicly available, comprehensive dataset for ¹H and ¹³C NMR is not readily found, the National Institute of Standards and Technology (NIST) WebBook indicates the availability of Infrared (IR) and Mass Spectrometry (MS) data.[8]

Experimental Protocols

Synthesis of 3-amino-2,5-dichlorobenzoic Acid

A common method for the synthesis of 3-amino-2,5-dichlorobenzoic acid involves a multi-step process starting from benzoyl chloride. The general workflow is outlined below.

Synthesis_Workflow A Benzoyl Chloride B Chlorination A->B Cl₂ C Esterification B->C Esterifying Agent D Freeze Crystallization (Separation of 2,5-dichloro isomer) C->D E Nitration D->E Nitrating Agent F Acid Hydrolysis (Isolation of 3-nitro-2,5-dichlorobenzoic acid) E->F H₂SO₄/H₂O G Reduction F->G Reducing Agent H 3-amino-2,5-dichlorobenzoic acid G->H

Figure 1: General synthesis workflow for 3-amino-2,5-dichlorobenzoic acid.

A detailed experimental protocol, as described in US Patent 3,703,546, involves the following key steps:

  • Chlorination of Benzoyl Chloride: Benzoyl chloride is chlorinated to produce a mixture of chlorinated benzoyl chlorides.

  • Esterification: The resulting mixture is esterified, typically with methanol, to form the corresponding methyl esters.

  • Separation of the 2,5-dichloro Isomer: The desired methyl 2,5-dichlorobenzoate (B1240473) is separated from the mixture of isomers via freeze crystallization.

  • Nitration: The purified methyl 2,5-dichlorobenzoate is nitrated to introduce a nitro group onto the aromatic ring.

  • Hydrolysis and Isolation: The mixture of nitro isomers is subjected to acid hydrolysis to selectively hydrolyze the 3-nitro ester to the corresponding carboxylic acid, which is then isolated.

  • Reduction: The isolated 3-nitro-2,5-dichlorobenzoic acid is treated with a reducing agent to convert the nitro group to an amino group, yielding the final product, 3-amino-2,5-dichlorobenzoic acid.

Analytical Methods

Standard analytical techniques are employed for the characterization and purity assessment of 3-amino-2,5-dichlorobenzoic acid.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acidic modifier) can be used for separation, with detection typically performed using a UV detector.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include those for the N-H stretches of the amine, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-Cl stretches.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed chemical structure of the molecule.

Biological Activity and Mechanism of Action

The primary biological activity of 3-amino-2,5-dichlorobenzoic acid is its herbicidal effect, where it functions as a synthetic auxin.[1][2]

Herbicidal Mode of Action

As a synthetic auxin, 3-amino-2,5-dichlorobenzoic acid mimics the action of the natural plant hormone indole-3-acetic acid (IAA) but is more resistant to degradation within the plant.[1] This leads to an overload of auxin signaling, disrupting normal plant growth processes. The key mechanisms of its herbicidal action include:

  • Inhibition of Seedling Root Development: The compound is particularly effective at inhibiting the root development of seedlings.[1]

  • Disruption of Auxin Transport: Like other auxin herbicides, it is believed to interfere with the polar transport of endogenous auxin, leading to abnormal growth and development.[5]

  • Induction of Ethylene (B1197577) Production and Abscisic Acid Biosynthesis: The overstimulation of auxin receptors can lead to increased production of ethylene and abscisic acid, which contribute to senescence and tissue decay in sensitive plants.[2]

The following diagram illustrates the general signaling pathway of auxin herbicides.

Auxin_Signaling_Pathway cluster_0 Cellular Response Growth Inhibition Growth Inhibition Senescence Senescence Tissue Decay Tissue Decay Senescence->Tissue Decay 3-amino-2,5-dichlorobenzoic acid\n(Synthetic Auxin) 3-amino-2,5-dichlorobenzoic acid (Synthetic Auxin) Auxin Receptors\n(e.g., TIR1/AFB) Auxin Receptors (e.g., TIR1/AFB) 3-amino-2,5-dichlorobenzoic acid\n(Synthetic Auxin)->Auxin Receptors\n(e.g., TIR1/AFB) Ubiquitination and Degradation\nof Aux/IAA Repressors Ubiquitination and Degradation of Aux/IAA Repressors Auxin Receptors\n(e.g., TIR1/AFB)->Ubiquitination and Degradation\nof Aux/IAA Repressors Activation of\nAuxin Response Factors (ARFs) Activation of Auxin Response Factors (ARFs) Ubiquitination and Degradation\nof Aux/IAA Repressors->Activation of\nAuxin Response Factors (ARFs) Altered Gene Expression Altered Gene Expression Activation of\nAuxin Response Factors (ARFs)->Altered Gene Expression Altered Gene Expression->Growth Inhibition Increased Ethylene and\nAbscisic Acid Biosynthesis Increased Ethylene and Abscisic Acid Biosynthesis Altered Gene Expression->Increased Ethylene and\nAbscisic Acid Biosynthesis Increased Ethylene and\nAbscisic Acid Biosynthesis->Senescence

Figure 2: Simplified signaling pathway of auxin herbicides like 3-amino-2,5-dichlorobenzoic acid.
Applications in Drug Development

The rigid, substituted aromatic structure of 3-amino-2,5-dichlorobenzoic acid makes it an attractive scaffold in medicinal chemistry for the development of novel therapeutic agents.[4] Its derivatives have been investigated for various biological activities. For instance, studies have shown that derivatives of aminodichlorobenzoic acids possess phytotoxic activity.[9] The amino and carboxylic acid functional groups provide convenient handles for chemical modification, allowing for the synthesis of diverse compound libraries for screening against various biological targets. While specific examples of its direct incorporation into marketed drugs are not prominent, its utility as a building block in the synthesis of bioactive molecules remains an area of interest for drug discovery.

Safety Information

3-amino-2,5-dichlorobenzoic acid is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also suspected of causing cancer.

  • Hazard Statements: H302, H315, H319, H335, H351

  • Precautionary Statements: P201, P261, P280, P305+P351+P338

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator, should be used when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

3-amino-2,5-dichlorobenzoic acid is a well-characterized compound with established herbicidal activity. Its chemical properties and the reactivity of its functional groups also make it a valuable starting material and scaffold for the synthesis of new molecules with potential applications in drug discovery. This technical guide provides a foundational understanding of its chemistry, synthesis, and biological effects, which can serve as a valuable resource for researchers in the fields of agricultural science, medicinal chemistry, and drug development. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.

References

The Synthesis and Manufacture of Chloramben: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben, chemically known as 3-amino-2,5-dichlorobenzoic acid, is a selective, pre-emergence herbicide. This technical guide provides an in-depth overview of the core synthesis and manufacturing processes for this compound. It details several synthetic pathways, including the chlorination of benzoic acid, a route from p-dichlorobenzene, and a patented process starting with benzoyl chloride. This document outlines the key chemical transformations, reaction conditions, and presents available quantitative data in structured tables. Detailed experimental protocols derived from public literature are also provided, alongside visualizations of the synthetic pathways to facilitate a comprehensive understanding for researchers and chemical development professionals.

Introduction

This compound is a benzoic acid herbicide primarily used to control annual grasses and broadleaf weeds in a variety of crops.[1][2][3] Its efficacy lies in its ability to inhibit root development in seedling weeds.[1] The technical product is typically around 90% pure.[1][4] Understanding the synthesis of this compound is crucial for process optimization, impurity profiling, and the development of novel analogues. This guide explores the most common and historically significant manufacturing routes.

Synthetic Pathways

Several routes for the industrial synthesis of this compound have been developed. The following sections detail the key methodologies.

Synthesis from Benzoic Acid

A common and straightforward method for this compound synthesis begins with benzoic acid.[1] This process involves three primary steps: chlorination, nitration, and reduction.

Logical Flow of Synthesis from Benzoic Acid

A Benzoic Acid B Chlorination A->B Cl2, Catalyst C 2,5-Dichlorobenzoic Acid B->C D Nitration C->D HNO3, H2SO4 E 3-Nitro-2,5-dichlorobenzoic Acid D->E F Reduction E->F Reducing Agent (e.g., Sn/HCl) G This compound (3-Amino-2,5-dichlorobenzoic Acid) F->G

Caption: Synthesis of this compound starting from Benzoic Acid.

Synthesis from p-Dichlorobenzene

An alternative industrial manufacturing process starts with p-dichlorobenzene.[4] This multi-step synthesis involves chloromethylation, oxidation, nitration, and finally, reduction.

Experimental Workflow from p-Dichlorobenzene

cluster_start Starting Material cluster_reactions Reaction Sequence cluster_product Final Product p-Dichlorobenzene p-Dichlorobenzene Chloromethylation Chloromethylation p-Dichlorobenzene->Chloromethylation Paraformaldehyde, Chloromethylation Oxidation Oxidation Chloromethylation->Oxidation KMnO4 Nitration Nitration Oxidation->Nitration HNO3 Reduction Reduction Nitration->Reduction Sn particles This compound This compound Reduction->this compound

Caption: Industrial synthesis route for this compound from p-Dichlorobenzene.

Patented Synthesis from Benzoyl Chloride

A high-yield process for preparing 3-amino-2,5-dichlorobenzoic acid has been detailed in U.S. Patent 3,703,546.[5] This method starts with the chlorination of benzoyl chloride and involves the separation of the desired isomer via crystallization.

Signaling Pathway of the Patented Synthesis

Benzoyl Chloride Benzoyl Chloride Chlorination Chlorination Benzoyl Chloride->Chlorination Cl2 Esterification Esterification Chlorination->Esterification Methanol Freeze Crystallization Freeze Crystallization Esterification->Freeze Crystallization Separation of 2,5-dichloro isomer Nitration Nitration Freeze Crystallization->Nitration HNO3/H2SO4 Acid Hydrolysis Acid Hydrolysis Nitration->Acid Hydrolysis Separation of 3-nitro isomer Reduction Reduction Acid Hydrolysis->Reduction Reducing Agent 3-Amino-2,5-dichlorobenzoic Acid 3-Amino-2,5-dichlorobenzoic Acid Reduction->3-Amino-2,5-dichlorobenzoic Acid

Caption: High-yield synthesis of this compound as per U.S. Patent 3,703,546.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the synthesis of this compound, primarily based on the patented process.[5]

Preparation of Methyl 2,5-Dichlorobenzoate (B1240473)
  • Chlorination and Esterification: A mixture of mono- and polychlorinated benzoyl chlorides is treated with methanol.

  • Freeze Crystallization: The resulting mixture of esters is cooled to between -10°C and 10°C to crystallize the substantially pure methyl ester of 2,5-dichlorobenzoic acid.

  • Isolation: The crystallized product is separated to yield pure methyl 2,5-dichlorobenzoate with a melting point of 38-39°C. The reported yield is based on the amount of the 2,5-isomer in the starting technical dichlorobenzoyl chloride.[5]

Nitration of Methyl 2,5-Dichlorobenzoate
  • Preparation of Acid Solution (A): 246 grams (1.20 mol) of pure methyl 2,5-dichlorobenzoate (M.P. 38-39°C) is mixed with 534 cc of 95% sulfuric acid.

  • Preparation of Nitrating Mixture (B): 240 cc of nitric acid is mixed with 198 cc of 100% sulfuric acid.

  • Nitration Reaction: Mixture B is gradually added to mixture A with stirring while maintaining the temperature between 0°C and 5°C.

  • Post-Reaction: After the addition is complete, stirring is continued at the same temperature for an additional 3 hours.[5]

Hydrolysis and Isolation of 3-Nitro-2,5-Dichlorobenzoic Acid
  • Hydrolysis: The nitration product, consisting of a mixture of methyl esters of 3-nitro and 6-nitro 2,5-dichlorobenzoic acid, is hydrolyzed by adding 642 grams of sulfuric acid, 220 grams of water, and 430 grams of acetic acid.

  • Reflux: The mixture is refluxed at 133°C for 1.5 hours with agitation. This step selectively hydrolyzes the 3-nitro isomer.

  • Isolation: The desired 3-nitro-2,5-dichlorobenzoic acid is then isolated from the mixture.[5]

Reduction to 3-Amino-2,5-Dichlorobenzoic Acid
  • Reduction: The isolated 3-nitro-2,5-dichlorobenzoic acid is treated with a suitable reducing agent to convert the nitro group to an amino group, yielding the final product, 3-amino-2,5-dichlorobenzoic acid.[5] Common reducing agents for this transformation include tin particles in the presence of a strong acid.[4]

Quantitative Data

The following tables summarize the available quantitative data for the synthesis of this compound and its intermediates.

Table 1: Reactant Quantities for Nitration of Methyl 2,5-Dichlorobenzoate [5]

ReactantAmountMoles
Methyl 2,5-Dichlorobenzoate246 g1.20
95% Sulfuric Acid534 cc-
Nitric Acid240 cc-
100% Sulfuric Acid198 cc-

Table 2: Reaction Conditions for Key Synthesis Steps [5]

StepTemperatureDurationKey Reagents
Freeze Crystallization-10°C to 10°C-Methanol
Nitration0°C to 5°C3 hours (post-addition)Nitric Acid, Sulfuric Acid
Hydrolysis133°C (Reflux)1.5 hoursSulfuric Acid, Acetic Acid, Water

Table 3: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₅Cl₂NO₂[1][4]
Molecular Weight206.03 g/mol [4][6]
AppearanceColorless crystalline solid[2][4]
Melting Point200-201 °C[4]
Water Solubility700 mg/L at 25 °C[1][4]
Purity (Technical Grade)~90%[1][4]

Manufacturing and Quality Control

The industrial production of this compound requires careful control over reaction conditions to ensure a high yield of the desired product and to minimize the formation of impurities.[7] The manufacturing process can be either batch or continuous. Key quality control measures involve monitoring the purity of intermediates and the final product, as well as ensuring the removal of potentially toxic byproducts.[7] The detailed manufacturing processes, including specific equipment, process solvents, and purification steps, are often proprietary.[7]

Conclusion

The synthesis of this compound can be achieved through several viable routes, with the choice of method often depending on the availability and cost of starting materials, as well as desired product purity. The processes generally involve multi-step chemical transformations that require careful control of reaction parameters. The information presented in this guide, including the detailed synthetic pathways, experimental protocols, and quantitative data, provides a solid foundation for researchers and professionals involved in the development and manufacturing of this compound and related compounds. Further research into greener synthesis routes and more efficient catalytic systems could enhance the sustainability of this compound production.

References

The Degradation of Chloramben in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben, a selective pre-emergence herbicide, has been utilized in agriculture to control annual grasses and broadleaf weeds. Understanding its environmental fate, particularly its degradation pathways in soil and water, is crucial for assessing its ecological impact and ensuring environmental safety. This technical guide provides a comprehensive overview of the microbial and abiotic degradation processes of this compound, detailing the metabolic pathways, key intermediates, and influencing environmental factors. It also includes detailed experimental protocols for the analysis of this compound and its metabolites in environmental matrices, along with quantitative data on its persistence.

Introduction

This compound (3-amino-2,5-dichlorobenzoic acid) belongs to the benzoic acid class of herbicides.[1][2] Its efficacy lies in its ability to inhibit root and shoot development of susceptible plants.[1] The environmental persistence and mobility of this compound are of significant concern, as they dictate its potential for groundwater contamination and impact on non-target organisms. The degradation of this compound in the environment is a complex process governed by a combination of microbial and abiotic factors.[1][3] This guide delves into the core mechanisms of this compound degradation in both soil and aquatic environments.

Degradation of this compound in Soil

The primary mechanism for this compound degradation in soil is microbial activity.[3] The persistence of this compound in soil is moderate, with a half-life of approximately 6 to 8 weeks, although this can vary significantly depending on soil properties and environmental conditions.[1][3]

Microbial Degradation Pathway

The microbial breakdown of this compound, like other chlorinated aromatic compounds, is primarily an aerobic process.[4][5] While a complete, step-by-step pathway for this compound is not extensively detailed in the literature, the degradation is understood to proceed through a series of enzymatic reactions, primarily initiated by dioxygenase enzymes.[4][5] This process leads to the formation of catechol intermediates, which are then further metabolized.[4][5] Reductive dechlorination can also occur, leading to the formation of less chlorinated benzoic acid derivatives.[3]

Key microbial genera such as Pseudomonas and Burkholderia are known to degrade chlorinated benzenes and are likely involved in this compound breakdown.[4][5] Fungi also play a role in the degradation of chlorinated herbicides.[6]

A proposed microbial degradation pathway for this compound in soil involves the following key steps:

  • Reductive Dechlorination: One of the initial steps can be the removal of a chlorine atom to form 3-amino-5-chlorobenzoic acid.[3] Further dechlorination can lead to the formation of 3-aminobenzoic acid.[3]

  • Dioxygenase Attack: Aerobic bacteria utilize dioxygenase enzymes to incorporate molecular oxygen into the aromatic ring, leading to the formation of unstable dihydrodiol intermediates. These are then rearomatized to form chlorocatechols.[4][5]

  • Ring Cleavage: The resulting chlorocatechols undergo ring cleavage, a critical step in the degradation pathway, which is also catalyzed by dioxygenases.[4][5]

  • Further Metabolism: The ring-cleavage products are then channeled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO2, water, and chloride ions).[5]

  • Decarboxylation: Biodegradation in nonsterile soils may also occur via decarboxylation.[7]

dot graph TD { rankdir=TB; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4", arrowhead="vee"];

} caption: "Proposed Microbial Degradation Pathway of this compound in Soil"

Factors Influencing Soil Degradation

Several environmental factors significantly influence the rate of this compound degradation in soil:

  • Soil Type: Leaching of this compound is more pronounced in sandy soils due to their lower adsorption capacity.[1]

  • Organic Matter: Higher organic matter content in soil leads to increased adsorption of this compound, which can reduce its bioavailability for microbial degradation but also decrease its leaching potential.[1][3]

  • Moisture: Increased soil moisture generally enhances microbial activity, leading to faster degradation of this compound.[1][3]

  • Temperature: The rate of microbial degradation is temperature-dependent, with warmer conditions generally favoring faster breakdown.[8]

  • pH: Soil pH can affect both the chemical stability of this compound and the activity of microbial populations responsible for its degradation.[9][10]

Degradation of this compound in Water

In aquatic environments, the primary degradation pathway for this compound is photodegradation, particularly in the presence of sunlight.[1][3]

Photodegradation Pathway

Aqueous solutions of this compound readily degrade when exposed to sunlight, leading to a significant reduction in its phytotoxicity.[3] The photodegradation process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. The primary mechanism is believed to be reductive dechlorination.[3][11]

The proposed photodegradation pathway includes the following steps:

  • Photo-induced Reductive Dechlorination: Upon exposure to UV light, this compound can undergo reductive dechlorination, initially at the 2-position, to yield 3-amino-5-chlorobenzoic acid.[11]

  • Further Dechlorination: Continued irradiation can lead to the removal of the second chlorine atom, resulting in the formation of 3-aminobenzoic acid.[3][11]

  • Photooxidation: The amino group of this compound can be susceptible to photooxidation, which contributes to the reduction in its herbicidal activity.[11]

dot graph TD { rankdir=TB; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#EA4335", arrowhead="vee"];

} caption: "Proposed Photodegradation Pathway of this compound in Water"

Factors Influencing Aquatic Degradation

The rate of this compound degradation in water is influenced by:

  • Sunlight Intensity: The rate of photodegradation is directly related to the intensity of solar radiation.[1]

  • Water pH: The pH of the water can affect the chemical form of this compound and its susceptibility to hydrolysis and photodegradation.[9][12]

  • Presence of Photosensitizers: Natural substances in water, such as humic acids, can act as photosensitizers and accelerate the photodegradation process.

Quantitative Data on this compound Degradation

The persistence of this compound in the environment is quantified by its half-life (t½), which is the time required for 50% of the initial concentration to dissipate.

Matrix Parameter Value Conditions/Notes Reference(s)
SoilHalf-life (t½)~ 6 - 8 weeksVaries with soil type, moisture, and organic matter content.[3],[1]
Adsorption Coefficient (Koc)15 (estimated for salts at pH < 5)Indicates high mobility in soil.[1]
WaterHalf-life (t½)~ 6 hoursIn surface water exposed to sunlight.[7]
Water Solubility700 mg/Lat 25°C[7],[1]
AirHalf-life (t½)~ 15 hoursEstimated for vapor phase reaction with hydroxyl radicals.[7]

Experimental Protocols

Accurate determination of this compound and its metabolites in environmental samples is essential for monitoring and risk assessment. The following are detailed methodologies for their analysis in soil and water.

Analysis of this compound in Soil

Method: Ultrasound-Assisted Extraction (UAE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Air-dry the soil sample and sieve it through a 2 mm mesh.

    • Accurately weigh 10 g of the prepared soil into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of an extraction solvent (e.g., acetonitrile:water 80:20 v/v with 0.1% formic acid) to the soil sample.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Place the tube in an ultrasonic bath and sonicate for 15 minutes.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean tube.

    • Repeat the extraction process on the soil pellet with a fresh aliquot of the extraction solvent and combine the supernatants.

  • Clean-up (if necessary):

    • For soils with high organic matter, a solid-phase extraction (SPE) clean-up step may be required.

  • Analysis:

    • Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.

    • Analyze the sample using a properly calibrated LC-MS/MS system.

dot graph LR { rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#34A853", arrowhead="vee"];

} caption: "Workflow for this compound Analysis in Soil"

Analysis of this compound in Water

Method: Based on EPA Method 515.1/515.4 - Liquid-Liquid Extraction (LLE) with Derivatization followed by Gas Chromatography with Electron Capture Detection (GC-ECD)

  • Sample Preparation:

    • Take a 1 L water sample in a separatory funnel.

    • Adjust the sample pH to >12 with 6N NaOH to hydrolyze any esters of this compound.

    • Perform a solvent wash with a nonpolar solvent to remove interferences.

    • Acidify the sample to pH < 2 with concentrated sulfuric acid.

  • Extraction:

    • Extract the acidified sample three times with 60 mL of diethyl ether or methyl tert-butyl ether (MTBE).

    • Combine the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a column of anhydrous sodium sulfate (B86663) to remove residual water.

    • Concentrate the extract to a small volume (e.g., 1-5 mL) using a Kuderna-Danish apparatus or a gentle stream of nitrogen.

  • Derivatization:

    • Convert the this compound acid to its methyl ester by adding diazomethane (B1218177) or another suitable methylating agent. This step is crucial for volatilization prior to GC analysis.

  • Analysis:

    • Inject an aliquot of the derivatized extract into a GC-ECD system for quantification.

dot graph LR { rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#FBBC05", arrowhead="vee"];

} caption: "Workflow for this compound Analysis in Water"

Conclusion

The degradation of this compound in soil and water is a multifaceted process influenced by a variety of environmental factors. In soil, microbial degradation is the predominant pathway, leading to the formation of less chlorinated and ultimately mineralized products. In water, photodegradation plays a key role in its dissipation. The persistence of this compound, as indicated by its half-life, is moderate in soil and relatively short in sunlit surface waters. Understanding these degradation pathways and the factors that control them is essential for predicting the environmental behavior of this compound and for developing strategies to mitigate any potential adverse effects. The analytical methods detailed in this guide provide robust tools for monitoring the presence of this compound and its degradation products in the environment.

References

Physicochemical Properties of Chloramben: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben, a selective pre-emergence herbicide, has been historically utilized for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2] Its efficacy is rooted in its unique physicochemical properties that govern its environmental fate, bioavailability, and mode of action. As a member of the benzoic acid chemical class, this compound's herbicidal activity is characterized by its auxin-like effects, primarily inhibiting seedling root development.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details established experimental protocols for their determination, and visually elucidates its metabolic pathway, synthesis, and proposed mechanism of action.

Physicochemical Data of this compound

The following tables summarize the key quantitative physicochemical properties of this compound, providing a clear and concise reference for researchers.

Table 1: General and Chemical Identity

PropertyValueSource
IUPAC Name 3-amino-2,5-dichlorobenzoic acid[4]
CAS Number 133-90-4[4]
Chemical Formula C₇H₅Cl₂NO₂[5]
Molecular Weight 206.02 g/mol [4]
Appearance Colorless, odorless crystalline solid[1][3]
SMILES C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl[4]
InChIKey HSSBORCLYSCBJR-UHFFFAOYSA-N[4]

Table 2: Physical and Chemical Properties

PropertyValueConditionsSource
Melting Point 200-201 °C[3][5][6]
Boiling Point 373.2 ± 42.0 °Cat 760 mmHg[7]
Water Solubility 700 mg/Lat 25 °C[3][4][5]
Vapor Pressure 930 mPaat 100 °C[3][8]
pKa (Dissociation Constant) 3.4at 25 °C[9]
LogP (Octanol-Water Partition Coefficient) 1.9 - 2.52[7][9]
Density 1.6 ± 0.1 g/cm³[7]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of organic compounds like this compound are outlined in internationally recognized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability.

Melting Point Determination (OECD 102)

The melting point of a solid is the temperature at which it transitions to a liquid. This property is a crucial indicator of purity.

Methodology: Capillary Tube Method

  • Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled glass capillary tube, sealed at one end.

  • Apparatus: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus.[6][9]

  • Heating: The apparatus is heated slowly and uniformly.[9]

  • Observation: The temperatures at which the substance begins to melt and at which it becomes completely liquid are recorded as the melting range.[6][9] For pure substances, this range is typically narrow.

Boiling Point Determination (OECD 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Siwoloboff Method

  • Sample Preparation: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus: The test tube is attached to a thermometer and heated in a liquid bath (e.g., Thiele tube) to ensure uniform heating.[8][10]

  • Heating: The bath is heated gently.[10]

  • Observation: As the boiling point is approached, a continuous stream of bubbles will emerge from the open end of the capillary tube. The heat source is then removed. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10]

Water Solubility Determination (OECD 105)

Water solubility is a critical parameter for assessing the environmental transport and bioavailability of a substance.

Methodology: Flask Method (for solubilities > 10⁻² g/L)

  • Equilibration: A sufficient amount of this compound is added to a flask containing purified water to create a saturated solution. The flask is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached.[11][12]

  • Phase Separation: The solution is centrifuged or filtered to separate the undissolved solid from the aqueous phase.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Dissociation Constant (pKa) Determination (OECD 112)

The pKa is a measure of the strength of an acid in solution. For this compound, which has a carboxylic acid group, the pKa indicates the pH at which the ionized and non-ionized forms are present in equal concentrations.

Methodology: Titration Method

  • Solution Preparation: A known concentration of this compound is dissolved in water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Partition Coefficient (logP) Determination (OECD 107)

The n-octanol/water partition coefficient (logP) is a measure of a chemical's lipophilicity and is a key parameter in predicting its environmental fate and biological uptake.

Methodology: Shake-Flask Method

  • Partitioning: A known amount of this compound is dissolved in a mixture of n-octanol and water in a separatory funnel.

  • Equilibration: The funnel is shaken to allow for the partitioning of this compound between the two immiscible phases until equilibrium is reached.

  • Phase Separation: The two phases are allowed to separate.

  • Analysis: The concentration of this compound in both the n-octanol and water phases is determined using an appropriate analytical technique. The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Chloramben_Synthesis benzoic_acid Benzoic Acid Derivative chlorination Chlorination benzoic_acid->chlorination amination Amination chlorination->amination This compound This compound (3-amino-2,5-dichlorobenzoic acid) amination->this compound

Caption: Synthesis of this compound from a benzoic acid derivative.[4]

Chloramben_Metabolism This compound This compound conjugation Conjugation (Detoxification) This compound->conjugation n_glucosylamine N-(3-carboxy-2,5-dichlorophenyl) glucosylamine conjugation->n_glucosylamine Amino group conjugation glucose_ester Glucose Ester of this compound conjugation->glucose_ester Carboxylic acid group esterification glucose Glucose glucose->conjugation

Caption: Metabolic pathway of this compound in plants.[3]

Chloramben_MOA cluster_membrane Plasma Membrane tmk Transmembrane Kinases (TMKs) (Putative Receptor) mapk_cascade MAPK Signaling Cascade tmk->mapk_cascade Activates This compound This compound (Synthetic Auxin) This compound->tmk Binds to cell_division Altered Cell Division Pattern mapk_cascade->cell_division Regulates root_inhibition Inhibition of Seedling Root Development cell_division->root_inhibition Leads to Analytical_Workflow sample Environmental Sample (Soil, Water) extraction Sample Preparation (e.g., Solid Phase Extraction) sample->extraction separation Chromatographic Separation (GC or LC) extraction->separation detection Detection (e.g., Mass Spectrometry) separation->detection quantification Quantification of this compound detection->quantification

References

Chloramben's Enigmatic Mode of Action: A Technical Deep Dive into its Role as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben, a benzoic acid herbicide, has long been classified as a synthetic auxin due to its characteristic physiological effects on plant growth and development. However, emerging evidence points towards a more complex and non-canonical mode of action that distinguishes it from classical auxin herbicides. This technical guide provides an in-depth exploration of this compound's molecular mechanism, focusing on its departure from the canonical TIR1/AFB signaling pathway. We will delve into its uptake, transport, and metabolism, present available quantitative data, and provide detailed experimental protocols for its study. Visualizations of the proposed signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this intriguing herbicide.

Introduction: A Divergence from the Auxin Mainstream

Synthetic auxins are a cornerstone of chemical weed control, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) to induce lethal, uncontrolled growth in susceptible plants.[1] this compound (3-amino-2,5-dichlorobenzoic acid) has historically been categorized within this class, primarily used as a selective pre-emergence herbicide for controlling annual grasses and broadleaf weeds.[2] Its application leads to classic auxin-like symptoms, most notably the inhibition of root development.[2]

The canonical auxin signaling pathway is well-established, involving the perception of auxin by the TIR1/AFB family of F-box proteins. This interaction leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[1][3] However, a critical finding that sets this compound apart is its negligible binding affinity for the primary auxin receptors, TIR1 and AFB5.[4] This pivotal discovery suggests that this compound triggers auxin-like responses through an alternative, or "non-canonical," signaling cascade.[4] This guide will dissect the current understanding of this non-canonical pathway and the broader molecular interactions of this compound in susceptible plant species.

Physicochemical Properties and Formulations

This compound is a crystalline solid with moderate solubility in water.[5] It is often formulated as a diolamine salt to enhance its solubility and handling characteristics.[4]

PropertyValueReference
Chemical FormulaC₇H₅Cl₂NO₂[6]
Molar Mass206.02 g/mol [6]
Water Solubility700 mg/L at 25°C[6]
AppearanceColorless crystalline solid[2]

Pharmacokinetics: Uptake, Translocation, and Metabolism

The efficacy and selectivity of this compound are intrinsically linked to its absorption, translocation, and metabolic detoxification within the plant.

Uptake and Translocation

This compound is primarily absorbed by the roots when applied to the soil.[2] Susceptible species, such as barley, readily translocate the herbicide to the shoots, leading to phytotoxicity. In contrast, tolerant species like soybeans absorb large amounts into their roots but translocate very little to the above-ground parts of the plant.[2]

Metabolism: The Detoxification Pathway

The primary metabolic fate of this compound in plants is conjugation with glucose, a detoxification mechanism that renders the herbicide non-phytotoxic.[4] Two major metabolites have been identified:

  • N-(3-carboxy-2,5-dichlorophenyl)glucosylamine (N-glucosylamine): Formed by the conjugation of the amino group of this compound with glucose.[4]

  • Glucose ester of this compound: Formed by the esterification of the carboxylic acid group of this compound with glucose.[4]

The rate and extent of this metabolic detoxification are critical determinants of a plant's susceptibility. Tolerant species are more efficient at forming these conjugates and sequestering them, thereby limiting the concentration of active this compound at the target site.[4]

Quantitative Data on this compound Uptake and Metabolism

ParameterSpeciesTissueObservationReference
Uptake of ¹⁴C-Chloramben Velvetleaf (susceptible) vs. Soybean (tolerant)LeavesVelvetleaf absorbed a greater amount of this compound formulated as an acid than as a sodium salt.
Translocation of ¹⁴C-Chloramben Velvetleaf vs. SoybeanWhole PlantTranslocation of radioactivity out of treated leaves was greater in velvetleaf than in soybean.
Metabolism of ¹⁴C-Chloramben Velvetleaf vs. SoybeanShoots above treated leafThe amount of unmetabolized this compound was greater in velvetleaf (58% of total recovered label) than in soybean (35% of recovered label).

Mode of Action: A Non-Canonical Auxin Signaling Pathway

The central enigma of this compound's mode of action lies in its ability to induce auxin-like responses without significantly interacting with the primary auxin receptors.

Negligible Binding to TIR1/AFB5 Receptors

In vitro binding assays have demonstrated that this compound exhibits little to no binding to the auxin receptors TIR1 and AFB5.[4] This lack of interaction with the canonical auxin perception machinery necessitates the existence of an alternative signaling pathway.

Comparative Auxin Activity

While direct binding data is limited, the relative auxin activity of this compound has been qualitatively compared to other benzoic acid herbicides using the Avena First Internode Assay.

HerbicideRelative Auxin Activity
Dicamba>
This compound (Amiben) >
Dinoben

Table based on qualitative comparison.

Proposed Non-Canonical Signaling Mechanisms

The precise molecular target of this compound remains to be definitively identified. However, several hypotheses for its non-canonical mode of action are currently being explored:

  • Interaction with Other Auxin-Binding Proteins (ABPs): Plants possess other proteins capable of binding auxins, such as AUXIN-BINDING PROTEIN 1 (ABP1). While the role of ABP1 as a primary auxin receptor is debated, it or other as-yet-unidentified ABPs could be the direct target of this compound.[1][7]

  • Perturbation of Auxin Homeostasis: this compound may interfere with the transport, synthesis, or degradation of endogenous auxin. This disruption of auxin gradients could trigger a cascade of auxin-like physiological responses.

  • Induction of Ethylene (B1197577) Biosynthesis: Like many synthetic auxins, this compound can induce the production of ethylene, a plant hormone that often acts synergistically or in concert with auxin to regulate growth and development.[8] This ethylene response could be a key downstream component of this compound's herbicidal activity.

Diagram of Proposed Non-Canonical Signaling Pathway

Chloramben_NonCanonical_Pathway This compound This compound Unknown_Receptor Unknown Receptor (e.g., ABP1, other ABPs) This compound->Unknown_Receptor Binds Auxin_Homeostasis Disruption of Auxin Homeostasis This compound->Auxin_Homeostasis Signal_Transduction Signal Transduction Cascade Unknown_Receptor->Signal_Transduction Auxin_Homeostasis->Signal_Transduction Ethylene_Biosynthesis Induction of Ethylene Biosynthesis Signal_Transduction->Ethylene_Biosynthesis Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Physiological_Response Auxin-like Physiological Response (e.g., Root Growth Inhibition) Ethylene_Biosynthesis->Physiological_Response Gene_Expression->Physiological_Response

Caption: Proposed non-canonical signaling pathway of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not abundant in recent literature. However, standard methodologies for assessing auxin-like activity can be readily adapted.

Root Growth Inhibition Assay

This bioassay is a fundamental method for quantifying the auxin-like or phytotoxic effects of a compound.

Objective: To determine the dose-response relationship of this compound on primary root growth of a model plant species (e.g., Arabidopsis thaliana).

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) agar (B569324) plates

  • This compound stock solution

  • Sterile water

  • Petri dishes

  • Growth chamber with controlled light and temperature

  • Image analysis software

Protocol:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds.

    • Suspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days.

    • Plate seeds on MS agar plates supplemented with a range of this compound concentrations (e.g., 0, 0.1, 1, 10, 100 µM).

  • Incubation:

    • Place plates vertically in a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • Data Collection:

    • After a set period (e.g., 5-7 days), photograph the plates.

    • Measure the primary root length of at least 20 seedlings per concentration using image analysis software.

  • Data Analysis:

    • Calculate the average root length and standard deviation for each concentration.

    • Normalize the data as a percentage of the control (0 µM this compound).

    • Plot the percentage of root growth inhibition against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ (half-maximal effective concentration).

Diagram of Root Growth Inhibition Assay Workflow

Root_Growth_Inhibition_Workflow Start Start Sterilize_Seeds Sterilize & Stratify Arabidopsis Seeds Start->Sterilize_Seeds Plate_Seeds Plate Seeds on MS Agar with Varying [this compound] Sterilize_Seeds->Plate_Seeds Incubate Incubate Vertically in Growth Chamber Plate_Seeds->Incubate Image_Plates Photograph Plates Incubate->Image_Plates Measure_Roots Measure Primary Root Length Image_Plates->Measure_Roots Analyze_Data Calculate % Inhibition & Determine EC₅₀ Measure_Roots->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the root growth inhibition assay.

Auxin-Responsive Reporter Gene Assay (DR5::GUS)

This assay visualizes the transcriptional response to auxin or auxin-like compounds.

Objective: To qualitatively and quantitatively assess the induction of the auxin-responsive DR5 promoter by this compound.

Materials:

  • Transgenic Arabidopsis thaliana line carrying the DR5::GUS reporter construct

  • Liquid MS medium

  • This compound stock solution

  • GUS staining solution (X-Gluc)

  • Microscope

  • Fluorometer and MUG substrate (for quantitative analysis)

Protocol:

  • Seedling Growth:

    • Grow DR5::GUS seedlings in liquid or on solid MS medium for 5-7 days.

  • Treatment:

    • Transfer seedlings to liquid MS medium containing various concentrations of this compound or a control solution.

    • Incubate for a defined period (e.g., 6-24 hours).

  • Histochemical Staining (Qualitative):

    • Incubate seedlings in GUS staining solution at 37°C until blue color develops.

    • Clear chlorophyll (B73375) with an ethanol (B145695) series.

    • Observe staining patterns under a microscope.

  • Fluorometric Assay (Quantitative):

    • Homogenize treated seedlings and extract proteins.

    • Measure GUS activity using a fluorometric assay with 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate.

    • Normalize GUS activity to total protein concentration.

In Vitro Auxin Binding Assay

This protocol can be adapted to test the binding of this compound to membrane fractions potentially containing non-canonical receptors.

Objective: To determine if this compound binds to membrane-associated proteins from a target plant species.

Materials:

  • Plant tissue (e.g., coleoptiles, roots)

  • Radiolabeled this compound ([¹⁴C]-chloramben)

  • Unlabeled this compound

  • Binding buffer

  • Membrane isolation buffers

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Homogenize plant tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction.

  • Binding Reaction:

    • Incubate the membrane preparation with a fixed concentration of [¹⁴C]-chloramben in the presence of increasing concentrations of unlabeled this compound (for competition assays).

  • Separation of Bound and Free Ligand:

    • Separate the membrane-bound radiolabel from the free radiolabel by centrifugation or filtration.

  • Quantification:

    • Measure the radioactivity in the membrane fraction using a scintillation counter.

  • Data Analysis:

    • Perform Scatchard analysis or non-linear regression to determine the binding affinity (Kd) and the concentration of binding sites (Bmax).

Conclusion and Future Directions

The mode of action of this compound as a synthetic auxin is more nuanced than previously understood. Its lack of affinity for the canonical TIR1/AFB receptors strongly indicates the involvement of a non-canonical signaling pathway. While the precise molecular target remains elusive, evidence suggests potential roles for other auxin-binding proteins, disruption of auxin homeostasis, and the induction of ethylene biosynthesis.

Future research should focus on:

  • Target Identification: Utilizing affinity chromatography, proteomics, and genetic screening approaches to identify the direct molecular target(s) of this compound.

  • Signaling Pathway Elucidation: Dissecting the downstream signaling components that are activated upon this compound perception.

  • Quantitative Analysis: Performing detailed dose-response studies for various auxin-related phenotypes and quantifying the effects on auxin-responsive gene expression to build a more complete picture of this compound's biological activity.

A thorough understanding of this compound's unique mode of action will not only provide insights into the complexity of auxin signaling but may also inform the development of novel herbicides with alternative target sites.

References

The Rise and Fall of a Synthetic Auxin: A Technical History of Chloramben Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the development, mechanism, and eventual decline of the selective pre-emergence herbicide, Chloramben.

Introduction

This compound, chemically known as 3-amino-2,5-dichlorobenzoic acid, is a selective, pre-emergence herbicide historically used for the control of annual grasses and broadleaf weeds in a variety of crops.[1][2][3] Developed and introduced by Amchem Products, Inc. in the mid-20th century, it became a significant tool for weed management, particularly in soybean cultivation.[4][5] This technical guide provides an in-depth exploration of the history, chemical properties, synthesis, mechanism of action, and environmental fate of this compound, along with detailed experimental protocols relevant to its study. Although its production and sale in the United States have ceased, the story of this compound offers valuable insights into the evolution of herbicide science.[6]

Historical Development

The journey of this compound began within the American Chemical Paint Company (ACP), which was founded in 1914.[4] In 1938, ACP ventured into the agricultural industry, focusing on synthetic hormones to control plant growth.[4] This research and development effort ultimately led to the creation of Amiben, the commercial trade name for this compound. For many years, Amiben was a leading pre-emergence herbicide for soybeans.[4] The company's name was changed to Amchem Products, Inc. in 1958.[4] The initial EPA registration for an "Amchem Amiben" product, a soluble concentrate, was on December 5, 1960.[7] A granular formulation, "Amiben Granular this compound Herbicide," was registered on June 20, 1962.[8] These registrations were eventually canceled on January 22, 1991.[7][8]

Chemical and Physical Properties

This compound is a benzoic acid derivative with the following key properties:

PropertyValueReferences
Chemical Name 3-amino-2,5-dichlorobenzoic acid[6][7]
CAS Number 133-90-4[6]
Molecular Formula C₇H₅Cl₂NO₂[9]
Molecular Weight 206.03 g/mol [6]
Appearance Colorless, odorless crystalline solid[6]
Melting Point 200-201 °C[6]
Water Solubility 700 mg/L at 25 °C[6]
Vapor Pressure 930 mPa at 100 °C[6]
Soil Adsorption Coefficient (Koc) 15 (estimated for salts at pH < 5)[6]
Soil Half-Life (DT₅₀) 6 to 8 weeks (moderately persistent)[6]

Synthesis of this compound

The synthesis of 3-amino-2,5-dichlorobenzoic acid (this compound) is a multi-step process that starts with the chlorination of benzoyl chloride. A patented method outlines the following key stages:

  • Chlorination and Esterification: Benzoyl chloride is chlorinated, and the resulting mixture is esterified.

  • Isomer Separation: The desired 2,5-dichloro isomer is separated from the mixture through freeze crystallization.

  • Nitration: The purified 2,5-dichloro isomer undergoes nitration.

  • Isolation of Nitro Isomer: 3-nitro-2,5-dichlorobenzoic acid is isolated from the mixture of nitro isomers by acid hydrolysis.

  • Reduction: The final step involves the reduction of the nitro group to an amino group, yielding 3-amino-2,5-dichlorobenzoic acid.[10]

G A Benzoyl Chloride B Chlorination & Esterification A->B C Mixture of Dichloro Isomers B->C D Freeze Crystallization C->D E 2,5-Dichloro Isomer D->E F Nitration E->F G Mixture of Nitro Isomers F->G H Acid Hydrolysis G->H I 3-Nitro-2,5-dichlorobenzoic Acid H->I J Reduction I->J K 3-Amino-2,5-dichlorobenzoic Acid (this compound) J->K G cluster_canonical Canonical Auxin Signaling cluster_non_canonical Non-Canonical this compound Signaling Auxin Auxin TIR1_AFB TIR1_AFB Auxin->TIR1_AFB Binds SCF_complex SCF_complex TIR1_AFB->SCF_complex Activates Aux_IAA Aux_IAA SCF_complex->Aux_IAA Degrades ARF ARF Aux_IAA->ARF Represses Auxin_Response_Genes Auxin_Response_Genes ARF->Auxin_Response_Genes Activates This compound This compound Unknown_Receptor Unknown_Receptor This compound->Unknown_Receptor Binds (?) TIR1_AFB_non TIR1/AFB This compound->TIR1_AFB_non No/Low Binding Signaling_Cascade Signaling_Cascade Unknown_Receptor->Signaling_Cascade Initiates Auxin_Like_Response Auxin_Like_Response Signaling_Cascade->Auxin_Like_Response Leads to Root_Inhibition Root_Inhibition Auxin_Like_Response->Root_Inhibition Results in G This compound This compound (3-amino-2,5-dichlorobenzoic acid) N_Glucosylation N-Glucosylation (Conjugation with Glucose) This compound->N_Glucosylation Esterification Esterification (Conjugation with Glucose) This compound->Esterification N_Glucosylamine N-glucosylamine (Detoxified Metabolite) N_Glucosylation->N_Glucosylamine Glucose_Ester Glucose Ester (Detoxified Metabolite) Esterification->Glucose_Ester G A Prepare this compound Solution (in 0.01 M CaCl₂) C Add this compound Solution to Soil A->C B Add Soil to Centrifuge Tubes B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Analyze Supernatant for This compound Concentration E->F H Optional: Desorption Step E->H G Calculate Kd and Koc F->G I Replace Supernatant with Fresh CaCl₂ Solution H->I J Resuspend and Shake I->J K Centrifuge and Analyze Supernatant J->K

References

Chloramben CAS number 133-90-4 technical data sheet

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chloramben (CAS Number 133-90-4)

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, analytical methods, and mechanism of action of the herbicide this compound. The information is intended for researchers, scientists, and drug development professionals.

Physicochemical and Toxicological Data

This compound is a selective, pre-emergence benzoic acid herbicide used to control annual grasses and broadleaf weeds.[1][2] Although it is no longer produced or sold in the U.S., its properties and mechanism of action remain of scientific interest.[1][2]

Physical and Chemical Properties

This compound is a colorless and odorless crystalline solid.[1][3] Key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 133-90-4[1]
Molecular Formula C₇H₅Cl₂NO₂[3][4]
Molecular Weight 206.03 g/mol [1][4]
Melting Point 200-201 °C[1]
Boiling Point 312 °C[5][6]
Water Solubility 700 mg/L at 25 °C[1][4]
Vapor Pressure 7 x 10⁻³ mm Hg at 100 °C[3]
Appearance Colorless, odorless, crystalline solid[1][3]
Toxicological Data

This compound exhibits moderate acute toxicity from oral and dermal exposure in animal tests.[3] The primary health concern for humans is dermatitis resulting from skin exposure.[1]

ParameterValueSpeciesReference
Oral LD₅₀ 3500 mg/kgRat[1][7]
Oral LD₅₀ 3725 mg/kgMouse[1]
Dermal LD₅₀ >3160 mg/kgRat[1]
Dermal LD₅₀ 3136 mg/kgRabbit[1]
Reference Dose (RfD) 0.015 mg/kg/dayN/A[3]
Carcinogenicity Liver tumors in mice, but not in rats. Not classified by EPA.Mouse, Rat[4]

Mechanism of Action

This compound is classified as a synthetic auxin herbicide, meaning it mimics the effects of the plant hormone auxin, leading to uncontrolled growth and ultimately death of susceptible plants.[8] It primarily inhibits the development of seedling roots.[1][9]

A Non-Canonical Auxin Signaling Pathway

The canonical auxin signaling pathway involves the binding of auxin to the TIR1/AFB family of F-box proteins, which are part of the SCFTIR1/AFB ubiquitin ligase complex. This binding promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the activation of auxin-responsive genes.[3]

However, in-vitro binding assays have demonstrated that this compound exhibits little to no binding to the primary auxin receptors TIR1 and AFB5.[1][8] This suggests that this compound triggers auxin-like responses through a non-canonical or alternative signaling cascade.[1][8]

non_canonical_auxin_pathway cluster_canonical Canonical Auxin Pathway cluster_this compound This compound Pathway Auxin Natural Auxin (e.g., IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressors SCF_Complex->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factors (ARFs) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Growth_Response Regulated Growth Auxin_Genes->Growth_Response This compound This compound This compound->TIR1_AFB No significant binding Unknown_Receptor Unknown Receptor / Target This compound->Unknown_Receptor Signal_Transduction Signal Transduction Cascade Unknown_Receptor->Signal_Transduction Uncontrolled_Growth Uncontrolled Growth & Herbicidal Effects Signal_Transduction->Uncontrolled_Growth

Diagram of this compound's proposed non-canonical auxin signaling pathway.
Metabolic Fate in Plants

The primary metabolic pathway for this compound in plants is conjugation, which serves as a detoxification mechanism.[1] The two main identified metabolites are:

  • N-(3-carboxy-2,5-dichlorophenyl)glucosylamine (N-glucosylamine): Formed through the conjugation of the amino group of this compound with glucose.[1]

  • Glucose ester of this compound: Formed by the esterification of the carboxylic acid group of this compound with glucose.[1]

The rate and extent of this metabolic detoxification are critical determinants of a plant's susceptibility.[1]

chloramben_metabolism This compound This compound (3-amino-2,5-dichlorobenzoic acid) N_Glucosylamine N-glucosylamine Metabolite This compound->N_Glucosylamine Conjugation with glucose (at amino group) Glucose_Ester Glucose Ester Metabolite This compound->Glucose_Ester Esterification with glucose (at carboxylic acid group) Detoxification Detoxification N_Glucosylamine->Detoxification Glucose_Ester->Detoxification

Metabolic pathway of this compound in plants.

Experimental Protocols

Analytical Methods

This method uses reversed-phase HPLC with UV detection.

  • Instrumentation:

    • HPLC system with pump, autosampler, column oven, and DAD or UV-Vis detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

  • Reagents:

    • This compound analytical standard (purity ≥98%).[5]

    • Acetonitrile (HPLC grade).[5]

    • Water (HPLC grade).[5]

    • Formic acid (analytical grade).[5]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 30 °C.[5]

    • Detection: UV at 297 nm.[5]

  • Procedure:

    • Standard Preparation: Prepare a 1000 µg/mL stock solution of this compound in methanol. Serially dilute with the mobile phase to create working standards from 0.1 to 10 µg/mL.[5]

    • Sample Preparation (Solid-Phase Extraction for Water Samples):

      • Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of HPLC grade water.[5]

      • Load 100 mL of the water sample onto the cartridge.[5]

      • Wash the cartridge with 5 mL of HPLC grade water.[5]

      • Elute this compound with 5 mL of methanol.[5]

      • Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase.[5]

      • Filter the sample through a 0.22 µm syringe filter before injection.[5]

    • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject standards and samples.[5]

    • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration in samples from this curve.[5]

hplc_workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis Stock Prepare Stock Standard Working Prepare Working Standards Stock->Working Inject Inject Standards and Samples Working->Inject SPE Solid-Phase Extraction of Water Sample Reconstitute Evaporate and Reconstitute SPE->Reconstitute Filter Filter Sample Reconstitute->Filter Filter->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Detect UV Detection at 297 nm Inject->Detect Quantify Quantify using Calibration Curve Detect->Quantify

Experimental workflow for HPLC analysis of this compound.

This method is based on EPA Method 515.4 and involves derivatization to a methyl ester.[4][6]

  • Instrumentation:

    • Gas chromatograph with an electron capture detector (ECD).[6]

    • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Reagents:

    • Diethyl ether.[6]

    • Methyl tert-butyl ether (MTBE).[6]

    • Diazomethane (B1218177) (for derivatization - EXTREMELY HAZARDOUS ).[6]

    • Anhydrous sodium sulfate.[6]

  • Procedure:

    • Extraction:

      • Adjust a 1-liter water sample to pH < 2 with concentrated sulfuric acid.[6]

      • Extract the sample three times with 60 mL of diethyl ether.[6]

    • Drying and Concentration:

      • Pass the combined ether extracts through anhydrous sodium sulfate.[6]

      • Concentrate the extract to approximately 1 mL.[6]

    • Derivatization:

      • Add diazomethane until a yellow color persists to convert this compound to its methyl ester.[6]

    • Solvent Exchange: Exchange the solvent to MTBE and adjust the final volume.[6]

    • GC-ECD Analysis:

      • Injector Temperature: 250°C.[6]

      • Oven Program: Initial temperature of 60°C (hold 1 min), ramp to 280°C at 10°C/min (hold 5 min).[6]

      • Carrier Gas: Helium at 1 mL/min.[6]

      • Detector Temperature: 300°C.[6]

In Vitro Auxin Receptor Binding Assay (Adapted Protocol)

This is a generalized competitive binding assay protocol that can be adapted to test the binding of this compound to auxin receptors like TIR1.

  • Materials:

    • Purified recombinant auxin receptor protein (e.g., His-tagged TIR1).

    • Labeled auxin (e.g., ³H-IAA or a fluorescently tagged auxin).

    • This compound.

    • Binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20).

    • 96-well microplates.

    • Appropriate plate reader (scintillation counter or fluorescence polarization reader).

  • Procedure:

    • Prepare Solutions: Create a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the binding buffer.

    • Assay Setup: In a 96-well plate, add the purified receptor protein, the labeled auxin at a fixed concentration, and varying concentrations of this compound (the competitor). Include controls for total binding (no competitor) and non-specific binding (excess of unlabeled natural auxin).

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • Detection: Measure the signal from the labeled auxin using the appropriate plate reader.

    • Data Analysis:

      • Subtract the non-specific binding from all other readings.

      • Plot the percentage of specific binding of the labeled auxin as a function of the logarithm of the this compound concentration.

      • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the labeled auxin).

References

Environmental Fate and Mobility of Chloramben: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben, a selective, pre-emergence benzoic acid herbicide, was historically used to control annual grasses and broadleaf weeds in a variety of crops, including soybeans, dry beans, and peanuts.[1] Although its production and sale have been discontinued (B1498344) in the United States, understanding its environmental fate and mobility remains crucial for assessing the long-term impact on ecosystems and for the development of modern agrochemicals with improved environmental profiles. This technical guide provides an in-depth overview of the environmental persistence, degradation pathways, and mobility of this compound in soil and water systems.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. This compound is a colorless and odorless crystalline solid.[1] Key properties are summarized in the table below.

PropertyValueReference
Chemical Name3-amino-2,5-dichlorobenzoic acid[1]
CAS Number133-90-4[1]
Molecular FormulaC₇H₅Cl₂NO₂
Molecular Weight206.03 g/mol [1]
Water Solubility700 mg/L at 25°C[1]
Vapor Pressure930 mPa at 100°C[1]
Melting Point200-201°C[1]

Environmental Fate

The fate of this compound in the environment is governed by a combination of biotic and abiotic processes, including microbial degradation, photodegradation, and sorption to soil particles.

Persistence in Soil

This compound is moderately persistent in the soil environment.[1] Its activity as a herbicide typically lasts for about 6 to 8 weeks after application.[1] The dissipation of this compound from soil is influenced by several factors, including soil type, moisture content, and microbial activity.[1][2]

Soil Half-Life (DT50)

The half-life (DT50) is the time required for the concentration of a substance to decrease by half. The reported soil half-life of this compound varies depending on environmental conditions.

Soil TypeDT50 (Days)ConditionsReference
Silt-loam14Laboratory, aerobic
General42-56 (6-8 weeks)Field[1]
Moist Soil (Methyl Ester)2.9Laboratory
Moist Soil (Hydroxypropyl Ester)7.5Laboratory
Moist Soil (Butoxyethyl Ester)>16Laboratory
Degradation Pathways

This compound degrades in the environment through two primary pathways: microbial degradation in soil and photodegradation in water.[3]

Microbial Degradation

The primary mechanism of this compound degradation in soil is through the action of soil microorganisms.[1] The process is more rapid in moist soils, which favor microbial activity.[1][2] While specific microbial species responsible for this compound degradation are not extensively documented, the degradation of similar chlorinated aromatic compounds is often carried out by bacteria from genera such as Pseudomonas and Burkholderia. The microbial degradation of this compound is believed to proceed via reductive dechlorination, leading to the formation of less chlorinated and ultimately non-toxic compounds.[3] Key degradation products include 3-amino-5-chlorobenzoic acid and 3-aminobenzoic acid.[3]

Chloramben_Degradation This compound This compound (3-amino-2,5-dichlorobenzoic acid) Metabolite1 3-amino-5-chlorobenzoic acid This compound->Metabolite1 Reductive Dechlorination Metabolite2 3-aminobenzoic acid Metabolite1->Metabolite2 Reductive Dechlorination Mineralization Mineralization (CO2, H2O, Cl-) Metabolite2->Mineralization

Figure 1: Proposed microbial degradation pathway of this compound in soil.

Photodegradation

This compound is susceptible to degradation by sunlight, particularly in aqueous environments.[1] This process, known as photolysis, can be a significant route of dissipation in surface waters.

MediumHalf-lifeConditionsReference
WaterReadily degradesSunlight[1]
Aqueous Solution~6 hoursSunlight

Hydrolysis

Hydrolysis, the breakdown of a chemical by reaction with water, is influenced by pH. Generally, the rate of hydrolysis increases under both acidic and alkaline conditions compared to neutral pH.[4]

Mobility in the Environment

The mobility of this compound in the environment, particularly its potential to leach into groundwater, is a key aspect of its environmental risk profile.

Soil Sorption and Mobility

The movement of this compound in soil is largely controlled by its adsorption to soil particles. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to bind to soil organic matter. A lower Koc value generally indicates higher mobility.

This compound has a reported Koc value in the range of 15 to 190 mL/g, indicating high to very high mobility.[1] Its mobility is significantly influenced by soil type and organic matter content.[1]

  • Soil Type: Leaching is more pronounced in sandy soils, which have lower organic matter and larger pore spaces, allowing for greater water percolation.[1]

  • Organic Matter: As the organic matter content of the soil increases, the adsorption of this compound also increases, leading to reduced leaching.[1]

ParameterValueInterpretationReference
Koc15 - 190 mL/gHigh to Very High Mobility[1]
KdVaries with soil typeSoil-water distribution coefficient

Experimental Protocols

This section provides an overview of the methodologies used to assess the environmental fate and mobility of this compound.

Soil Adsorption/Desorption (OECD Guideline 106)

The soil adsorption/desorption potential of this compound is typically determined using the OECD Guideline 106 batch equilibrium method. This laboratory-based study measures the partitioning of the substance between soil and an aqueous solution to determine the soil sorption distribution coefficient (Kd) and the organic carbon-water partitioning coefficient (Koc).

Methodology Outline:

  • Preparation: A stock solution of this compound is prepared in a 0.01 M calcium chloride solution to mimic soil pore water. Several soil types with varying organic carbon content, pH, and texture are selected, air-dried, and sieved.

  • Adsorption Phase: Known volumes of the this compound solution are added to weighed amounts of soil in centrifuge tubes. The tubes are agitated for a predetermined equilibration period (e.g., 24 hours) at a constant temperature in the dark.

  • Analysis: After equilibration, the soil suspension is separated by centrifugation. The concentration of this compound remaining in the aqueous phase is determined using a suitable analytical method (e.g., HPLC or GC-MS).

  • Calculation: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. From this, the Kd value is calculated. The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil.

  • Desorption Phase (Optional): The supernatant from the adsorption phase is replaced with a fresh, this compound-free solution, and the process is repeated to assess the reversibility of the adsorption.

OECD_106_Workflow cluster_prep Preparation cluster_adsorption Adsorption cluster_analysis Analysis cluster_calc Calculation Soil Select & Prepare Soils Mix Mix Soil & Solution Soil->Mix Solution Prepare this compound Solution Solution->Mix Equilibrate Equilibrate (e.g., 24h) Mix->Equilibrate Separate Centrifuge/Filter Equilibrate->Separate Analyze Analyze Aqueous Phase Separate->Analyze Calc_Kd Calculate Kd Analyze->Calc_Kd Calc_Koc Calculate Koc Calc_Kd->Calc_Koc

Figure 2: Workflow for OECD 106 Soil Adsorption/Desorption Study.
Terrestrial Field Dissipation Study

Terrestrial field dissipation studies are conducted to evaluate the persistence and mobility of a pesticide under real-world environmental conditions. These studies provide valuable data on the rate of degradation (DT50) and the formation and decline of major metabolites.

Methodology Outline:

  • Site Selection and Characterization: Test plots are established in locations representative of the intended use areas. Detailed characterization of the soil (texture, organic matter, pH, etc.) and meteorological conditions is performed.

  • Application: this compound is applied to the test plots at a known rate, simulating agricultural practice.

  • Sampling: Soil cores are collected from the plots at various time intervals after application. Samples are typically taken at different depths to assess leaching.

  • Residue Analysis: The concentration of this compound and its major degradation products in the soil samples is quantified using a validated analytical method.

  • Data Analysis: The dissipation rate (DT50) of this compound is calculated from the decline in its concentration over time.

Analytical Methodology for Residue Analysis

The accurate quantification of this compound residues in environmental samples is critical for fate and mobility studies. Gas chromatography (GC) and liquid chromatography (LC) are the primary analytical techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Soil and Water Samples:

  • Sample Preparation (Extraction):

    • Water: The water sample is acidified (pH < 2), and this compound is extracted using a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) via liquid-liquid extraction.

    • Soil: The soil sample is extracted with an appropriate solvent mixture (e.g., acetonitrile/water) using techniques such as sonication or accelerated solvent extraction.

  • Clean-up: The crude extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interfering co-extractives.

  • Derivatization: As this compound is a carboxylic acid, it is often derivatized to a more volatile ester (e.g., methyl ester using diazomethane) to improve its chromatographic properties for GC analysis.[5]

  • GC-MS Analysis:

    • Injection: A small volume of the final extract is injected into the GC.

    • Separation: The components of the sample are separated on a capillary column (e.g., HP-5MS).

    • Detection: The mass spectrometer detects and quantifies the derivatized this compound based on its characteristic mass-to-charge ratio.

  • Quantification: The concentration of this compound in the original sample is determined by comparing the response to that of known calibration standards.

Analytical_Workflow Sample Soil or Water Sample Extraction Extraction Sample->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (Esterification) Cleanup->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis & Quantification GCMS->Data

Figure 3: General workflow for the analysis of this compound in environmental samples.

Conclusion

This compound is a moderately persistent herbicide with high to very high mobility in soil, particularly in sandy soils with low organic matter. Its environmental fate is primarily driven by microbial degradation in soil and photodegradation in water. A thorough understanding of its behavior in the environment, as detailed in this guide, is essential for informed risk assessment and for guiding the development of future agrochemicals with enhanced environmental safety profiles. The experimental protocols outlined provide a framework for the continued study of this and other similar compounds.

References

Chloramben Metabolism: A Comparative Analysis of Tolerant and Susceptible Species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben, a pre-emergence herbicide, has historically been used for the control of broadleaf weeds and annual grasses in various crops. Its efficacy and selectivity are intrinsically linked to the differential metabolic capabilities of tolerant and susceptible plant species. Tolerant species, such as soybeans, rapidly metabolize the active this compound molecule into non-toxic conjugates, rendering it harmless. In contrast, susceptible species, like velvetleaf, lack the robust metabolic machinery to efficiently detoxify the herbicide, leading to its accumulation and subsequent phytotoxicity. This technical guide provides a comprehensive overview of the core metabolic pathways of this compound in plants, presents quantitative data comparing its fate in tolerant versus susceptible species, and details the experimental protocols necessary for such investigations.

Core Principles of this compound Selectivity

The selectivity of this compound is primarily governed by the rate of its metabolic detoxification. The key differentiating factors between tolerant and susceptible species are:

  • Absorption and Translocation: While both tolerant and susceptible species absorb this compound, the extent of its translocation to vital growing points can differ.

  • Metabolic Conjugation: The primary detoxification mechanism involves the conjugation of this compound with glucose to form two major metabolites: N-(3-carboxy-2,5-dichlorophenyl)glucosylamine (N-glucosyl this compound) and the glucose ester of this compound. Tolerant species exhibit a significantly higher rate of these conjugation reactions.

  • Sequestration: The resulting non-toxic conjugates are then sequestered within the plant cells, typically in the vacuole, preventing any potential interference with cellular processes.

Quantitative Analysis of this compound Metabolism

The following table summarizes the key quantitative differences in this compound metabolism between a tolerant species (Soybean, Glycine max) and a susceptible species (Velvetleaf, Abutilon theophrasti). The data is derived from studies utilizing ¹⁴C-labeled this compound to trace its fate within the plants.

ParameterTolerant Species (Soybean)Susceptible Species (Velvetleaf)Reference
Unmetabolized this compound in Shoots (% of Total Recovered ¹⁴C) 35%58%[1][2]
Unextractable ¹⁴C-Label in Treated Leaves (% of Recovered ¹⁴C) HigherLower[1][2]

Note: The higher percentage of unmetabolized this compound in the shoots of the susceptible species (velvetleaf) is a direct indicator of its slower metabolic detoxification rate, leading to the accumulation of the phytotoxic parent compound in the active growing regions of the plant.[1][2] Conversely, the greater amount of unextractable ¹⁴C-label in the treated leaves of the tolerant species (soybean) suggests a more efficient conversion of this compound into conjugated metabolites that become incorporated into insoluble cellular components.[1][2]

Metabolic Pathways and Experimental Workflows

To elucidate the metabolic fate of this compound in plants, a series of experiments are typically conducted. These involve the use of radiolabeled compounds to trace the herbicide's journey from absorption to its final metabolic products.

Chloramben_Metabolism cluster_tolerant Tolerant Species (e.g., Soybean) cluster_susceptible Susceptible Species (e.g., Velvetleaf) Chloramben_T This compound Metabolism_T Rapid Conjugation Chloramben_T->Metabolism_T High enzyme activity N_Glucosyl_T N-Glucosyl this compound (Non-toxic) Metabolism_T->N_Glucosyl_T Glucose_Ester_T Glucose Ester of this compound (Non-toxic) Metabolism_T->Glucose_Ester_T Sequestration_T Sequestration (e.g., in vacuole) N_Glucosyl_T->Sequestration_T Glucose_Ester_T->Sequestration_T Chloramben_S This compound Metabolism_S Slow Conjugation Chloramben_S->Metabolism_S Low enzyme activity Accumulation_S Accumulation of Active this compound Metabolism_S->Accumulation_S Phytotoxicity_S Phytotoxicity Accumulation_S->Phytotoxicity_S

Figure 1: Comparative metabolic pathways of this compound in tolerant and susceptible species.

Experimental_Workflow Plant_Growth 1. Plant Cultivation (Tolerant & Susceptible Species) Herbicide_Application 2. Application of ¹⁴C-Chloramben Plant_Growth->Herbicide_Application Incubation 3. Incubation Period Herbicide_Application->Incubation Harvesting 4. Plant Harvesting & Sectioning (Roots, Stems, Leaves) Incubation->Harvesting Extraction 5. Extraction of Metabolites Harvesting->Extraction Analysis 6. Analysis by HPLC-MS/MS or GC-MS Extraction->Analysis Quantification 7. Quantification of this compound and its Metabolites Analysis->Quantification Data_Analysis 8. Data Analysis & Comparison Quantification->Data_Analysis

Figure 2: General experimental workflow for studying this compound metabolism.

Experimental Protocols

Plant Material and Growth Conditions
  • Species: Grow a tolerant species (e.g., Glycine max) and a susceptible species (e.g., Abutilon theophrasti) from seed in a controlled environment.

  • Growth Medium: Use a standard potting mix or hydroponic solution.

  • Environmental Conditions: Maintain controlled temperature, humidity, and photoperiod (e.g., 25°C day/20°C night, 60% relative humidity, 16-hour photoperiod).

  • Plant Stage: Treat plants at a consistent developmental stage (e.g., 2-3 true leaf stage) to ensure uniformity.

Application of ¹⁴C-Chloramben
  • Radiolabeled Herbicide: Prepare a stock solution of ¹⁴C-chloramben with a known specific activity.

  • Application Method: Apply a precise volume of the ¹⁴C-chloramben solution to a specific leaf of each plant using a microsyringe. The application site should be consistent across all replicates.

  • Dosage: The applied dose should be sublethal to allow for metabolic processes to occur without causing rapid plant death.

Sample Harvesting and Preparation
  • Time Course: Harvest plants at various time points after treatment (e.g., 24, 48, 72 hours) to track the metabolism over time.

  • Sectioning: At each time point, carefully dissect the plants into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Washing: Thoroughly wash the surface of the treated leaf with a suitable solvent (e.g., 80% methanol) to remove any unabsorbed herbicide.

  • Homogenization: Immediately freeze the plant sections in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

Extraction of this compound and its Metabolites
  • Extraction Solvent: Use a polar solvent mixture, such as 80% methanol, to extract this compound and its polar glucose conjugates.

  • Procedure:

    • Add the extraction solvent to the powdered plant tissue.

    • Vortex or sonicate the mixture to ensure thorough extraction.

    • Centrifuge the mixture to pellet the solid plant debris.

    • Collect the supernatant containing the extracted compounds.

    • Repeat the extraction process on the pellet to ensure complete recovery.

    • Combine the supernatants and concentrate them under a stream of nitrogen gas.

Analysis by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Utilize an HPLC system equipped with a reverse-phase C18 column and a radioactivity detector, as well as a UV or mass spectrometry (MS) detector.

  • Mobile Phase: Employ a gradient elution program using a mixture of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile.

  • Separation: The gradient will separate the parent this compound from its more polar metabolites (N-glucosyl this compound and the glucose ester).

  • Quantification:

    • Inject a known amount of the concentrated plant extract onto the HPLC column.

    • Monitor the eluent for radioactivity to detect ¹⁴C-labeled compounds.

    • Identify the peaks corresponding to this compound and its metabolites by comparing their retention times to those of authentic standards.

    • Quantify the amount of each compound by integrating the area under the respective peaks in the radioactivity chromatogram.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the Parent Compound

For a more sensitive and specific quantification of the parent this compound, a GC-MS method can be employed following derivatization.

  • Derivatization: Convert the acidic this compound to its more volatile methyl ester by reacting the extract with diazomethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column is typically used for separation.

  • Quantification: The amount of this compound methyl ester is quantified using selected ion monitoring (SIM) for high specificity.

Conclusion

The differential metabolism of this compound is a classic example of herbicide selectivity in plants. Tolerant species, like soybean, possess efficient enzymatic systems that rapidly conjugate this compound with glucose, leading to its detoxification and sequestration. Susceptible species, such as velvetleaf, are unable to carry out this process at a sufficient rate, resulting in the accumulation of the active herbicide and subsequent phytotoxicity. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricate metabolic pathways of this compound and other xenobiotics in various plant species. A thorough understanding of these metabolic differences is crucial for the development of new selective herbicides and for engineering crop tolerance to existing ones.

References

Toxicological Profile of Chloramben: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloramben (3-amino-2,5-dichlorobenzoic acid) is a selective, pre-emergence herbicide formerly used for the control of annual grasses and broadleaf weeds. This technical guide provides a comprehensive overview of the toxicological profile of this compound, intended for an audience of researchers, scientists, and drug development professionals. The document summarizes key quantitative data from toxicological studies, details the experimental protocols of these studies, and explores the known mechanisms of action. Visual diagrams are provided to illustrate experimental workflows and molecular pathways. It is important to note that this compound is no longer produced or sold in the United States.[1]

Chemical and Physical Properties

PropertyValueReference
CAS Number 133-90-4[2]
Molecular Formula C₇H₅Cl₂NO₂[2]
Molecular Weight 206.03 g/mol [3]
Appearance Colorless, odorless crystalline solid[1]
Water Solubility 700 mg/L at 25°C[1]
Melting Point 200-201°C[4]
Vapor Pressure 930 mPa at 100°C[4]

Toxicokinetics

Animal studies indicate that this compound is rapidly absorbed from the gastrointestinal tract following ingestion.[1] In female rats administered a single oral dose, approximately 97% of the dose was absorbed and subsequently excreted in the urine and expired air.[1] The primary route of elimination is through urine and feces, with no significant tissue residue accumulation.[1] In lactating cows, 88% of a daily dose was excreted in the urine and 5% in the feces within four days, with no residues detected in the milk.[1] Similarly, rapid excretion was observed in dogs with no tissue residues found.[1]

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.[3] In humans, acute exposure to high levels of this compound can cause mild to moderate skin irritation.[3]

TestSpeciesRouteLD50Reference
Acute Oral LD50RatOral3500 mg/kg[1]
Acute Oral LD50MouseOral3725 mg/kg[1]
Acute Dermal LD50RabbitDermal3136 mg/kg[1]
Acute Dermal LD50Rat (albino)Dermal>3160 mg/kg[1]
Experimental Protocols

Acute oral toxicity studies are typically conducted in accordance with OECD Test Guideline 423 . The protocol involves the administration of the test substance in graduated doses to groups of experimental animals.

  • Test Animals: Young adult rats (e.g., Sprague-Dawley strain), typically nulliparous and non-pregnant females.

  • Dosage: A single limit dose of 2000 mg/kg body weight is often used. If mortality is observed, a dose-response study with at least three dose levels is conducted.

  • Administration: The substance is administered by gavage using a stomach tube.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

Chronic Toxicity

Long-term animal studies in rats, mice, and dogs have not shown significant evidence of chronic organ injury or other this compound-related effects on body weight or function, even at high concentrations.[1]

Experimental Protocols

Chronic toxicity studies are generally performed following OECD Test Guideline 452 .

  • Test Animals: Typically two rodent species (e.g., rats and mice). At least 20 animals per sex per group.

  • Dosage: At least three dose levels plus a control group. The highest dose should elicit minimal signs of toxicity without causing mortality.

  • Administration: The test substance is usually administered in the diet for a period of 12 to 24 months.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements. Hematology, clinical chemistry, and urinalysis are performed at multiple intervals.

  • Pathology: All animals undergo a full necropsy and histopathological examination of organs and tissues.

Carcinogenicity

The carcinogenic potential of this compound is unclear. A bioassay conducted by the National Toxicology Program (NTP) found that this compound was carcinogenic in female B6C3F1 mice, causing hepatocellular carcinomas.[5][6] However, no evidence of carcinogenicity was observed in Osborne-Mendel rats under the same study conditions.[5][6] The incidence of hepatocellular carcinoma in male mice was considered marginally associated with this compound administration due to variations in the spontaneous incidence of this tumor type.[6]

SpeciesSexDose Levels (ppm in feed)DurationFindingsReference
Osborne-Mendel RatMale & Female10,000, 20,00080 weeksNo evidence of carcinogenicity[5][6][7]
B6C3F1 MouseMale10,000, 20,00080 weeksMarginally associated with hepatocellular carcinoma[7]
B6C3F1 MouseFemale10,000, 20,00080 weeksCarcinogenic, producing hepatocellular carcinomas[5][6][7]
Experimental Protocols: NTP Carcinogenicity Bioassay

The following is a summary of the protocol used in the NTP bioassay of this compound (NCI-CG-TR-25).[5][6][7]

  • Test Animals: 50 male and 50 female Osborne-Mendel rats and B6C3F1 mice per dose group.

  • Dosage: The test material was administered in the feed at concentrations of 10,000 ppm and 20,000 ppm.

  • Duration: Animals were treated for 80 weeks, followed by an observation period of 32-33 weeks for rats and 11-12 weeks for mice.

  • Observations: Animals were weighed regularly, and clinical signs were recorded.

  • Pathology: A complete histopathologic examination was performed on all animals.

NTP_Carcinogenicity_Bioassay_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (80 weeks) cluster_observation Observation Phase cluster_analysis Analysis Animal_Selection Animal Selection (50 rats/sex/group) (50 mice/sex/group) Dose_Groups Dose Groups - Control - 10,000 ppm - 20,000 ppm Administration This compound in Feed Dose_Groups->Administration Monitoring Clinical Observations Body Weight Measurement Administration->Monitoring Rat_Obs Rats: 32-33 weeks Monitoring->Rat_Obs Mouse_Obs Mice: 11-12 weeks Monitoring->Mouse_Obs Necropsy Gross Necropsy Rat_Obs->Necropsy Mouse_Obs->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Statistical Analysis of Tumor Incidence Histopathology->Data_Analysis

NTP Carcinogenicity Bioassay Workflow

Reproductive and Developmental Toxicity

Studies in rats have not shown this compound to cause reproductive toxicity.[1] A long-term study in rats fed large daily doses of this compound found no effects on fertility, fetal survival, or nursing ability.[1]

Developmental toxicity studies in rabbits showed no developmental defects in fetuses even at high doses.[1] In rats, lower doses did not affect the pregnant dams, but there was an increase in fetal deaths and incomplete fetal skeletal development.[1] At even lower doses, there was no increase in fetal deaths, but incomplete bone development was still observed.[1] The lowest doses tested produced no changes.[1]

Experimental Protocols

Reproductive and developmental toxicity studies are typically conducted following OECD guidelines.

Two-Generation Reproduction Toxicity (OECD Guideline 416) [8][9]

  • Objective: To assess the effects of a substance on male and female reproductive performance and on the offspring.

  • Test Animals: Typically rats.

  • Procedure: The substance is administered to parental (P) generation animals before and during mating, through gestation and lactation. The first-generation (F1) offspring are then selected and administered the substance through their maturation, mating, and production of the second generation (F2).

  • Endpoints: Mating, fertility, gestation length, litter size, pup viability, and growth. Histopathology of reproductive organs.

Prenatal Developmental Toxicity (OECD Guideline 414) [10][11]

  • Objective: To assess the effects of a substance on the pregnant female and the developing embryo and fetus.

  • Test Animals: Typically one rodent (rat) and one non-rodent (rabbit) species.

  • Procedure: The substance is administered to pregnant females during the period of organogenesis.

  • Endpoints: Maternal clinical signs, body weight, and food consumption. Uterine contents are examined for the number of corpora lutea, implantations, resorptions, and live/dead fetuses. Fetuses are examined for external, visceral, and skeletal malformations and variations.

Developmental_Toxicity_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (Organogenesis) cluster_evaluation Fetal Evaluation Animal_Selection Pregnant Animals (e.g., Rats, Rabbits) Dose_Groups Dose Groups - Control - Low, Mid, High Doses Administration Daily Dosing Dose_Groups->Administration Maternal_Monitoring Maternal Monitoring (Clinical Signs, Body Weight) Administration->Maternal_Monitoring C_Section Caesarean Section (Prior to Term) Maternal_Monitoring->C_Section Uterine_Exam Uterine Examination (Implants, Resorptions) C_Section->Uterine_Exam Fetal_Exam Fetal Examination (External, Visceral, Skeletal) Uterine_Exam->Fetal_Exam

Prenatal Developmental Toxicity Study Workflow

Genotoxicity

Most bacterial and mammalian cell assays have indicated that this compound is not genotoxic. However, one study using Chinese hamster ovary cells showed evidence of mutagenicity.[1] These data suggest that this compound has slight or no mutagenic potential.[1]

Experimental Protocols

A standard battery of genotoxicity tests is typically required to assess the genotoxic potential of a substance.

  • Bacterial Reverse Mutation Test (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts).

  • In Vitro Mammalian Cell Micronucleus Test: This assay detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. These micronuclei can result from chromosome breakage or whole chromosome loss.

  • In Vitro Mammalian Chromosomal Aberration Test: This test identifies structural chromosome damage in cultured mammalian cells.

Genotoxicity_Testing_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays (if required) Ames Ames Test (Bacterial Reverse Mutation) Micronucleus In Vitro Micronucleus Test (Mammalian Cells) InVivo_MN In Vivo Micronucleus Test (Rodent Hematopoietic Cells) Micronucleus->InVivo_MN If positive or equivocal Chrom_Aberration In Vitro Chromosomal Aberration Test Chrom_Aberration->InVivo_MN If positive or equivocal Test_Substance Test Substance: This compound Test_Substance->Ames Test_Substance->Micronucleus Test_Substance->Chrom_Aberration

Standard Genotoxicity Testing Workflow

Mechanism of Action and Signaling Pathways

Herbicidal Mechanism of Action

This compound is a synthetic auxin herbicide.[12] In susceptible plants, it mimics the natural plant hormone auxin, leading to uncontrolled and disorganized growth that ultimately results in plant death.[1] Research suggests that this compound may operate through a non-canonical auxin signaling pathway, as it shows little to no binding to the primary auxin receptors TIR1/AFB5. The exact molecular target in plants remains to be fully elucidated.

Chloramben_Plant_MoA This compound This compound Unknown_Target Unknown Molecular Target (Non-TIR1/AFB5) This compound->Unknown_Target Signal_Transduction Signal Transduction Cascade Unknown_Target->Signal_Transduction Auxin_Responses Auxin-like Responses Signal_Transduction->Auxin_Responses Growth_Inhibition Root Growth Inhibition Auxin_Responses->Growth_Inhibition Epinasty Epinasty Auxin_Responses->Epinasty Gene_Expression Altered Gene Expression Auxin_Responses->Gene_Expression Plant_Death Plant Death Growth_Inhibition->Plant_Death Epinasty->Plant_Death Gene_Expression->Plant_Death

Proposed Non-Canonical Auxin Signaling of this compound in Plants
Mammalian Mechanism of Toxicity

The precise molecular mechanism of this compound-induced toxicity in mammals is not well-characterized. The liver tumors observed in mice suggest potential interference with metabolic processes. While not specifically studied for this compound, other chlorinated hydrocarbons have been shown to induce liver tumors in rodents through mechanisms involving oxidative stress and the activation of nuclear receptors such as peroxisome proliferator-activated receptors (PPARs).[13][14] Pesticide exposure, in general, has been linked to the induction of oxidative stress.[15] Further research is needed to determine if these pathways are relevant to this compound-induced hepatocarcinogenesis in mice.

Conclusion

This compound demonstrates low acute toxicity. The primary toxicological concern identified in long-term studies is the induction of hepatocellular carcinomas in female mice, while no carcinogenic effects were observed in rats. This compound is not considered to be a reproductive toxicant, but it has shown some evidence of developmental toxicity in rats at maternally toxic doses, specifically affecting fetal skeletal development. Genotoxicity assays are mostly negative, suggesting a low mutagenic potential. The mechanism of its herbicidal action appears to be through a non-canonical auxin signaling pathway in plants. The molecular mechanisms underlying its toxicity in mammals, particularly the liver tumors in mice, are not well understood but may involve pathways common to other chlorinated hydrocarbons. This guide provides a consolidated resource of the available toxicological data and experimental methodologies for this compound to aid researchers in their understanding of this compound.

References

An In-depth Technical Guide on the Formation of Chloramben N-glucosylamine Conjugate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway responsible for the formation of the N-glucosylamine conjugate of the herbicide chloramben in plants. This process is a critical detoxification mechanism that governs the selectivity and efficacy of this compound, distinguishing tolerant from susceptible plant species. This document details the biochemical reactions, presents quantitative data from key studies, outlines experimental protocols, and visualizes the involved pathways.

Introduction: this compound and Plant Metabolism

This compound (3-amino-2,5-dichlorobenzoic acid) is a pre-emergence benzoic acid herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Its efficacy and selectivity are intrinsically linked to the plant's ability to absorb, translocate, and, most importantly, metabolize the active compound.[1] In plants, the primary metabolic route for detoxifying this compound is conjugation, a process that renders the herbicide non-phytotoxic.[1][2] Two main conjugates have been identified: a glucose ester and, more significantly, an N-glucosylamine conjugate.[1] The formation of N-(3-carboxy-2,5-dichlorophenyl)glucosylamine, the N-glucosylamine conjugate, is a rapid and crucial detoxification step.[1][3] The efficiency of this conjugation is a key determinant of a plant's tolerance; tolerant species like soybeans rapidly convert this compound into this stable, non-toxic metabolite, while susceptible species do so at a much lower rate.[1][3]

The Core Metabolic Pathway: N-Glucosylation

The central reaction in this compound detoxification is the conjugation of a glucose molecule to the amino group of this compound. This reaction is catalyzed by a specific type of enzyme.

2.1 The Enzymatic Reaction

The formation of the N-glucosylamine conjugate is an enzymatic process catalyzed by UDP-glucosyltransferases (UGTs).[3] These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), to the amino group of the this compound molecule.[3] An enzyme with this specific function has been isolated from soybeans.[3] This conjugation reaction is a hallmark of the Phase II detoxification pathway for xenobiotics in plants.[4][5] The resulting N-glucosylamine conjugate has increased water solubility and is biologically inactive, effectively detoxifying the herbicide.[3]

Chloramben_Metabolism cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound (3-amino-2,5-dichlorobenzoic acid) UGT UDP-Glucosyltransferase (UGT) This compound->UGT UDPG UDP-Glucose UDPG->UGT N_Glucosylamine N-glucosylamine Conjugate (Detoxified) UGT->N_Glucosylamine UDP UDP UGT->UDP

Caption: The enzymatic conversion of this compound to its N-glucosylamine conjugate.

Quantitative Analysis of this compound Metabolism

The difference in tolerance to this compound between plant species is directly related to the rates of absorption, translocation, and metabolism. Tolerant species are significantly more efficient at converting the herbicide into its non-toxic N-glucosylamine conjugate.[1]

Table 1: Comparative Metabolism of ¹⁴C-Chloramben in Velvetleaf (Susceptible) and Soybean (Tolerant) 72 hours After Foliar Application

Parameter Velvetleaf (Susceptible) Soybean (Tolerant) Reference
Total ¹⁴C Absorbed (% of Applied) 58% 35% [6]
Distribution of Absorbed ¹⁴C
- In Treated Leaf 31% 79% [6]
- Translocated to Shoot 58% 12% [6]
- Translocated to Root 11% 9% [6]
Metabolic Fate (% of Total Recovered ¹⁴C in Shoot)
- Unmetabolized this compound 58% 35% [6]

|     - N-glucosylamine Conjugate & Other Metabolites | Lower Proportion | Higher Proportion |[1][6] |

Data synthesized from studies on foliage-applied this compound. The N-glucosylamine conjugate is the major metabolite.

Experimental Protocols

The investigation of this compound metabolism in plants relies on a series of established biochemical and analytical techniques. The following protocols are synthesized from foundational studies in the field.[6]

4.1 Protocol for ¹⁴C-Chloramben Application and Absorption Studies

  • Plant Growth : Cultivate susceptible (e.g., velvetleaf, Abutilon theophrasti) and tolerant (e.g., soybean, Glycine max) plants under controlled greenhouse conditions to the desired growth stage (e.g., two- to three-leaf stage).

  • Herbicide Preparation : Prepare a treatment solution of ¹⁴C-labeled this compound (acid or salt form) at a specific concentration. A nonionic surfactant may be added to facilitate absorption.[6]

  • Application : Apply a precise volume of the ¹⁴C-chloramben solution as droplets to the adaxial surface of a specific leaf.

  • Incubation : Allow plants to metabolize the herbicide for a set time course (e.g., 24, 48, 72 hours).

  • Harvest and Washing : At each time point, excise the treated leaf. Wash the leaf surface with a solution (e.g., water:acetone mix) to remove unabsorbed ¹⁴C-chloramben.

  • Quantification : Analyze the radioactivity in the leaf wash using liquid scintillation spectrometry to determine the amount of unabsorbed herbicide. The amount absorbed is calculated by subtracting the unabsorbed amount from the total applied.

4.2 Protocol for Metabolite Extraction and Analysis

  • Sample Preparation : Separate plants into different parts (treated leaf, shoot above treated leaf, roots). The plant tissues are then frozen, lyophilized, and ground into a fine powder.

  • Extraction : Homogenize the ground tissue in a solvent, typically 80% methanol (B129727), to extract this compound and its soluble metabolites.[3]

  • Separation : Centrifuge the homogenate to separate the methanol-soluble fraction from the insoluble residue ("bound" fraction).

  • Concentration : Evaporate the methanol from the supernatant to concentrate the extracted metabolites.

  • Chromatographic Analysis : Spot the concentrated extract onto thin-layer chromatography (TLC) plates alongside a ¹⁴C-chloramben standard. Develop the chromatogram using an appropriate solvent system (e.g., isopropanol:ammonium hydroxide:water).

  • Identification and Quantification : Use autoradiography or a radiochromatogram scanner to locate the radioactive spots corresponding to the parent this compound and its metabolites. The N-glucosylamine conjugate is identified by its different migration factor (Rf value) compared to the parent compound.[3][6] Scrape the identified spots from the plate and quantify the radioactivity using liquid scintillation counting to determine the relative amounts of each compound.

Experimental_Workflow cluster_plant_prep Plant Preparation & Treatment cluster_extraction Extraction & Separation cluster_analysis Analysis & Quantification A 1. Plant Cultivation (e.g., Soybean, Velvetleaf) B 2. Application of ¹⁴C-Chloramben to Leaf A->B C 3. Incubation Period (e.g., 72 hours) B->C D 4. Harvest & Section Plant (Root, Shoot, Leaf) C->D E 5. Methanol Extraction D->E F 6. Separate Soluble and Insoluble Fractions E->F G 7. Thin-Layer Chromatography (TLC) of Soluble Fraction F->G H 8. Autoradiography to Identify Metabolites G->H I 9. Quantify Radioactivity (LSC) H->I

Caption: A generalized workflow for studying this compound metabolism in plants.

Role in the General Plant Detoxification System

The N-glucosylation of this compound is a classic example of the Phase II detoxification pathway common in plants for managing xenobiotics, including herbicides and pesticides.[4] This system is generally conceptualized in three phases.

  • Phase I: Transformation : The xenobiotic is modified through reactions like oxidation, reduction, or hydrolysis. For some herbicides, this step activates them or prepares them for conjugation. This compound, however, can directly enter Phase II.

  • Phase II: Conjugation : The parent compound or its Phase I metabolite is conjugated with an endogenous, hydrophilic molecule. In the case of this compound, this is glucose, a reaction catalyzed by UGTs.[3][4] This step neutralizes the compound's activity and increases its water solubility.

  • Phase III: Sequestration : The now-harmless conjugate is transported and sequestered in cellular compartments, typically the vacuole, or incorporated into insoluble cell wall residues, effectively removing it from active metabolic pathways.[4]

Detox_Phases cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Sequestration This compound This compound (Herbicide) P2 N-Glucosylation via UDP-Glucosyltransferase (UGT) This compound->P2 Metabolite N-glucosylamine Conjugate (Non-phytotoxic, Water-soluble) P2->Metabolite P3 Transport of Conjugate to Vacuole or Cell Wall Final Sequestration P3->Final Metabolite->P3

References

Methodological & Application

Application Note: Analysis of Chloramben in Water Samples by High-Performance Liquid Chromatography with UV Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloramben is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in various crops.[1][2] Its potential to contaminate water sources necessitates sensitive and reliable analytical methods for environmental monitoring.[1] This application note details a robust method for the quantitative analysis of this compound in water samples using solid-phase extraction (SPE) for sample pre-concentration followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[1][2]

Principle

This method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other matrix components.[2] Water samples are first prepared using solid-phase extraction (SPE) with a C18 sorbent. By acidifying the water sample to a pH of approximately 2.5, the carboxylic acid group of this compound is protonated, which increases its hydrophobicity and enhances its retention on the non-polar C18 stationary phase.[1] After extraction and concentration, the analyte is separated on a C18 analytical column using an isocratic mobile phase of acetonitrile (B52724) and acidified water.[3] Detection and quantification are achieved by monitoring the UV absorbance of this compound, which has a maximum absorption wavelength of approximately 297 nm.[3]

Experimental Protocols

1. Preparation of Reagents and Standards

  • Reagents : Use HPLC grade methanol, acetonitrile, and water.[2] Analytical grade hydrochloric acid (HCl) and phosphoric acid (H₃PO₄) are also required.[1][2]

  • Stock Standard Solution (1000 µg/mL) : Accurately weigh 25 mg of this compound analytical standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Working Standard Solutions : Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.[3]

2. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of this compound from a 500 mL water sample.

  • Sample Filtration and Acidification : Filter the water sample through a 0.7 µm glass fiber filter to remove suspended solids.[4] Acidify the filtered sample to a pH of 2.5 by adding 1M HCl dropwise.[1]

  • SPE Cartridge Conditioning :

    • Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) on an SPE manifold.[1]

    • Wash the cartridge with 6 mL of ethyl acetate.[1]

    • Condition the cartridge with 6 mL of methanol.[1]

    • Equilibrate the cartridge with 6 mL of deionized water at pH 2.5. Do not allow the cartridge to dry out.[1]

  • Sample Loading : Load the 500 mL acidified water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.[1]

  • Cartridge Washing and Drying :

    • After the entire sample has passed through, wash the cartridge with 6 mL of deionized water to remove polar impurities.[1]

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.[1]

  • Elution :

    • Place a collection vial under the cartridge.

    • Elute the retained this compound with two 3 mL aliquots of ethyl acetate.[1]

  • Concentration and Reconstitution :

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

    • Reconstitute the residue in 1 mL of the HPLC mobile phase.[3]

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[3]

G cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_post Post-Elution Wash Wash with Ethyl Acetate Condition Condition with Methanol Equilibrate Equilibrate with pH 2.5 Water Load Load Acidified Water Sample Equilibrate->Load Wash_Imp Wash with Deionized Water Dry Dry Cartridge Elute Elute with Ethyl Acetate Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Filter_Final Filter into HPLC Vial

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

3. HPLC-UV Analysis

  • System Equilibration : Equilibrate the HPLC system with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.[2][3]

  • Blank Injection : Perform a blank injection (mobile phase) to ensure the system is free from contaminants.[2]

  • Calibration : Inject the prepared working standard solutions in order of increasing concentration to generate a calibration curve.[2]

  • Sample Analysis : Inject the prepared sample solutions.[2]

  • Data Processing :

    • Integrate the peak corresponding to this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.[2]

Instrumentation and Method Parameters

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter Condition
HPLC System Agilent 1200 series or equivalent with DAD or UV-Vis detector[3]
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (60:40, v/v)[2][3]
Flow Rate 1.0 mL/min[3]
Injection Volume 10 µL[3]
Column Temperature 30 °C[3]

| Detection Wavelength | 297 nm[3] |

Method Validation Data

The described method is validated for linearity, accuracy, precision, and sensitivity. The following table summarizes typical performance data.

Table 2: Method Validation Parameters

Parameter Result
Linearity (R²) > 0.999[5]
Linear Range 0.1 - 10 µg/mL[3]
Limit of Detection (LOD) 0.012 - 0.035 µg/L[6]
Limit of Quantitation (LOQ) Typically 3-5 times the LOD[7]
Accuracy (Recovery) 75% - 100%[6]

| Precision (RSD) | < 5%[8] |

Overall Experimental Workflow

The entire process from sample collection to final data reporting is outlined in the workflow diagram below.

G A Sample Collection & Filtration B Sample Acidification (pH 2.5) A->B Adjust pH C Solid-Phase Extraction (SPE) B->C Pre-concentrate D Eluate Evaporation & Reconstitution C->D Prepare for Injection E HPLC-UV Analysis D->E Inject Sample F Data Processing & Quantification E->F Analyze Chromatogram G Reporting F->G Finalize Results

Caption: Overall workflow for this compound analysis in water samples.

References

Application Note: Gas Chromatography Method for Chloramben Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chloramben is a selective, pre-emergence herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Due to its potential for environmental contamination, particularly in soil and water, robust and sensitive analytical methods are required for its detection and quantification.[2] Gas chromatography (GC) coupled with an electron capture detector (ECD) or mass spectrometry (MS) is a widely used and effective technique for the analysis of this compound residues.[1][2][3] This application note provides a detailed protocol for the analysis of this compound in environmental samples, including sample preparation, derivatization, and GC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative data and performance characteristics of the gas chromatography method for this compound analysis.

ParameterValue/InformationConditions/Notes
Limit of Detection (LOD) 0.05 mg/kgFor ziram (B1684391) (a related compound analysis) in soil using CS₂ evolution head-space GLC. Specific LOD for this compound may vary.
Limit of Quantification (LOQ) 0.02 – 0.2 µg/LFor a range of pesticide compounds in drinking water.[3]
Linearity 0.1 to 10 µg/LFor this compound-methyl ester in MTBE.[2]
Recovery 71 – 120%For a range of 21 pesticide compounds in drinking water, indicating good method accuracy.[3]
Reproducibility (RSD) < 20%For a range of 21 pesticide compounds in drinking water, indicating good precision.[3]

Experimental Protocols

This protocol is based on established methods such as EPA Method 515.1 for the analysis of chlorinated acids.[1]

Sample Preparation (Water Samples)
  • Hydrolysis: Adjust a 1-liter water sample to pH 12 with 5N NaOH and hold for 1 hour at room temperature to hydrolyze any esters of this compound.[2]

  • Acidification: Acidify the sample to a pH of less than 2 with concentrated sulfuric acid.[1][2]

  • Extraction (Liquid-Liquid Extraction):

    • Transfer the acidified sample to a 2-L separatory funnel.

    • Add 60 mL of diethyl ether or methyl tert-butyl ether (MTBE) and shake vigorously for two minutes, periodically venting the funnel.[1][2]

    • Allow the layers to separate and drain the aqueous (bottom) layer back into the original container.

    • Drain the organic layer into a collection flask.

    • Repeat the extraction two more times with fresh portions of the extraction solvent and combine all organic extracts.[2]

  • Drying and Concentration:

    • Pass the combined extracts through a column of anhydrous sodium sulfate (B86663) to remove any residual water.[2]

    • Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus or a gentle stream of nitrogen.[2]

Sample Preparation (Soil Samples)
  • Extraction:

    • Weigh 10-20 g of the soil sample into a centrifuge tube.

    • Add an appropriate extraction solvent (e.g., acetonitrile (B52724) or a mixture of acetone (B3395972) and water).

    • Utilize an extraction technique such as sonication or Soxhlet extraction for efficient recovery.[4]

    • For a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, add acetonitrile and QuEChERS extraction salts, shake vigorously, and centrifuge.[5]

  • Cleanup (if necessary):

    • The crude extract may require cleanup to remove interfering matrix components. Solid-phase extraction (SPE) with cartridges such as aminopropyl or silica (B1680970) gel can be used.[6]

Derivatization

To increase the volatility of this compound for GC analysis, it must be converted to its methyl ester.[1][2]

  • Using Diazomethane (B1218177) (Caution: Diazomethane is toxic and explosive. Handle with extreme care in a well-ventilated fume hood).

    • Add diazomethane solution dropwise to the concentrated extract until a faint yellow color persists, indicating an excess of the reagent.[2]

    • Allow the reaction to proceed for 10-15 minutes.

    • Gently bubble nitrogen through the solution to remove excess diazomethane.

  • Using Methanol (B129727) and Acid Catalyst:

    • Add methanol and a drop of 1:1 HCl to the methylene (B1212753) chloride extract of the acid herbicides.[7]

    • The conversion to methyl esters occurs during the evaporation of the solvent extract to a small volume prior to GC-MS analysis.[7]

  • Solvent Exchange: Exchange the solvent to methyl tert-butyl ether (MTBE) or hexane (B92381) and adjust the final volume to 5 mL.[2]

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Analysis
  • GC Conditions:

    • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[2]

    • Injector Temperature: 250°C.[2]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

    • Injection Volume: 1 µL in splitless mode.[3]

  • MS/MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Select appropriate precursor and product ions for this compound methyl ester. For example, for this compound, transitions like m/z 204.0 -> 159.9 and 205.6 -> 161.9 can be monitored in negative ion mode, though positive EI is more common for the methyl ester.[8]

    • Optimize collision energies for each transition to maximize signal intensity.

Quality Control
  • Calibration: Prepare a series of calibration standards of this compound-methyl ester in the final solvent ranging from 0.1 to 10 µg/L to establish a calibration curve.[2]

  • Blanks: Analyze method blanks with each batch of samples to check for contamination.

  • Spikes: Analyze matrix spike and matrix spike duplicate samples to assess method accuracy and precision.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Water or Soil Sample acidification Acidification (pH < 2) sample->acidification For Water extraction Solvent Extraction (LLE or SPE) sample->extraction For Soil acidification->extraction cleanup Extract Cleanup (e.g., SPE) extraction->cleanup derivatize Esterification (e.g., with Diazomethane) cleanup->derivatize gc_ms GC-MS/MS Analysis derivatize->gc_ms data_analysis Data Analysis & Quantification gc_ms->data_analysis

References

Application Notes and Protocols for Soil Sorption and Desorption Study of Chloramben

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben, a selective, pre-emergence benzoic acid herbicide, is utilized for the control of broadleaf weeds in various agricultural settings.[1][2] Understanding its behavior and fate in the soil environment is critical for assessing its efficacy, potential for groundwater contamination, and overall environmental risk.[3][4] The interaction of this compound with soil particles, governed by sorption and desorption processes, dictates its mobility, bioavailability, and persistence.[5][6] As the organic matter content of the soil increases, the binding of this compound also increases, which decreases leaching.[6]

This document provides a detailed protocol for conducting a soil sorption and desorption study of this compound, primarily based on the internationally recognized OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method.[3][4][7][8][9] The batch equilibrium method is a laboratory procedure that quantifies the partitioning of a substance between soil and an aqueous solution.[3][9][10] The key parameters derived from this study are the soil sorption distribution coefficient (Kd), the organic carbon-water (B12546825) partitioning coefficient (Koc), and the Freundlich adsorption constants (Kf and 1/n).[3][5][9] These values are essential for predicting the mobility of this compound in various soil types and its potential to leach into groundwater.[3][11]

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is crucial for designing the experimental protocol, particularly for preparing test solutions and interpreting the sorption-desorption data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₅Cl₂NO₂[3][12]
Molecular Weight206.03 g/mol [3][12]
Water Solubility700 mg/L at 25°C[3][12]
pKa3.4[3]
Mean Koc190 mL/g[3]
Experimental Koc21 mL/g[3]

Experimental Protocols

The soil sorption and desorption study for this compound is conducted using the batch equilibrium method, which involves equilibrating aqueous solutions of the herbicide with soil samples and measuring the concentration of the herbicide in the aqueous phase. The amount of this compound sorbed to the soil is then calculated by difference.[7][13]

Materials and Apparatus
  • This compound: Analytical standard of known purity.

  • Soils: A minimum of five different soil types with a range of properties (pH, organic carbon content, clay content, and texture).[4][9]

  • Reagents: 0.01 M Calcium Chloride (CaCl₂) solution, analytical grade solvents for extraction and analysis (e.g., acetone, hexane, methylene (B1212753) chloride).[3][14]

  • Apparatus:

    • Shaker (reciprocal or orbital)

    • Centrifuge

    • pH meter

    • Analytical balance

    • Volumetric flasks, pipettes, and other standard laboratory glassware

    • Centrifuge tubes with screw caps (B75204) (e.g., 50 mL)

    • Syringe filters (e.g., 0.45 µm)

    • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or MS/MS) or Gas Chromatograph with an Electron Capture Detector (GC-ECD) for analyzing this compound concentration.[1][5]

Tier 1: Preliminary Study

The preliminary study aims to determine the optimal soil-to-solution ratio, the equilibration time for adsorption, and to check for any abiotic degradation or adsorption to the test vessels.[4]

1. Soil Preparation:

  • Air-dry the soils and sieve them through a 2 mm mesh.[3]

  • Characterize the soils for properties such as pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity.[3]

2. Test Solution Preparation:

  • Prepare a stock solution of this compound in 0.01 M CaCl₂.

  • From the stock solution, prepare a series of working solutions at different concentrations. The use of 0.01 M CaCl₂ helps to maintain a constant ionic strength and minimizes cation exchange effects.[3]

3. Equilibration Time Determination:

  • Select a single soil type and a single concentration of this compound.

  • Add a known amount of soil and the this compound solution to a series of centrifuge tubes at the determined soil-to-solution ratio.

  • Shake the tubes for different time intervals (e.g., 2, 4, 8, 24, 48 hours) at a constant temperature in the dark to prevent photodegradation.[3]

  • At each time point, centrifuge the tubes to separate the soil from the solution.

  • Filter the supernatant and analyze the concentration of this compound.

  • The equilibration time is the point at which the concentration of this compound in the aqueous phase becomes constant. A 24-hour equilibration period is often sufficient.[15]

4. Soil-to-Solution Ratio Determination:

  • Set up a series of centrifuge tubes with a fixed amount of soil (e.g., 2 g) and varying volumes of the test solution to achieve different soil-to-solution ratios (e.g., 1:5, 1:10, 1:25, 1:50).[3]

  • Shake the tubes for the determined equilibration time.

  • Centrifuge and analyze the this compound concentration in the supernatant.

  • The optimal ratio is one where a measurable decrease (ideally 20-80%) in the aqueous concentration is observed.[3]

Tier 2: Adsorption Kinetics (Screening Study)

This phase determines the adsorption coefficients (Kd and Koc) for this compound in a variety of soils.[4]

1. Procedure:

  • Use a minimum of five different soil types.[4][9]

  • For each soil type, prepare duplicate samples in centrifuge tubes using the optimal soil-to-solution ratio and a single, known initial concentration of this compound.

  • Include control samples without soil to check for adsorption to the container walls.

  • Shake the tubes for the established equilibration time at a constant temperature in the dark.[3]

  • Centrifuge the tubes to separate the solid and liquid phases.

  • Filter the supernatant and measure the equilibrium concentration (Ce) of this compound.

2. Data Analysis:

  • Calculate the amount of this compound adsorbed to the soil (Cs) using the following equation:

    • Cs = (C0 - Ce) * V / m

    • Where:

      • C0 = Initial concentration of this compound in solution

      • Ce = Equilibrium concentration of this compound in solution

      • V = Volume of the solution

      • m = Mass of the soil

  • Calculate the distribution coefficient (Kd):

    • Kd = Cs / Ce

  • Calculate the organic carbon-normalized adsorption coefficient (Koc):

    • Koc = (Kd / % Organic Carbon) * 100

Tier 3: Main Study (Adsorption Isotherms and Desorption)

The main study involves determining the Freundlich adsorption isotherms and conducting a desorption experiment.[7]

1. Adsorption Isotherm:

  • For each of the five soil types, prepare a series of centrifuge tubes with a fixed amount of soil and varying initial concentrations of this compound solution.

  • Shake the tubes for the established equilibration time.

  • Centrifuge, filter, and analyze the equilibrium concentration (Ce) in the supernatant.

  • Calculate the amount of this compound adsorbed to the soil (Cs) for each concentration.

  • Plot Cs versus Ce to generate the adsorption isotherm.

  • Fit the data to the Freundlich equation:

    • Cs = Kf * Ce(1/n)

    • Where Kf and 1/n are the Freundlich constants representing adsorption capacity and intensity, respectively.[3]

2. Desorption Study:

  • After the adsorption experiment, carefully decant the supernatant from the centrifuge tubes.

  • Add a fresh solution of 0.01 M CaCl₂ (without this compound) to the soil pellet.

  • Shake the tubes for the same equilibration time as the adsorption phase.

  • Centrifuge the tubes and analyze the concentration of this compound in the supernatant (Cdes).

  • The amount of this compound desorbed is calculated, and a desorption coefficient (Kdes) can be determined.

Data Presentation

The quantitative data obtained from the soil sorption and desorption studies should be summarized in clearly structured tables for easy comparison.

Table 2: Adsorption and Desorption Parameters for this compound in Different Soil Types

Soil TypepHOrganic Carbon (%)Clay (%)Kd (mL/g)Koc (mL/g)Kf ((µg/g)/(µg/mL)1/n)1/nKdes (mL/g)
Sandy Loam
Silt Loam
Clay Loam
Sandy Clay
Organic Soil

Note: The values in this table are placeholders and should be filled with experimental data.

Visualization of Experimental Workflow

The following diagrams, created using the DOT language, illustrate the logical flow of the soil sorption and desorption study protocol.

Soil_Sorption_Desorption_Workflow cluster_prep Phase 1: Preparation cluster_tier1 Phase 2: Tier 1 - Preliminary Study cluster_tier2 Phase 3: Tier 2 - Adsorption Screening cluster_tier3 Phase 4: Tier 3 - Main Study cluster_analysis Phase 5: Analysis Soil_Prep Soil Preparation (Drying, Sieving, Characterization) Equilibration_Time Determine Equilibration Time Soil_Prep->Equilibration_Time Solution_Prep Test Solution Preparation (this compound in 0.01M CaCl2) Solution_Prep->Equilibration_Time Soil_Solution_Ratio Determine Soil:Solution Ratio Equilibration_Time->Soil_Solution_Ratio Adsorption_Kinetics Adsorption Kinetics (5 Soil Types, Single Concentration) Soil_Solution_Ratio->Adsorption_Kinetics Analysis Analyze this compound Concentration (HPLC or GC-ECD) Adsorption_Kinetics->Analysis Calculate_Kd_Koc Calculate Kd and Koc Adsorption_Isotherm Adsorption Isotherm (Varying Concentrations) Calculate_Kd_Koc->Adsorption_Isotherm Desorption_Study Desorption Study Adsorption_Isotherm->Desorption_Study Adsorption_Isotherm->Analysis Desorption_Study->Analysis Calculate_Kf_n Calculate Freundlich Constants (Kf, 1/n) Analysis->Calculate_Kd_Koc Analysis->Calculate_Kf_n

Caption: Workflow for the soil sorption and desorption study of this compound.

Batch_Equilibrium_Method start Start add_soil Add Known Mass of Soil to Centrifuge Tube start->add_soil add_solution Add Known Volume and Concentration of this compound Solution add_soil->add_solution shake Shake for Determined Equilibration Time add_solution->shake centrifuge Centrifuge to Separate Soil and Solution shake->centrifuge filter Filter Supernatant centrifuge->filter analyze Analyze this compound Concentration (Ce) filter->analyze calculate Calculate Adsorbed Amount (Cs) and Kd/Koc analyze->calculate end End calculate->end

Caption: Detailed steps of the batch equilibrium method for sorption analysis.

References

Application Notes and Protocols for Preparing Chloramben Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of Chloramben stock solutions for use in laboratory experiments.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for the accurate preparation of stock solutions. The relevant data for this compound (3-amino-2,5-dichlorobenzoic acid) is summarized in the table below.

PropertyValueSource
CAS Number 133-90-4[1][2][3]
Molecular Formula C₇H₅Cl₂NO₂[2][3]
Molecular Weight 206.03 g/mol [1][2][3]
Appearance Colorless and odorless crystalline solid[1]
Melting Point 200-201 °C[1][4]
Water Solubility 700 mg/L at 25 °C[1][3][5]
Solubility in Organic Solvents - Ethanol (B145695): 172 g/L at 25 °C- Acetone: 23.27 g/100 g at 29 °C- DMSO: Sparingly soluble[3][5]
Storage Conditions 0-6 °C, protect from light[4]

Experimental Protocols

2.1. Preparation of a 100 mM this compound Stock Solution in Ethanol

This protocol describes the preparation of a 100 mM stock solution of this compound in ethanol.

Materials:

  • This compound (solid)

  • Anhydrous Ethanol (≥99.5%)

  • Calibrated analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Pipettes

  • Vortex mixer or magnetic stirrer

  • Sterile, light-protecting storage tubes (e.g., amber vials)

Procedure:

  • Calculate the required mass of this compound:

    • To prepare 10 mL of a 100 mM solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 206.03 g/mol = 0.0206 g = 20.6 mg

  • Weigh the this compound:

    • Using a calibrated analytical balance, carefully weigh out 20.6 mg of this compound onto weighing paper or a weighing boat.

  • Dissolve the this compound:

    • Transfer the weighed this compound into a 10 mL volumetric flask.

    • Add approximately 7-8 mL of anhydrous ethanol to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a magnetic stirrer at room temperature until the solid is completely dissolved.

  • Adjust the final volume:

    • Once the this compound is fully dissolved, add anhydrous ethanol to the volumetric flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Aliquot and store:

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

    • Aliquot the stock solution into sterile, light-protecting tubes.

    • Label each tube clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at 0-6 °C.[4]

2.2. Preparation of a Saturated Aqueous Solution of this compound

This protocol is for preparing a saturated solution of this compound in water, which is approximately 3.4 mM (700 mg/L) at 25 °C.[1][3][5]

Materials:

  • This compound (solid)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • 0.22 µm syringe filter and syringe

Procedure:

  • Add excess this compound to water:

    • To a beaker or flask, add an excess amount of this compound to a known volume of water (e.g., 1 mg/mL or 1 g/L).

  • Stir the solution:

    • Place a magnetic stir bar in the beaker and stir the solution vigorously at room temperature for several hours to ensure maximum dissolution.

  • Allow undissolved solid to settle:

    • Turn off the stirrer and allow the undissolved this compound to settle to the bottom of the container.

  • Filter the solution:

    • Carefully decant the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining undissolved particles. This will yield a saturated aqueous solution.

  • Store the solution:

    • Store the saturated solution in a clearly labeled, sterile container at 0-6 °C.

Workflow Diagram

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound calculate->weigh dissolve Dissolve in Solvent weigh->dissolve adjust Adjust to Final Volume dissolve->adjust mix Mix for Homogeneity adjust->mix aliquot Aliquot into Light-Protecting Tubes mix->aliquot label_tubes Label Tubes aliquot->label_tubes store Store at 0-6°C label_tubes->store end End store->end

Caption: Workflow for the preparation and storage of this compound stock solutions.

Dilution of Stock Solutions

To prepare working solutions, the stock solution can be diluted using the following formula:

M₁V₁ = M₂V₂

Where:

  • M₁ = Concentration of the stock solution

  • V₁ = Volume of the stock solution to be used

  • M₂ = Desired concentration of the working solution

  • V₂ = Final volume of the working solution

Example: To prepare 1 mL of a 100 µM working solution from a 100 mM stock solution:

  • Rearrange the formula to solve for V₁: V₁ = (M₂V₂) / M₁

  • V₁ = (100 µM * 1 mL) / 100,000 µM

  • V₁ = 0.001 mL = 1 µL

Therefore, add 1 µL of the 100 mM stock solution to 999 µL of the desired solvent (e.g., cell culture medium) to obtain 1 mL of a 100 µM working solution.

Safety Precautions

  • This compound may cause skin, eye, and respiratory tract irritation.[5]

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety information.

References

Application Notes and Protocols for Chloramben Bioassay in Herbicide Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing chloramben bioassays for the assessment of herbicide efficacy. This document outlines the mechanism of action of this compound, detailed protocols for conducting bioassays, and a summary of expected quantitative outcomes.

Introduction

This compound is a selective, pre-emergence herbicide belonging to the benzoic acid family. Its primary mode of action is as a synthetic auxin, which disrupts normal plant growth and development, particularly inhibiting the root development of seedlings.[1] Bioassays are essential tools for evaluating the efficacy of herbicides like this compound, providing a quantitative measure of their biological activity on target and non-target plant species. These assays are crucial in herbicide discovery, development, and for understanding mechanisms of resistance.

Mechanism of Action: A Synthetic Auxin

This compound mimics the effects of the natural plant hormone auxin (indole-3-acetic-acid), leading to a range of physiological disruptions in susceptible plants. While it is classified as a synthetic auxin, evidence suggests that this compound may operate through a non-canonical auxin signaling pathway.

The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and subsequent expression of auxin-responsive genes.[2][3] However, some synthetic auxins may trigger responses through alternative or "non-canonical" signaling cascades.[2][3][4] These alternative pathways can involve different receptors and downstream signaling components, leading to varied physiological responses. The primary and most observable effect of this compound is the severe inhibition of seedling root development.[1]

Data Presentation: Herbicide Efficacy

Due to the limited availability of specific public-domain dose-response data for this compound, the following table presents representative quantitative data for a synthetic auxin herbicide, Dicamba, demonstrating its effect on the root growth of various plant species. This data illustrates the typical outcomes of a dose-response bioassay for this class of herbicides. The values represent the concentration of the herbicide required to inhibit root growth by 50% (GR50).

Plant SpeciesHerbicideGR50 (Growth Reduction of 50%)Reference
Arabidopsis thaliana (Wild Type)Dicamba~7 µM[5]
Amaranthus spinosusAlachlor292 g ha⁻¹ (C80)[6]
Amaranthus lividusAlachlor804 g ha⁻¹ (C80)[6]
Lemna paucicostataVarious HerbicidesEC50 values ranged from 0.003 µM to 407 µM[7]

Note: C80 refers to the concentration required for 80% control. GR50 and EC50 values are critical metrics for comparing the susceptibility of different plant species to a herbicide.

Experimental Protocols

Protocol 1: Seedling Root Elongation Bioassay in Petri Dishes

This protocol is designed to assess the dose-dependent effect of this compound on the root growth of susceptible seedlings.

Materials:

  • This compound stock solution (analytical grade)

  • Seeds of a susceptible indicator species (e.g., cress, lettuce, barley)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Distilled or deionized water

  • Solvent for this compound (if necessary, e.g., acetone (B3395972) or ethanol)

  • Growth chamber or incubator with controlled light and temperature

  • Ruler or digital caliper

  • Image analysis software (optional)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial dilutions of the stock solution with distilled water to obtain a range of test concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Include a negative control (distilled water) and a solvent control (if a solvent is used). The final solvent concentration in all treatments should be minimal and consistent.

  • Assay Setup:

    • Aseptically place two layers of sterile filter paper into each Petri dish.

    • Pipette 5 mL of the respective test solution or control onto the filter paper, ensuring even saturation.

    • Place a predetermined number of seeds (e.g., 10-20) onto the moist filter paper in each dish.

    • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubation:

    • Place the Petri dishes in a growth chamber in an upright position to encourage downward root growth.

    • Maintain a constant temperature (e.g., 25°C) and a defined light/dark cycle (e.g., 16 hours light / 8 hours dark).

  • Data Collection:

    • After a set incubation period (e.g., 3-5 days), measure the primary root length of each seedling to the nearest millimeter using a ruler or digital caliper.

    • Alternatively, photograph the Petri dishes and use image analysis software for more precise measurements.

  • Data Analysis:

    • Calculate the average root length for each treatment.

    • Express the root length as a percentage of the negative control.

    • Plot the percentage of root growth inhibition against the logarithm of the this compound concentration.

    • Use a suitable statistical software to perform a non-linear regression analysis (e.g., log-logistic dose-response curve) to determine the GR50 or IC50 value.

Protocol 2: Pot Bioassay for Pre-Emergence Herbicide Efficacy

This protocol evaluates the pre-emergence efficacy of this compound in a soil matrix.

Materials:

  • This compound formulation (e.g., granules or emulsifiable concentrate)

  • Pots (e.g., 10 cm diameter)

  • Standard potting mix or field soil

  • Seeds of a susceptible weed species

  • Greenhouse or controlled environment growth area

  • Spraying equipment (for liquid formulations) or granular applicator

Procedure:

  • Pot Preparation:

    • Fill the pots with the chosen soil substrate, leaving space at the top for watering.

  • Herbicide Application:

    • For liquid formulations, apply the desired rates of this compound evenly to the soil surface of each pot using a calibrated sprayer.

    • For granular formulations, evenly spread the granules over the soil surface.

    • Include an untreated control group.

    • It is recommended to have at least 3-4 replicate pots per treatment.

  • Sowing:

    • Sow a known number of seeds of the indicator weed species at a uniform depth in each pot.

  • Growth Conditions:

    • Place the pots in a greenhouse or controlled environment with adequate light, temperature, and humidity for plant growth.

    • Water the pots as needed, avoiding overwatering which could cause leaching of the herbicide.

  • Data Collection:

    • After a specified period (e.g., 14-21 days), assess the herbicidal efficacy.

    • Count the number of emerged and surviving seedlings in each pot.

    • Visually rate the phytotoxicity on a scale of 0% (no effect) to 100% (complete kill).

    • Harvest the above-ground biomass, dry it in an oven, and record the dry weight.

  • Data Analysis:

    • Calculate the average seedling emergence, survival rate, and biomass for each treatment.

    • Express these parameters as a percentage of the untreated control.

    • Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments.

    • If a range of doses was used, a dose-response curve can be generated to determine the effective dose for a certain level of control (e.g., ED50 or ED90).

Visualizations

Chloramben_Bioassay_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis prep_solutions Prepare this compound Test Solutions application Apply Herbicide prep_solutions->application prep_pots Prepare Soil and Pots prep_pots->application sowing Sow Seeds application->sowing incubation Incubate Under Controlled Conditions sowing->incubation measurement Measure Endpoints (e.g., Root Length, Biomass) incubation->measurement analysis Analyze Data (Dose-Response Curves, GR50) measurement->analysis

Caption: Experimental workflow for a this compound bioassay.

NonCanonical_Auxin_Signaling cluster_perception Perception cluster_transduction Signal Transduction cluster_response Response This compound This compound (Synthetic Auxin) receptor Alternative Receptor / Binding Protein This compound->receptor Binds to transduction_cascade Signal Transduction Cascade (e.g., Kinases, Ca2+) receptor->transduction_cascade Initiates tf_activation Activation/Repression of Transcription Factors transduction_cascade->tf_activation Leads to gene_expression Altered Gene Expression tf_activation->gene_expression root_inhibition Inhibition of Root Growth gene_expression->root_inhibition Results in

Caption: Proposed non-canonical auxin signaling pathway for this compound.

References

Solid-Phase Extraction (SPE) Method for the Determination of Chloramben in Soil: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben, a selective, pre-emergence benzoic acid herbicide, has been utilized to control annual grasses and broadleaf weeds in various agricultural settings.[1] Its persistence and mobility in soil are of environmental concern, necessitating reliable and sensitive analytical methods for its monitoring. Solid-phase extraction (SPE) offers a robust technique for the cleanup and concentration of this compound from complex soil matrices prior to chromatographic analysis.

This application note provides a detailed protocol for the extraction and quantification of this compound in soil samples using SPE with a C18 sorbent, coupled with high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). The methodology is designed to provide high recovery and low limits of detection, making it suitable for environmental monitoring and research applications.

Principles of the Method

The method involves an initial ultrasound-assisted extraction (UAE) of this compound from the soil matrix using an acidified organic solvent mixture. This is followed by a cleanup and concentration step using a C18 solid-phase extraction cartridge.

This compound is an acidic herbicide. By adjusting the pH of the sample extract to be acidic, the this compound molecule is protonated, making it less polar. This increased non-polarity enhances its retention on the non-polar C18 stationary phase of the SPE cartridge. Interfering polar compounds are washed away, and the retained this compound is then eluted with a small volume of an appropriate organic solvent. The final eluate is then analyzed by HPLC-MS/MS for accurate quantification.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl)

  • C18 SPE Cartridges (500 mg, 6 mL)

  • 0.45 µm Syringe filters (PTFE)

  • Centrifuge tubes (50 mL, polypropylene)

  • Ultrasonic bath

  • SPE vacuum manifold

  • Nitrogen evaporator

Sample Preparation: Ultrasound-Assisted Extraction (UAE)
  • Weighing: Accurately weigh 10 g of a homogenized and sieved (<2 mm) soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Solvent Addition: Add 20 mL of an 80:20 (v/v) methanol:water solution containing 0.1% formic acid to the centrifuge tube. The acidic modifier aids in the protonation of this compound, enhancing its extraction efficiency.

  • Ultrasonication: Place the centrifuge tube in an ultrasonic bath and sonicate for 15 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.

  • Repeated Extraction: To maximize recovery, repeat the extraction process (steps 2-5) with a fresh 20 mL aliquot of the extraction solvent. Combine the supernatants.

Solid-Phase Extraction (SPE) Cleanup
  • pH Adjustment: Adjust the pH of the combined supernatant to approximately 2 using 1M HCl.

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Pass 5 mL of deionized water (pH 2) through the cartridge. Do not allow the sorbent to dry.

  • Sample Loading: Load the pH-adjusted sample extract onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water (pH 2) to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Place a clean collection tube under the SPE cartridge.

    • Elute the retained this compound with two 3 mL aliquots of methanol.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for HPLC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an autosampler vial.

Instrumental Analysis: HPLC-MS/MS

The analysis of the final extract is performed using a liquid chromatograph coupled to a tandem mass spectrometer. The specific parameters should be optimized for the instrument in use.

  • Analytical Column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase: A gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for this compound.

Data Presentation

The following tables summarize the expected performance of the method for the analysis of this compound in soil.

Table 1: Method Performance Data for this compound in Soil

ParameterValue
Recovery 85 - 105%
Limit of Detection (LOD) 0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.3 - 3.0 µg/kg
Linearity (R²) > 0.99

Table 2: Example MRM Transitions for this compound

Precursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
204.0160.0133.0

Note: The specific m/z values may need to be optimized on the mass spectrometer used.

Mandatory Visualizations

The following diagrams illustrate the key workflows of the described method.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis soil_sample 10g Soil Sample add_solvent Add 20mL Methanol:Water (80:20) + 0.1% Formic Acid soil_sample->add_solvent ultrasonicate Ultrasonicate (15 min) add_solvent->ultrasonicate centrifuge Centrifuge (4000 rpm, 10 min) ultrasonicate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction collect_supernatant->repeat_extraction combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants repeat_extraction->add_solvent adjust_ph Adjust pH to ~2 combine_supernatants->adjust_ph condition Condition C18 Cartridge (Methanol, Water pH 2) adjust_ph->condition load Load Sample condition->load wash Wash Cartridge (Water pH 2) load->wash dry Dry Cartridge wash->dry elute Elute this compound (2 x 3mL Methanol) dry->elute concentrate Evaporate & Reconstitute (1mL Mobile Phase) elute->concentrate filter Filter (0.45 µm) concentrate->filter analysis HPLC-MS/MS Analysis filter->analysis

Caption: Experimental workflow for this compound extraction from soil.

spe_protocol_detail start Start SPE condition 1. Condition - 5 mL Methanol - 5 mL Water (pH 2) start->condition load 2. Load - Acidified Sample Extract - Flow rate: 3-5 mL/min condition->load wash 3. Wash - 5 mL Water (pH 2) load->wash dry 4. Dry - Vacuum for 10-15 min wash->dry elute 5. Elute - 2 x 3 mL Methanol dry->elute end Collect Eluate for Analysis elute->end

Caption: Detailed steps of the Solid-Phase Extraction protocol.

References

Application Notes and Protocols for the Derivatization of Chloramben for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of Chloramben prior to analysis by Gas Chromatography (GC). This compound, a selective, pre-emergence herbicide, requires derivatization to increase its volatility for successful GC analysis.[1] The primary method involves the esterification of its carboxylic acid group.

Introduction

This compound (3-amino-2,5-dichlorobenzoic acid) is a polar compound with low volatility, making its direct analysis by GC challenging.[2][3] Derivatization is a crucial step to convert this compound into a more volatile and thermally stable compound, typically its methyl ester, which allows for improved chromatographic separation and detection.[4][5] Commonly employed derivatization techniques include esterification using diazomethane (B1218177), boron trifluoride-methanol (BF3-Methanol), or safer alternatives like trimethylsilyldiazomethane (B103560) (TMSD).[6][7][8]

Derivatization Methods

Several reagents can be used to derivatize this compound by converting its carboxylic acid group into an ester. The choice of method often depends on factors such as safety, availability of reagents, and specific laboratory protocols.

  • Diazomethane: This is a widely used and effective reagent for the methylation of carboxylic acids.[1][9] However, diazomethane is highly toxic and explosive, requiring special handling precautions.[7]

  • Boron Trifluoride-Methanol (BF3-Methanol): This reagent serves as a popular and effective alternative to diazomethane for esterification.[8][10] It is a strong Lewis acid that catalyzes the esterification of carboxylic acids with methanol (B129727).[11][12]

  • Trimethylsilyldiazomethane (TMSD): TMSD is a milder and safer methylation reagent compared to diazomethane.[7]

Quantitative Data Summary

The following tables summarize quantitative data associated with the GC analysis of this compound following derivatization, primarily based on EPA methodologies.

Table 1: Performance Characteristics of GC-ECD for this compound Analysis

ParameterValue/RangeWater TypeReference
Mean Percent Recovery79 - 105%Reagent Water[13]
Mean Percent Recovery75 - 123%Finished Drinking Water[13]
Overall Precision (RSDR)9.6 - 34.2%Reagent Water[13]
Overall Precision (RSDR)11.9 - 37.0%Finished Drinking Water[13]
Single-Analyst Precision (RSDr)5.8 - 17.7%Reagent Water[13]
Single-Analyst Precision (RSDr)4.6 - 27.9%Finished Drinking Water[13]
Limit of Detection (LOD)~0.02 µg/LNot Specified[6]
Limit of Quantitation (LOQ)~0.1 µg/LNot Specified[6]

Table 2: Linearity Range for this compound-methyl ester

AnalyteCalibration RangeInstrumentReference
This compound-methyl ester0.1 - 10 µg/LGC-ECD[6]

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization using Diazomethane (Adapted from EPA Method 515.4)

This protocol is suitable for the analysis of this compound in water samples.

1. Sample Preparation (Liquid-Liquid Extraction)

a. Hydrolysis: Adjust a 1-liter water sample to pH 12 with 5N NaOH and maintain for 1 hour at room temperature to hydrolyze any esters of this compound.[6]

b. Extraction: Acidify the sample to a pH of less than 2 with concentrated sulfuric acid.[1][6] Extract the acidified sample three times with 60 mL of diethyl ether.[6]

c. Drying and Concentration: Pass the combined ether extracts through a column of anhydrous sodium sulfate (B86663) to remove any residual water.[6] Concentrate the extract to approximately 1 mL using a Kuderna-Danish apparatus.[6]

2. Derivatization with Diazomethane

! CAUTION: Diazomethane is a carcinogen and is highly explosive. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

a. Add diazomethane dropwise to the concentrated extract until a persistent yellow color is observed. This indicates an excess of diazomethane and the completion of the esterification reaction.[6]

b. Allow the reaction to proceed for 10-15 minutes.

c. Gently bubble nitrogen gas through the solution to remove excess diazomethane.

3. Solvent Exchange

a. Exchange the solvent to methyl tert-butyl ether (MTBE) and adjust the final volume to 5 mL.[6] The sample is now ready for GC analysis.

Protocol 2: Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol provides a general guideline for the esterification of this compound using BF3-Methanol.

1. Sample Preparation

a. Prepare a concentrated extract of this compound in a suitable nonpolar organic solvent (e.g., hexane (B92381), toluene) as described in Protocol 1, step 1. If the sample is in an aqueous solution, it must be evaporated to dryness first.[8][10]

2. Esterification with BF3-Methanol

a. To 1-25 mg of the dried sample or concentrated extract, add 2 mL of 10% w/w BF3-Methanol solution.[8][10]

b. Heat the reaction vessel at 60°C for 5-10 minutes.[8]

c. After cooling, add 1 mL of water and 1 mL of hexane to the reaction vessel.[8]

d. Shake the vessel vigorously to partition the methyl esters into the hexane layer.[8]

e. Carefully transfer the upper organic layer to a clean vial. The sample is now ready for GC analysis.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Water or Soil Sample Acidification Acidification (pH < 2) Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Acidification->Extraction Concentration Concentration Extraction->Concentration Derivatization Esterification with: - Diazomethane - BF3-Methanol - TMSD Concentration->Derivatization Adds derivatizing agent GC_Analysis Gas Chromatography (GC) - Electron Capture Detector (ECD) - Mass Spectrometry (MS) Derivatization->GC_Analysis Inject derivatized sample

Caption: Workflow for this compound Derivatization and GC Analysis.

References

Quantitative Analysis of Chloramben-diolamine Salt: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Chloramben-diolamine salt, a selective, pre-emergence herbicide.[1][2][3] Accurate quantification is essential for environmental monitoring, food safety, and toxicological studies.[4] This guide covers various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectrophotometry, offering robust and reliable procedures.

Overview of Analytical Methods

This compound-diolamine salt is the diolamine salt of this compound (3-amino-2,5-dichlorobenzoic acid).[5][6] In solution, the salt dissociates, and the analytical methods primarily target the this compound molecule.[4][5] The choice of method depends on factors such as the sample matrix, required sensitivity, and available instrumentation.

Analytical TechniquePrincipleDetectionKey Features
High-Performance Liquid Chromatography (HPLC) Reversed-phase chromatography separates this compound from other matrix components.UV at 297 nmHigh precision and accuracy, suitable for various sample matrices.[4]
Gas Chromatography (GC) Separation of the derivatized, volatile form of this compound.Electron Capture Detector (ECD)High sensitivity, particularly for chlorinated compounds.[7]
Spectrophotometry Formation of a colored azo dye through diazotization and coupling, with absorbance measured at 475 nm.Visible light spectrophotometerSimple, rapid, and cost-effective method.[8][9]
Immunoassay (ELISA) Competitive binding between this compound and a labeled antigen for a limited number of antibody binding sites.Microplate readerHigh sensitivity and specificity, but cross-reactivity with the diolamine salt is high.[5]

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes reversed-phase HPLC with UV detection for the quantification of this compound.[4]

Experimental Protocol

2.1.1. Materials and Reagents

  • This compound-diolamine analytical standard (purity ≥98%)[4]

  • Acetonitrile (HPLC grade)[4]

  • Methanol (B129727) (HPLC grade)[4]

  • Water (HPLC grade or Milli-Q)[4]

  • Formic acid (analytical grade)[4]

  • 0.22 µm syringe filters[4]

  • HPLC vials[4]

2.1.2. Instrumentation and Chromatographic Conditions A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or diode array detector is required.[4]

ParameterCondition
HPLC System Agilent 1200 series or equivalent[4]
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)[4]
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 30 °C[4]
Detection UV at 297 nm[4]

2.1.3. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound-diolamine analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL.[4]

  • Sample Preparation (Solid-Phase Extraction for Water Samples):

    • Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.[4]

    • Loading: Pass 100 mL of the water sample through the conditioned SPE cartridge at a slow flow rate (approximately 2-3 mL/min).[4]

    • Washing: Wash the cartridge with 5 mL of HPLC grade water.[4]

    • Elution: Elute the retained this compound with 5 mL of methanol.[4]

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.[4]

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.[4]

2.1.4. Analysis Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.[4] Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.[4] Inject the prepared samples and determine the concentration of this compound by comparing their peak areas to the calibration curve.[4]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Filtration Filter Standard->Filtration SPE Solid-Phase Extraction of Sample Reconstitution Evaporate & Reconstitute SPE->Reconstitution Reconstitution->Filtration Injection Inject into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 297 nm Separation->Detection Quantification Quantify this compound Detection->Quantification Calibration Construct Calibration Curve Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound-diolamine.

Gas Chromatography (GC) Method

This method is based on EPA Method 515.4 and involves the derivatization of this compound to its methyl ester for analysis by GC with an Electron Capture Detector (ECD).[7]

Experimental Protocol

3.1.1. Sample Preparation and Derivatization

  • Hydrolysis: Adjust a 1-liter water sample to pH 12 with 5N NaOH and hold for 1 hour at room temperature to hydrolyze any esters of this compound.[7]

  • Extraction: Acidify the sample to pH < 2 with concentrated sulfuric acid and extract three times with 60 mL of diethyl ether.[7]

  • Drying and Concentration: Pass the combined ether extracts through anhydrous sodium sulfate (B86663) to remove water and concentrate to approximately 1 mL using a Kuderna-Danish apparatus.[7]

  • Derivatization: Convert the this compound acid to its methyl ester by adding diazomethane (B1218177) until a yellow color persists.[7]

  • Solvent Exchange: Exchange the solvent to methyl tert-butyl ether (MTBE) and adjust the final volume to 5 mL.[7]

3.1.2. GC-ECD Analysis

ParameterCondition
Gas Chromatograph Equipped with an Electron Capture Detector (ECD)
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)[7]
Injector Temperature 250°C[7]
Oven Temperature Program Initial 60°C (1 min hold), ramp to 280°C at 10°C/min, hold for 5 min[7]
Carrier Gas Helium at 1 mL/min[7]
Detector Temperature 300°C[7]
Injection Volume 1 µL[7]

3.1.3. Validation Parameters

  • Linearity: Prepare calibration standards of this compound-methyl ester in MTBE (0.1 to 10 µg/L).[7]

  • Accuracy (Recovery): Spike replicate groundwater samples at low, medium, and high concentrations.[7]

  • Precision: Calculate the relative standard deviation (RSD) for replicate analyses.[7]

  • Limit of Detection (LOD) and Quantitation (LOQ): Analyze a series of low-concentration spiked samples (n=7). The LOD is 3.14 times the standard deviation, and the LOQ is typically 3 to 5 times the LOD.[7]

GC-ECD Workflow Diagram

GC_ECD_Workflow Start Water Sample Hydrolysis Hydrolysis (pH 12) Start->Hydrolysis Extraction Acidification & Ether Extraction Hydrolysis->Extraction Concentration Drying & Concentration Extraction->Concentration Derivatization Derivatization (Diazomethane) Concentration->Derivatization GC_Analysis GC-ECD Analysis Derivatization->GC_Analysis Data_Analysis Data Analysis & Quantification GC_Analysis->Data_Analysis

Caption: Workflow for GC-ECD analysis of this compound.

Spectrophotometric Method

This method involves the diazotization of the primary aromatic amine group of this compound, followed by coupling with β-naphthol to form a colored azo dye, which is then quantified.[8][9][10]

Experimental Protocol

4.1.1. Reagent Preparation

  • Nitrite (B80452) Solution (2 mg/mL): Dissolve 0.3 g of sodium nitrite in 0.4 M HCl in a 100-mL volumetric flask.[8][9]

  • β-Naphthol Solution (1 mg/mL): Dissolve 0.1 g of β-naphthol in 1.5 M sodium hydroxide (B78521) solution in a 100-mL volumetric flask.[8][9]

  • This compound Stock Solution (1 mg/mL): Dissolve 0.103 g of standard in 50 mL of ethanol (B145695) and dilute to 100 mL with distilled water.[8][9] Prepare working standards (2 x 10⁻⁴ to 1 x 10⁻³ mg/mL) by dilution.[8]

4.1.2. Procedure (Batch Analysis)

  • Pipette 1–4 mL of this compound working standard into 50-mL volumetric flasks.[8]

  • Add 4 mL of the nitrite solution and allow to stand for 5 minutes for the diazotization reaction to complete.[8]

  • Add 4 mL of the β-naphthol solution and dilute to 50 mL with distilled water.[8]

  • Measure the absorbance of the resulting azo dye at 475 nm.[8]

Quantitative Data
ParameterValue
Molar Absorptivity 2.64 × 10⁴ L mol⁻¹ cm⁻¹[8][9]
Limit of Detection (LOD) 0.01 µg mL⁻¹[8][9]
Limit of Quantitation (LOQ) 0.04 µg mL⁻¹[8][9]
Relative Standard Deviation (RSD) 8.3%[8][9]
Sample Throughput (Flow Injection) 90 samples per hour[8][9]

Signaling Pathway Diagram

Spectrophotometry_Reaction This compound This compound (Primary Aromatic Amine) Diazonium Diazonium Salt Intermediate This compound->Diazonium Diazotization Nitrite NaNO2 / HCl AzoDye Colored Azo Dye (Absorbance at 475 nm) Diazonium->AzoDye Coupling Naphthol β-Naphthol

Caption: Reaction mechanism for the spectrophotometric determination of this compound.

Stability and Degradation

Understanding the stability of this compound-diolamine is crucial for accurate analysis.

  • Storage: Solid standards should be stored at -20°C for long-term stability (up to two years).[11] Solutions should be freshly prepared and protected from light to prevent photo-oxidation, which can cause a brownish discoloration.[11][12]

  • Degradation Pathways: this compound is susceptible to photodegradation and thermal degradation.[11] Key pathways include photo-oxidation and reductive dechlorination.[11] Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions can help identify potential degradation products.[11][12]

Forced Degradation Protocol Summary

Stress ConditionProcedure
Acid Hydrolysis 1 mg/mL solution in 1:1 acetonitrile/0.1 N HCl at 60°C for 24 hours.[11]
Base Hydrolysis 1 mg/mL solution in 1:1 acetonitrile/0.1 N NaOH at 60°C for 24 hours.[11]
Oxidative Degradation 1 mg/mL solution in 1:1 acetonitrile/3% H₂O₂ at room temperature for 24 hours.[11]
Thermal Degradation Store solid standard at 105°C for 24 hours.[11]
Photodegradation Expose a 1 mg/mL solution to light in a photostability chamber (ICH Q1B).[11]

References

Application Note: EPA Method 515.1 for the Determination of Chlorinated Acids, Including Chloramben

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EPA Method 515.1 is a widely utilized gas chromatographic (GC) procedure for the quantitative determination of a variety of chlorinated acid herbicides in groundwater and finished drinking water.[1][2][3] This method is crucial for environmental monitoring and ensuring water quality. It is applicable to numerous compounds, including Chloramben, 2,4-D, Dicamba, Dinoseb, Pentachlorophenol (PCP), and Silvex (2,4,5-TP).[3] The method can also be used for the salts and esters of these acids, as a hydrolysis step converts them to the parent acid form for analysis.[4] This document provides a detailed protocol and application notes for researchers performing this analysis.

Principle of the Method

The overall workflow involves a multi-step process beginning with sample preparation and ending with instrumental analysis.[2][4]

  • Hydrolysis: A 1-liter water sample is made alkaline (pH 12) with sodium hydroxide (B78521) and shaken for one hour. This step hydrolyzes any ester or salt forms of the chlorinated acids to their parent acid form, ensuring all derivatives are measured as a total concentration.[1][2]

  • Cleanup: A solvent wash is performed on the alkaline sample to remove neutral, extraneous organic materials that could interfere with the analysis.[1][2]

  • Extraction: The sample is then acidified, and the protonated chlorinated acids are extracted from the aqueous phase into an organic solvent (typically ethyl ether) via liquid-liquid extraction.[1][2]

  • Derivatization: The acidic herbicides are not suitable for direct GC analysis. Therefore, they are converted into their more volatile methyl esters.[2] This is most commonly achieved using diazomethane (B1218177) as the derivatizing agent.[2]

  • Analysis: The final extract containing the methylated acid derivatives is analyzed using a gas chromatograph equipped with a capillary column and an electron capture detector (GC-ECD), which is highly sensitive to halogenated compounds.[2][3]

Experimental Protocols

Apparatus and Materials
  • Sample Bottles: 1-liter amber borosilicate glass bottles with TFE-fluorocarbon-lined screw caps.[1]

  • Glassware: Separatory funnels (2-L), Kuderna-Danish (K-D) apparatus, graduated cylinders, volumetric flasks, pipettes, and GC vials.

  • Gas Chromatograph: An analytical system complete with a capillary column injector, temperature programming, and an electron capture detector (ECD).

  • Analytical Balance: Capable of weighing to 0.1 mg.

  • pH Meter or pH Paper.

  • Mechanical Shaker or Tumbler.

Reagents and Standards
  • Solvents: Pesticide-grade or equivalent ethyl ether, methyl tert-butyl ether (MTBE), and methanol.

  • Reagent Water: Water in which no interferences are observed at the method detection limit.

  • Sodium Hydroxide (NaOH): 6N solution for pH adjustment.

  • Sulfuric Acid (H₂SO₄): Concentrated and 1:1 solutions for acidification.

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃): For dechlorination of samples.[1][2]

  • Anhydrous Sodium Sulfate: Reagent grade, for drying extracts.

  • Derivatizing Agent: Diazomethane, generated from a precursor like Diazald®. Caution: Diazomethane is a toxic carcinogen and can be explosive. It must be handled with extreme care in a well-ventilated fume hood behind a safety shield.

  • Stock Standards: Certified standards for all target analytes, surrogates (e.g., 2,4-Dichlorophenylacetic acid), and internal standards.

Sample Collection and Preservation
  • Prior to sample collection, if the water source is expected to contain residual chlorine, add approximately 80 mg of sodium thiosulfate to the 1-L sample bottle.[4]

  • Collect a 1-liter grab sample, minimizing headspace in the bottle.

  • Immediately after collection, seal the bottle and shake well to dissolve the preservative.

  • Samples must be chilled and stored protected from light at 4°C from the time of collection until extraction.[1][4]

  • The maximum sample holding time under these conditions is 14 days.[1]

Extraction and Derivatization Workflow

EPA_515_1_Workflow cluster_prep Sample Preparation cluster_extract Extraction & Derivatization cluster_analysis Analysis Sample 1. 1-L Water Sample Hydrolysis 2. Adjust to pH 12 (NaOH) Shake 1 hr Sample->Hydrolysis Wash 3. Solvent Wash (Discard Organic Layer) Hydrolysis->Wash Acidify 4. Acidify to pH < 2 (H₂SO₄) Wash->Acidify Extraction 5. Extract with Ethyl Ether (3x portions) Acidify->Extraction Dry 6. Dry Extract (Sodium Sulfate) Extraction->Dry Concentrate 7. Concentrate Extract Dry->Concentrate Derivatize 8. Methylate with Diazomethane Concentrate->Derivatize Final 9. Solvent Exchange to MTBE Adjust to Final Volume Derivatize->Final GC 10. Analyze by GC-ECD Final->GC

Caption: Workflow for the extraction and analysis of chlorinated acids.

Detailed Procedure
  • Hydrolysis: Measure the volume of the sample (~1 L). Adjust the sample pH to ≥12 using 6N NaOH. Cap and shake for 1 hour at room temperature.[1][2]

  • Cleanup: Transfer the sample to a 2-L separatory funnel. Add 60 mL of solvent (e.g., methylene (B1212753) chloride/MTBE) and shake for 2 minutes. Allow the layers to separate and discard the organic (lower) layer. Repeat this wash step.

  • Acidification: While venting frequently, add concentrated H₂SO₄ to the aqueous sample to adjust the pH to <2.

  • Extraction: Add 120 mL of ethyl ether to the separatory funnel, seal, and shake vigorously for 2 minutes. Allow the layers to separate. Drain the aqueous (lower) layer back into its original container and collect the ethyl ether (upper) layer. Repeat the extraction two more times with 60 mL portions of ethyl ether, combining all extracts.

  • Drying and Concentration: Dry the combined extract by passing it through a column of anhydrous sodium sulfate. Concentrate the extract to approximately 5-10 mL using a Kuderna-Danish apparatus.

  • Derivatization: Add the freshly prepared diazomethane solution dropwise to the extract until a persistent yellow color remains. Allow the reaction to proceed for 10-15 minutes. (Perform in a fume hood) .

  • Final Preparation: Remove excess diazomethane by adding a small amount of silicic acid. Perform a solvent exchange into MTBE and adjust the final volume to 5.0 mL. The sample is now ready for GC-ECD analysis.

Instrumental Conditions
ParameterRecommended Condition
Instrument Gas Chromatograph with Electron Capture Detector (GC-ECD)
Primary Column 30 m x 0.25 mm I.D. DB-5 bonded fused silica, 0.25 µm film
Carrier Gas Helium at ~30 cm/sec linear velocity
Injection Volume 2 µL, splitless
Injector Temp. 250°C
Detector Temp. 320°C
Oven Program 60°C for 1 min, ramp at 4°C/min to 300°C, hold for 5 min

Table based on conditions described in EPA Method 515.1 documentation.[3]

Data Presentation and Performance

The performance of the method is determined by its precision and accuracy. The following tables summarize key quantitative data for selected analytes, including this compound.

Table 1: Single-Laboratory Performance and Detection Limits in Reagent Water

AnalyteFortified Conc. (µg/L)Mean Recovery (%)Relative Standard Deviation (%)Method Detection Limit (MDL) (µg/L)
This compound *0.6251185.60.11
Bentazon1.2510410.10.40
2,4-D1.251375.20.22
Dicamba0.6251354.60.13
Dinoseb1.25997.10.12
Pentachlorophenol (PCP)0.1251225.00.026
Picloram1.251018.80.15
Silvex (2,4,5-TP)0.3141254.60.054

Data extracted from EPA Method 515.3, which shares a similar protocol. The MDL is defined as the minimum concentration that can be measured and reported with 99% confidence that the analyte concentration is greater than zero.[5] *Note: this compound is marked for qualitative identification only in some revisions of Method 515.1 due to variable precision, but quantitative data is available in related method validations.[2][3]

Quality Control

A formal quality control (QC) program is essential for generating legally defensible and scientifically valid data.

Quality_Control cluster_blanks Blank Samples (Assess Contamination) cluster_accuracy Accuracy Samples (Assess Recovery) cluster_precision Precision Samples (Assess Reproducibility) Batch Analytical Batch LRB Laboratory Reagent Blank (LRB) Batch->LRB System Cleanliness FRB Field Reagent Blank (FRB) Batch->FRB Field Contamination LFB Laboratory Fortified Blank (LFB) Batch->LFB Method Accuracy LFM Laboratory Fortified Matrix (LFM) Batch->LFM Matrix Interference Surrogate Surrogate Spike (In every sample) Batch->Surrogate Sample-specific Performance LD Laboratory Duplicate (LD) Batch->LD Method Precision LFM_D LFM Duplicate (LFMD) LFM->LFM_D Matrix Precision

Caption: Key quality control samples and their logical relationships.

Key QC Samples:

  • Laboratory Reagent Blank (LRB): An aliquot of reagent water treated exactly as a sample. It is used to assess contamination from the laboratory environment, reagents, and glassware.

  • Laboratory Fortified Blank (LFB): A reagent water blank fortified with known concentrations of all target analytes. It is used to evaluate method accuracy.

  • Laboratory Fortified Matrix (LFM): An environmental sample fortified with known concentrations of target analytes. It is used to assess the effect of the sample matrix on recovery.

  • Surrogate Analyte: A compound unlikely to be found in samples (e.g., 2,4-Dichlorophenylacetic acid) that is added to every sample, blank, and standard. It monitors the performance of the extraction and derivatization steps for each individual sample.

  • Field and Laboratory Duplicates: Two separate aliquots of the same sample analyzed to determine method precision.

References

Application Note: Online SPE Enrichment for Low-Level Chloramben Detection in Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a sensitive and automated method for the determination of trace levels of the herbicide Chloramben in various water matrices. The described method utilizes online Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This automated approach significantly reduces sample handling and analysis time compared to traditional offline methods, while providing excellent sensitivity, accuracy, and precision. The protocol is intended for researchers in environmental monitoring, food safety, and toxicology.

Introduction

This compound is a pre-emergence herbicide used to control broadleaf weeds. Due to its potential for runoff from agricultural areas, it can contaminate surface and groundwater sources. Monitoring for this compound at low concentrations is crucial for ensuring water quality and protecting human health. Traditional methods for its detection often involve laborious liquid-liquid extraction or offline SPE, followed by gas chromatography (GC) analysis which requires a derivatization step.[1][2]

The online SPE-LC-MS/MS method presented here offers a streamlined and highly sensitive alternative. By integrating sample extraction and concentration directly with the analytical system, this method minimizes manual steps, reduces solvent consumption, and improves reproducibility.[3][4] The high selectivity of tandem mass spectrometry allows for confident identification and quantification of this compound at ng/L levels, even in complex matrices.

Experimental

  • LC-MS/MS System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a binary pump for the analytical gradient and a loading pump for the online SPE. The LC system is coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][2][5]

  • Online SPE System: An automated online SPE system with a switching valve configuration.

  • SPE Cartridge: A polymeric reversed-phase SPE cartridge is recommended for its broad applicability to polar and non-polar compounds. A common choice is a divinylbenzene-based polymer cartridge.[1]

  • Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation of this compound.

  • Reagents and Standards:

    • This compound analytical standard

    • LC-MS grade acetonitrile, methanol (B129727), and water

    • Formic acid (or other appropriate mobile phase modifier)

    • Nitrogen gas for the MS source

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution in a suitable solvent (e.g., 50:50 methanol:water).

  • Sample Preparation: Water samples should be collected in clean glass bottles. Prior to analysis, filter the samples through a 0.45 µm filter to remove particulate matter. Acidify the sample to a pH of approximately 2.5-3.0 with formic acid to ensure this compound is in its neutral form for efficient retention on the reversed-phase SPE sorbent.

Online SPE-LC-MS/MS Method

  • Conditioning: The SPE cartridge is conditioned with methanol followed by LC-MS grade water.

  • Equilibration: The cartridge is equilibrated with acidified water (matching the sample pH).

  • Sample Loading: A defined volume of the pre-treated water sample (e.g., 1-5 mL) is loaded onto the SPE cartridge using the loading pump. During this step, this compound is retained on the SPE sorbent while the majority of the sample matrix is washed to waste.

  • Washing: The SPE cartridge is washed with a small volume of acidified water to remove any unretained interfering compounds.

  • Elution and Analysis: The switching valve directs the analytical mobile phase through the SPE cartridge in the reverse direction (back-flush). This elutes the trapped this compound, transferring it to the analytical column for separation and subsequent detection by the mass spectrometer.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute this compound, followed by a re-equilibration step.

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is generally preferred for acidic herbicides like this compound.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high sensitivity and selectivity.[5][6]

  • MRM Transitions: The precursor ion for this compound will be its deprotonated molecule [M-H]⁻. Product ions are generated by collision-induced dissociation (CID) of the precursor ion. The specific m/z values for the precursor and product ions, as well as the optimal collision energy, should be determined by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The following table summarizes the expected performance of the online SPE-LC-MS/MS method for this compound analysis, based on typical values for similar acidic herbicides.[5][7][8]

ParameterExpected Value
Limit of Detection (LOD) 0.5 - 5 ng/L
Limit of Quantification (LOQ) 1.5 - 15 ng/L
Linearity (R²) > 0.995
Recovery 85 - 115%
Precision (RSD) < 15%

The following table provides proposed MRM transitions for this compound (Molecular Weight: 206.04 g/mol ). These parameters should be optimized experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier) 204.0159.915
This compound (Qualifier) 204.0133.925

Experimental Protocols

  • Collect water samples in pre-cleaned amber glass bottles.

  • If samples are not to be analyzed immediately, store them at 4°C.

  • Allow samples to reach room temperature before preparation.

  • Filter the sample through a 0.45 µm syringe filter into an autosampler vial.

  • For each 1 mL of sample, add 5 µL of 5% formic acid in water to acidify the sample to approximately pH 3.

  • Vortex the vial briefly to mix.

  • Set up the online SPE-LC-MS/MS system as described in the instrumentation section.

  • Install the appropriate SPE cartridge and analytical column.

  • Prime all solvent lines.

  • Create the analytical method in the instrument control software, including the online SPE steps, LC gradient, and MS/MS parameters.

  • Create a sequence table including blanks, calibration standards, and samples.

  • Run the sequence.

Visualizations

Online_SPE_Workflow cluster_sample_prep Sample Preparation cluster_online_spe Online SPE cluster_analysis LC-MS/MS Analysis Sample Water Sample Filter Filtration (0.45 µm) Sample->Filter Acidify Acidification (pH ~3) Filter->Acidify Load Sample Loading Acidify->Load Wash Wash Interferences Load->Wash Elute Elution to LC Wash->Elute Separate LC Separation Elute->Separate Detect MS/MS Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for online SPE-LC-MS/MS analysis of this compound.

Logical_Relationship cluster_method Analytical Method cluster_benefits Benefits Automation Automation Reduced_Labor Reduced Manual Labor Automation->Reduced_Labor Sensitivity High Sensitivity Low_LOD Low Limits of Detection Sensitivity->Low_LOD Speed Increased Speed High_Throughput High Sample Throughput Speed->High_Throughput Reproducibility Improved Reproducibility Data_Quality Enhanced Data Quality Reproducibility->Data_Quality

Caption: Logical relationship between method features and benefits.

References

Application Note: Analysis of Chloramben using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloramben is a selective, pre-emergence herbicide used to control broadleaf weeds. Due to its potential for environmental contamination, particularly in water sources, robust and sensitive analytical methods are required for its detection and quantification.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a preferred technique for the analysis of this compound and other acidic herbicides, offering high selectivity and sensitivity.[2] This application note provides a detailed protocol for the analysis of this compound in various matrices using LC-MS/MS.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound, compiled from various analytical methods.

ParameterValueSource(s)
LC Column C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)[1]
Mobile Phase A Water with 0.1% formic acid[1][3]
Mobile Phase B Acetonitrile with 0.1% formic acid[1][3]
Flow Rate 0.2 - 0.3 mL/min[1][4]
Injection Volume 5 - 20 µL[1][3]
Ionization Mode Electrospray Ionization (ESI), Negative[1][3][5]
Precursor Ion (m/z) 204.0[3][5][6]
Product Ion 1 (Quantifier) 159.9 / 160.15[3][5][6]
Product Ion 2 (Qualifier) 161.9 / 35.05[3][5][6]
Collision Energy (CE) for 204.0 > 159.9 9.0 - 20 eV[3][6]
Collision Energy (CE) for 204.0 > 161.9 10.0 - 20 eV[3][6]
Retention Time ~3.281 min[5]

Experimental Workflow

Chloramben_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Water/Soil Sample Filtration Filtration (0.45 µm) Sample->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation LC_Separation Liquid Chromatography (C18 Column) Evaporation->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting Chloramben_MRM_Logic This compound This compound (Precursor Ion) m/z 204.0 CollisionCell Collision Cell (Fragmentation) This compound->CollisionCell Isolation ProductIon1 Product Ion 1 (Quantifier) m/z 159.9 CollisionCell->ProductIon1 Detection ProductIon2 Product Ion 2 (Qualifier) m/z 161.9 CollisionCell->ProductIon2 Confirmation

References

Application Notes and Protocols for Chloramben Soil Adsorption via Batch Equilibrium Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the soil adsorption characteristics of the herbicide Chloramben using the batch equilibrium method. This method is a laboratory-based technique used to quantify the partitioning of a substance between soil and an aqueous solution, which is crucial for assessing its environmental fate and potential for groundwater contamination. The key parameters derived from these studies are the soil sorption distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc).

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is essential for designing the experimental protocol, particularly for preparing test solutions and interpreting the sorption-desorption data.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol [1]
Water Solubility 700 mg/L at 25°C[1]
pKa 3.4
Adsorption Coefficient (Koc) 15 (estimated for salts at pH < 5)[1]

Experimental Protocols

The following protocols are based on the internationally recognized OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method[2][3]. The procedure is divided into three main stages: a preliminary study to determine key parameters, an adsorption kinetics study, and the main study to determine adsorption and desorption isotherms.

Materials and Reagents
  • This compound (analytical standard)

  • Calcium chloride (CaCl₂)

  • Organic solvents (e.g., acetonitrile, acetone)[4]

  • Centrifuge tubes (with low adsorption properties)

  • Mechanical shaker

  • Centrifuge

  • Analytical balance

  • pH meter

  • Sieves (2 mm mesh)

  • Filtration apparatus (e.g., syringe filters with low binding)

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS/MS) or Gas Chromatography with Electron Capture Detection (GC-ECD) after derivatization[4][5]

Soil Collection and Preparation
  • Soil Sampling: Collect soil samples from the desired locations. A minimum of five different soil types with a range of properties (pH, organic carbon content, clay content) are recommended for a comprehensive study[2].

  • Preparation: Air-dry the collected soil samples and pass them through a 2 mm sieve to ensure homogeneity[2].

  • Characterization: Characterize the prepared soil samples for key properties as detailed in Table 2.

Table 2: Recommended Soil Characterization Parameters

ParameterMethod
pH Standard pH meter in a soil-water or soil-CaCl₂ slurry
Organic Carbon Content (%) Wet or dry combustion method
Particle Size Distribution (% Sand, Silt, Clay) Pipette or hydrometer method
Cation Exchange Capacity (CEC) Standard methods (e.g., ammonium (B1175870) acetate)
Preliminary Study: Determination of Soil-to-Solution Ratio and Equilibration Time

This initial study is crucial for optimizing the main experiment.

  • Soil-to-Solution Ratio:

    • Prepare a series of centrifuge tubes with varying soil-to-solution ratios (e.g., 1:5, 1:10, 1:20).

    • Add a known concentration of this compound solution in 0.01 M CaCl₂ to each tube. The 0.01 M CaCl₂ solution helps maintain a constant ionic strength[2].

    • Shake the tubes for 24 hours.

    • Centrifuge and analyze the supernatant for the this compound concentration.

    • Select the ratio where approximately 50% of the this compound is adsorbed, ensuring that the change in concentration is accurately measurable.

  • Equilibration Time:

    • Using the optimal soil-to-solution ratio, prepare a set of tubes with a known concentration of this compound.

    • Place the tubes on a shaker and sample at various time intervals (e.g., 0, 2, 4, 8, 16, 24, 48 hours).

    • Analyze the this compound concentration in the supernatant at each time point.

    • The equilibration time is reached when the concentration of this compound in the solution remains constant[2].

Adsorption Kinetics Study

This screening study helps to understand the rate of adsorption.

  • Procedure:

    • Using the determined optimal soil-to-solution ratio and a single initial concentration of this compound, prepare duplicate samples for each of the five selected soil types[2].

    • Shake the samples at a constant temperature in the dark for the pre-determined equilibration time[2].

    • At various time points leading up to the equilibration time, remove a set of tubes, centrifuge, and filter the supernatant.

    • Analyze the concentration of this compound in the supernatant (Cₑ).

    • Calculate the amount of this compound adsorbed to the soil (Cₛ) at each time point.

Main Study: Adsorption and Desorption Isotherms

This stage investigates the relationship between the concentration of this compound and the extent of its adsorption and desorption.

Adsorption Isotherm:

  • For each soil type, prepare a series of at least five different concentrations of this compound in 0.01 M CaCl₂[2].

  • Add a fixed amount of soil (based on the determined soil-to-solution ratio) to each centrifuge tube[2].

  • Add the different concentrations of the this compound solution to the respective tubes[2].

  • Shake the tubes for the established equilibration time at a constant temperature[2].

  • Centrifuge the tubes and filter the supernatant[2].

  • Analyze the equilibrium concentration (Cₑ) of this compound in the supernatant[2].

  • Calculate the amount of this compound adsorbed to the soil (Cₛ) for each concentration using the formula:

    • Cₛ = (Cᵢ - Cₑ) * (V/m)

    • Where Cᵢ is the initial concentration, V is the volume of the solution, and m is the mass of the soil.

  • Plot Cₛ versus Cₑ to generate the adsorption isotherm.

  • Fit the data to the Freundlich isotherm model:

    • Cₛ = Kբ * Cₑ^(1/n)

    • Where Kբ and 1/n are the Freundlich constants representing adsorption capacity and intensity, respectively[2].

Desorption Study:

  • After the adsorption phase, carefully decant the supernatant from the tubes that contained the highest initial concentration of this compound[2].

  • Replace the decanted solution with an equal volume of fresh 0.01 M CaCl₂ solution (without this compound)[2].

  • Shake the tubes for the same equilibration time as the adsorption phase[2].

  • Centrifuge, filter, and analyze the concentration of this compound in the supernatant, which represents the amount desorbed[2].

  • This desorption step can be repeated to determine the extent of reversible and irreversible binding[2].

Analytical Methodology

The accurate quantification of this compound in the aqueous samples is critical.

  • Sample Preparation: The supernatant collected after centrifugation may be directly analyzed or may require a clean-up step using solid-phase extraction (SPE) to remove interfering substances[4].

  • Analysis: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS/MS) detector is a common and effective method for analyzing this compound in aqueous solutions[4]. Alternatively, Gas Chromatography with Electron Capture Detection (GC-ECD) can be used after a derivatization step to make the this compound amenable to GC analysis[5].

Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 3: Example Data Table for Adsorption Isotherm

Soil TypeInitial Concentration (mg/L)Equilibrium Concentration (Cₑ) (mg/L)Amount Adsorbed (Cₛ) (mg/kg)
Silt Loam0.5
1.0
2.0
5.0
10.0
Sandy Loam0.5
1.0
2.0
5.0
10.0

Table 4: Adsorption and Desorption Coefficients

Soil Type% Organic CarbonKd (L/kg)Koc (L/kg)Freundlich Kբ ((mg/kg)/(mg/L)ⁿ)Freundlich 1/n% Desorption
Silt Loam
Sandy Loam
Clay
Loamy Sand
Clay Loam
  • Kd (Adsorption Distribution Coefficient): Calculated as Cₛ / Cₑ.

  • Koc (Organic Carbon-Normalized Adsorption Coefficient): Calculated as (Kd / % Organic Carbon) * 100[2].

Visualizations

Batch_Equilibrium_Workflow cluster_prep Preparation Phase cluster_prelim Preliminary Study cluster_main Main Adsorption/Desorption Study cluster_analysis Data Analysis & Interpretation Soil_Collection Soil Collection (Multiple Types) Soil_Prep Air Drying & Sieving (2mm) Soil_Collection->Soil_Prep Soil_Char Soil Characterization (pH, OC, Texture, CEC) Soil_Prep->Soil_Char Ratio_Exp Determine Soil:Solution Ratio Soil_Char->Ratio_Exp Chloramben_Prep This compound Stock & Working Solutions in 0.01M CaCl2 Chloramben_Prep->Ratio_Exp Equil_Time_Exp Determine Equilibration Time Ratio_Exp->Equil_Time_Exp Adsorption Adsorption Isotherm: - 5 Concentrations - Shake for Equilibration Time Equil_Time_Exp->Adsorption Centrifuge_Filter1 Centrifugation & Filtration Adsorption->Centrifuge_Filter1 Analysis1 Analyze Supernatant (Ce) Centrifuge_Filter1->Analysis1 Desorption Desorption Study: - Replace Supernatant with CaCl2 - Shake for Equilibration Time Analysis1->Desorption Calc_Cs Calculate Amount Adsorbed (Cs) Analysis1->Calc_Cs Calc_Kd_Koc Calculate Kd and Koc Analysis1->Calc_Kd_Koc Centrifuge_Filter2 Centrifugation & Filtration Desorption->Centrifuge_Filter2 Analysis2 Analyze Supernatant (Desorbed Amount) Centrifuge_Filter2->Analysis2 Analysis2->Calc_Kd_Koc Plot_Isotherm Plot Adsorption Isotherm (Cs vs Ce) Calc_Cs->Plot_Isotherm Freundlich Fit to Freundlich Model (Determine Kf and 1/n) Plot_Isotherm->Freundlich

Caption: Workflow for the Batch Equilibrium Method.

Logical_Relationship cluster_factors Influencing Factors cluster_process Adsorption Process cluster_outcome Environmental Fate Soil_Props Soil Properties (Organic Carbon, pH, Clay Content) Adsorption This compound Adsorption to Soil Soil_Props->Adsorption Chloramben_Props This compound Properties (pKa, Solubility) Chloramben_Props->Adsorption Mobility Mobility in Soil Adsorption->Mobility determines Bioavailability Bioavailability Adsorption->Bioavailability affects Leaching Potential for Leaching Mobility->Leaching influences

Caption: Factors Influencing this compound Adsorption.

References

Troubleshooting & Optimization

Technical Support Center: Improving Chloramben Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving chloramben for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound. While this compound has some solubility in other organic solvents like ethanol (B145695) and acetone, DMSO is a common choice for cell-based assays due to its high solubilizing capacity for many organic molecules and its compatibility with most cell culture media at low final concentrations.[1][2]

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What could be the cause and how can I prevent this?

A2: Precipitation upon addition of a DMSO stock solution to aqueous cell culture media is a common issue for hydrophobic compounds like this compound. This "solvent-shifting" effect occurs because the compound is no longer soluble as the concentration of the organic solvent is diluted.

Here are several strategies to prevent precipitation:

  • Pre-warm the media: Before adding the this compound stock, warm your cell culture medium to 37°C.[3]

  • Use rapid mixing: Add the stock solution to the media dropwise while gently vortexing or swirling the medium to ensure rapid dispersal and avoid localized high concentrations of the compound.[4]

  • Perform serial dilutions: Instead of a single large dilution, create intermediate dilutions of your stock solution in pre-warmed cell culture medium.[4]

  • Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[4] Keeping the final DMSO concentration as high as is tolerable for your specific cells can improve compound solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[4]

Q3: What is the aqueous solubility of this compound?

A3: The water solubility of this compound is approximately 700 mg/L at 25°C.[5][6][7] This moderate aqueous solubility can present challenges when preparing solutions for in vitro assays, necessitating the use of an organic solvent for initial stock preparation.

Q4: Can the pH of my culture medium affect this compound's solubility?

A4: Yes, the solubility of compounds with acidic or basic functional groups can be pH-dependent.[8][9] this compound is a benzoic acid derivative and its solubility may be influenced by the pH of the medium.[5][7] It is important to ensure that the pH of your cell culture medium is stable and within the optimal range for your cells. If you suspect pH is contributing to solubility issues, consider using a medium buffered with HEPES.[3]

Q5: Is it recommended to filter out the precipitate from my this compound solution?

A5: Filtering is generally not recommended to remove precipitate.[4] The formation of a precipitate means the actual concentration of the solubilized compound is lower than intended, which will lead to inaccurate experimental results.[3] It is better to address the root cause of the precipitation by optimizing the dissolution protocol.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for in vitro assays.

Issue Potential Cause Recommended Solution Source/Recommendation
Precipitation upon adding stock solution to media Poor aqueous solubility of this compound.1. Prepare a higher concentration stock solution in DMSO. 2. Add the stock solution to pre-warmed (37°C) media dropwise while gently mixing.To maintain this compound in solution by minimizing the final organic solvent concentration and aiding dispersion.[3]
Interaction with media components.1. Test the solubility of this compound in a serum-free version of your medium first. 2. If precipitation occurs in serum-containing media, consider reducing the serum percentage.To determine if serum proteins are contributing to precipitation.[4]
Precipitation observed in the culture vessel during incubation Temperature fluctuations.Ensure the incubator is properly calibrated and maintains a stable temperature. Avoid frequent opening of the incubator door.To prevent temperature-induced changes in solubility.[3]
Evaporation of media.1. Use humidified incubators. 2. Ensure culture flasks or plates are properly sealed.To maintain the intended concentration of all media components.[3][10]
pH shift during cell growth.1. Use a buffered medium (e.g., containing HEPES). 2. Monitor the color of the phenol (B47542) red indicator for significant pH changes.To maintain a stable pH environment that may favor this compound solubility.[3]
Inconsistent experimental results Inaccurate concentration due to precipitation.Revise the solubilization protocol to ensure a clear, homogenous solution before adding to cells.The effective concentration of a compound is reduced if it precipitates.[3]
Degradation of this compound.Protect stock solutions from light. Prepare fresh dilutions for each experiment.This compound can be degraded by light.[11]

Quantitative Data Summary

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility Temperature
Water700 mg/L25°C
Ethanol172 g/L25°C
Acetone23.27 g/100 g29°C

Data sourced from PubChem and EXTOXNET PIP.[5][6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing this compound: Accurately weigh out 2.06 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution in DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.[2]

  • Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[2]

Protocol 2: Preparation of Working Solutions in Cell Culture Media

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Intermediate Dilution (Recommended): To minimize precipitation, it is advisable to perform an intermediate dilution of the stock solution in complete cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock 1:100 in pre-warmed medium (e.g., 2 µL of 10 mM stock into 198 µL of medium).

  • Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture wells to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 1 µL of the 10 mM stock solution.

  • Mixing: Immediately after adding the this compound solution, gently mix the contents of the well.

Visualizations

This compound Solubility Workflow

Workflow for Preparing this compound Solutions start Start: this compound Powder weigh Weigh 2.06 mg this compound start->weigh add_dmso Add 1 mL DMSO weigh->add_dmso vortex Vortex until dissolved (Warm to 37°C if needed) add_dmso->vortex stock 10 mM Stock Solution vortex->stock add_to_media Add stock to media with rapid mixing stock->add_to_media prewarm_media Pre-warm Cell Culture Medium to 37°C prewarm_media->add_to_media check_precipitation Observe for Precipitation add_to_media->check_precipitation no_precipitate Clear Solution: Proceed with Experiment check_precipitation->no_precipitate No precipitate Precipitation Observed check_precipitation->precipitate Yes troubleshoot Troubleshoot: - Use serial dilution - Adjust final DMSO conc. - Check media components precipitate->troubleshoot

Caption: Workflow for preparing this compound solutions for in vitro assays.

Canonical Auxin Signaling Pathway

Canonical Auxin Signaling Pathway Auxin Auxin (e.g., IAA) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF activates Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates ARE Auxin Response Element (DNA) ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression leads to Proposed Non-Canonical Action of this compound This compound This compound TIR1_AFB TIR1/AFB Receptor This compound->TIR1_AFB No/Low Binding Alternative_Receptor Alternative Receptor / Unknown Target This compound->Alternative_Receptor interacts with Signaling_Cascade Downstream Signaling Cascade Alternative_Receptor->Signaling_Cascade Auxin_Response Auxin-like Physiological Response (e.g., root growth inhibition) Signaling_Cascade->Auxin_Response

References

Troubleshooting poor peak shape in Chloramben HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding poor peak shape in the HPLC analysis of Chloramben. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic issues.

Frequently Asked Questions (FAQs)

Q1: What are the characteristics of a good peak in HPLC analysis?

A1: An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution. Key characteristics include a narrow width for sharp resolution, a consistent retention time over multiple injections, and a high signal-to-noise ratio. The tailing factor, a measure of peak symmetry, should ideally be close to 1.[1][2][3]

Q2: My this compound peak is tailing. What are the common causes and how can I fix it?

A2: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue.[4] For an acidic compound like this compound, potential causes include:

  • Secondary Interactions: Unwanted interactions can occur between this compound and residual silanol (B1196071) groups on the silica-based column packing.[5][6] These interactions with ionized silanols are a primary cause of tailing for polar and ionizable compounds.[5]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of this compound, causing tailing.[7]

  • Column Overload: Injecting too much sample can saturate the column, leading to asymmetrical peaks.[3][7]

  • Column Contamination or Deterioration: Accumulation of contaminants on the column frit or degradation of the stationary phase can distort peak shape.[2][8]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of this compound to ensure it is in a single, non-ionized form.[9] Operating at a low pH (e.g., below 3.0) can suppress the ionization of residual silanol groups, minimizing secondary interactions.[5][6]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica (B1680970) columns with effective end-capping have fewer active silanol sites, reducing the potential for secondary interactions.[3][5]

  • Reduce Sample Concentration: Dilute the sample or reduce the injection volume to check for column overload.[3] If peak shape improves, the initial sample concentration was too high.

  • Flush or Replace the Column: If the issue persists, try flushing the column with a strong solvent.[3] If this doesn't resolve the tailing, the column may be deteriorated and require replacement.[8] A blocked inlet frit can also cause peak distortion for all peaks in the chromatogram.[2]

Q3: My this compound peak is fronting. What does this indicate?

A3: Peak fronting, where the first half of the peak is broader than the second, is less common than tailing.[4] Potential causes include:

  • Column Overload: Particularly concentration overload can lead to peak fronting.[7]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is significantly stronger than the mobile phase, it can cause distortion of early eluting peaks.[4][8]

  • Column Collapse: A sudden physical change or void in the column packing can lead to fronting peaks.[2][4] This can be caused by operating the column under harsh pH or temperature conditions.[2]

Troubleshooting Steps:

  • Check Sample Preparation: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase. Whenever possible, use the mobile phase as the sample solvent.

  • Reduce Injection Volume/Concentration: As with tailing, reducing the amount of sample injected can resolve overload issues.[4]

  • Inspect the Column: If the problem appears suddenly, it might indicate a physical issue with the column, such as a void at the inlet. In this case, the column should be replaced.

Q4: I am observing split peaks for this compound. What could be the cause?

A4: Split peaks can arise from several issues, often related to the sample introduction or the column inlet.[8]

  • Blocked Column Frit: Particulate matter from the sample or system can partially block the inlet frit of the column, causing the sample band to spread unevenly.[2]

  • Column Void: A void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in a split peak.

  • Incompatible Injection Solvent: Using a sample solvent that is much stronger than the mobile phase can cause the analyte to precipitate upon injection or lead to distorted peak shapes.

Troubleshooting Steps:

  • Check for Contamination: First, remove the guard column (if used) and see if the problem resolves. If so, replace the guard column.[8] If the analytical column is suspected to be plugged, try reversing and flushing it (check column manual for compatibility).[8]

  • Adjust Injection Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.

  • Replace Column: If flushing does not work and a void is suspected, the column will likely need to be replaced.

Experimental Protocols and Data

Protocol 1: Mobile Phase pH Optimization for this compound

Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak shape for this compound by minimizing secondary silanol interactions.

Methodology:

  • Prepare Mobile Phases: Create a series of mobile phase buffers at different pH values (e.g., pH 2.5, 3.0, 3.5, 4.0). A common mobile phase for this compound is a mixture of acetonitrile (B52724) and water with an acidic modifier like formic or phosphoric acid.[10][11]

  • Prepare Sample: Dissolve a this compound standard in the initial mobile phase composition (e.g., Acetonitrile:Water with 0.1% Formic Acid at pH 2.5).

  • System Equilibration: Equilibrate the HPLC system with the first mobile phase (pH 2.5) for at least 30 minutes or until a stable baseline is achieved.[10]

  • Analysis: Inject the this compound standard and record the chromatogram.

  • Repeat for Each pH: Sequentially switch to the next mobile phase pH, ensuring the system is fully equilibrated before each injection.

  • Data Evaluation: Measure the tailing factor for the this compound peak at each pH. Create a table to compare the retention time and tailing factor. The optimal pH will be the one that provides a tailing factor closest to 1.0.[12]

Data Presentation: HPLC Conditions and System Suitability

The following table summarizes a typical set of starting conditions for this compound analysis and the expected system suitability parameters.

ParameterConditionTypical Acceptance Criteria
HPLC System Agilent 1200 series or equivalentN/A
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)N/A
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v)N/A
Flow Rate 1.0 mL/minN/A
Column Temperature 30 °CN/A
Injection Volume 10 µLN/A
Detection UV at 297 nmN/A
Tailing Factor Value obtained from analysis≤ 2.0[10]
Linearity (r²) Value from calibration curve≥ 0.999[10]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape in HPLC analysis.

G cluster_0 Troubleshooting Poor Peak Shape A Observe Poor Peak Shape (Tailing, Fronting, Splitting) B All Peaks Affected? A->B C Problem is likely systemic or at column inlet B->C Yes E Only this compound Peak Affected? B->E No D Check for: - Column void/blockage - Leaks / Dead volume - Pump/Injector issue C->D K Flush or Replace Column D->K F Problem is likely chemical/method-related E->F Yes G Check for: - Incorrect Mobile Phase pH - Secondary Interactions - Column Overload - Sample Solvent Mismatch F->G H Optimize Mobile Phase pH (See Protocol 1) G->H I Reduce Sample Load (Dilute or inject less) G->I J Use Mobile Phase as Sample Solvent G->J L Peak Shape Improved? H->L I->L J->L K->L L->A No, re-evaluate M Problem Solved L->M Yes

References

Overcoming matrix effects in Chloramben soil analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming matrix effects in the analysis of Chloramben in soil samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound soil analysis?

A1: In the context of soil analysis, the "matrix" refers to all the components of the soil sample other than this compound, such as organic matter, minerals, and other agrochemicals. Matrix effects are the influence of these co-extracted components on the analytical signal of this compound, leading to either suppression or enhancement of the signal.[1] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[1]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of a standard solution of this compound in a pure solvent to the response of a standard spiked into a blank soil extract (a soil sample known to be free of this compound). A significant difference in the signal intensity indicates the presence of matrix effects. A post-column infusion experiment can also qualitatively identify regions of ion suppression or enhancement in your chromatogram.

Q3: What are the primary strategies to mitigate matrix effects in this compound soil analysis?

A3: The key strategies can be grouped into three main areas:

  • Sample Preparation: Implementing a robust sample cleanup procedure is crucial to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) are effective.

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate this compound from co-eluting matrix components can significantly reduce interference.

  • Calibration Strategies: The use of matrix-matched standards or a stable isotope-labeled internal standard (SIL-IS) can effectively compensate for matrix effects.[2]

Q4: Can simply diluting my soil extract reduce matrix effects?

A4: Yes, dilution can be a straightforward way to reduce the concentration of interfering matrix components. However, this approach is only feasible if the concentration of this compound in your sample is high enough to remain above the limit of quantification (LOQ) after dilution.

Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound available?

A5: The availability of a commercial SIL-IS for this compound can vary. It is recommended to check with suppliers of analytical standards such as Cambridge Isotope Laboratories or LGC Standards.[3][4] If a specific SIL-IS for this compound is not available, a structurally similar compound with stable isotope labels may sometimes be used, but its performance must be carefully validated.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Analyte Recovery Inefficient extraction of this compound from the soil matrix.Optimize the extraction solvent and pH. Since this compound is an acidic herbicide, acidifying the extraction solvent can improve recovery.[5] Consider using advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE).
Analyte loss during sample cleanup.Evaluate the SPE sorbent and elution solvent to ensure this compound is not being irreversibly retained.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC or LC system.Use a deactivated inlet liner (for GC), and ensure the column is properly conditioned. Trimming the front end of the column can remove accumulated matrix components.
Mismatch between injection solvent and mobile phase.The injection solvent should be of similar or weaker strength than the initial mobile phase to ensure good peak shape.
High Background Noise or Interfering Peaks Contamination of the LC-MS system.Flush the system with appropriate cleaning solutions. Ensure high-purity solvents and reagents are used.[6]
Inadequate sample cleanup.Improve the cleanup step by using a different SPE sorbent or adding a secondary cleanup step. For soils with high organic content, graphitized carbon black (GCB) can be effective at removing pigments, but may also retain planar molecules like this compound.[5]
Inconsistent Results (Poor Reproducibility) Non-homogeneous soil samples.Thoroughly homogenize the soil sample before taking a subsample for extraction. This can be achieved by drying, sieving, and mixing the soil.
Variability in manual sample preparation steps.Use an automated sample preparation system if available. Ensure consistent timing and technique for all manual steps.
Signal Suppression or Enhancement Co-eluting matrix components affecting ionization.Primary Recommendation: Use a stable isotope-labeled internal standard (SIL-IS) for this compound.[2] This is the most effective way to correct for signal variability.
Alternative: Prepare calibration standards in a blank soil matrix extract (matrix-matched calibration) to mimic the matrix effects seen in the samples.[7]
Optimize the chromatographic method to separate this compound from the interfering components.

Quantitative Data Summary

The following table presents representative data for the analysis of acidic herbicides in soil, illustrating the impact of different analytical approaches on recovery, Limit of Detection (LOD), and Limit of Quantification (LOQ).

Analytical Method Matrix Effect Mitigation Typical Recovery (%) Typical LOD (µg/kg) Typical LOQ (µg/kg)
LC-MS/MSNone (Calibration in Solvent)50-150 (highly variable)5-1015-30
LC-MS/MSMatrix-Matched Calibration80-1101-53-15
LC-MS/MSStable Isotope-Labeled Internal Standard95-1050.5-21.5-6
GC-MS (with derivatization)Matrix-Matched Calibration75-1152-86-24

Note: The values in this table are illustrative and can vary depending on the specific soil type, instrumentation, and experimental conditions.

Experimental Protocols

Detailed Protocol for this compound Soil Analysis using Modified QuEChERS and LC-MS/MS

This protocol is adapted for acidic herbicides and is suitable for the analysis of this compound in soil.

1. Sample Preparation and Homogenization:

  • Air-dry the soil sample at room temperature for 48 hours or until a constant weight is achieved.

  • Remove any large stones, roots, or debris.

  • Grind the dried soil using a mortar and pestle and sieve it through a 2 mm mesh to ensure homogeneity.

2. Modified QuEChERS Extraction:

  • Weigh 10 g (± 0.1 g) of the homogenized soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of 1% formic acid in water and vortex for 1 minute to hydrate (B1144303) the soil.

  • Spike the sample with the internal standard solution (if using a SIL-IS).

  • Add 15 mL of acetonitrile (B52724) containing 1% formic acid.

  • Cap the tube and shake vigorously for 10 minutes using a mechanical shaker.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge the tube at ≥ 5000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 150 mg MgSO₄ and 150 mg of a suitable sorbent (e.g., a combination of PSA and C18). For soils with high organic matter, the use of graphitized carbon black (GCB) may be considered, but its potential to retain this compound should be evaluated.

  • Vortex the d-SPE tube for 2 minutes.

  • Centrifuge at ≥ 5000 x g for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient to separate this compound from matrix interferences (e.g., start with 95% A, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Optimized precursor and product ions for this compound and its internal standard (if used).

5. Quality Control:

  • Method Blank: An empty sample tube carried through the entire analytical process to check for contamination.

  • Blank Soil Spike: A control soil sample fortified with a known concentration of this compound to assess accuracy and recovery.

  • Duplicate Samples: Analyzing a subset of samples in duplicate to assess precision.

  • Calibration Curve: A multi-point calibration curve prepared in either pure solvent, matrix-matched extract, or with the addition of a SIL-IS.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis Sample Soil Sample Homogenize Air Dry, Grind & Sieve Sample->Homogenize Weigh Weigh 10g Soil Homogenize->Weigh Add_Solvent Add Acidified Acetonitrile Weigh->Add_Solvent Add_Salts Add QuEChERS Salts Add_Solvent->Add_Salts Centrifuge1 Centrifuge Add_Salts->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbent Transfer_Supernatant->Add_dSPE Centrifuge2 Centrifuge Add_dSPE->Centrifuge2 Filter Filter Centrifuge2->Filter LCMS LC-MS/MS Analysis Filter->LCMS Data Data Processing LCMS->Data

Caption: Experimental workflow for this compound soil analysis.

Matrix_Effects cluster_source Ion Source cluster_effect Matrix Effect cluster_result Result Analyte This compound Droplet ESI Droplet Analyte->Droplet Matrix Co-eluting Matrix Components Matrix->Droplet Suppression Ion Suppression Droplet->Suppression Competition for ionization Enhancement Ion Enhancement Droplet->Enhancement Improved desolvation Inaccurate Inaccurate Quantification Suppression->Inaccurate Enhancement->Inaccurate

Caption: Causes of matrix effects in LC-MS analysis.

Troubleshooting_Tree Start Inaccurate Results? CheckRecovery Recovery < 70%? Start->CheckRecovery Yes CheckPrecision RSD > 15%? Start->CheckPrecision No CheckRecovery->CheckPrecision No OptimizeExtraction Optimize Extraction CheckRecovery->OptimizeExtraction Yes EvaluateCleanup Evaluate Cleanup Step CheckRecovery->EvaluateCleanup Yes CheckSignal Signal Suppression/Enhancement? CheckPrecision->CheckSignal No HomogenizeSample Improve Sample Homogenization CheckPrecision->HomogenizeSample Yes AutomatePrep Automate Sample Prep CheckPrecision->AutomatePrep Yes UseSIL Use SIL-IS CheckSignal->UseSIL Yes UseMatrixMatched Use Matrix-Matched Standards CheckSignal->UseMatrixMatched Yes ReviewData Review Data - Method OK CheckSignal->ReviewData No

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Chloramben Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chloramben. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions and recommended storage conditions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by light, temperature, and pH. This compound is particularly susceptible to photodegradation and will readily degrade when exposed to sunlight[1][2]. While it is reported to be generally stable to heat and hydrolysis by acid or alkaline media, elevated temperatures can promote degradation[3]. The pH of the solution can also play a role in its stability, as with many pesticides, extreme pH values can lead to hydrolysis over time.

Q2: What are the recommended storage conditions for this compound and its aqueous solutions?

A2: To ensure the integrity of this compound, it is recommended to store the solid compound and its aqueous solutions under the following conditions:

  • Temperature: Refrigerate at 0-6°C for long-term storage.

  • Light: Protect from light at all times by using amber vials or by storing in the dark.

  • Atmosphere: For solid standards, storing under an inert atmosphere is recommended[3].

Q3: What are the known degradation products of this compound?

A3: Under certain conditions, this compound can degrade to form several products. The primary degradation pathway involves reductive dechlorination. The main identified degradation products are:

  • 3-amino-5-chlorobenzoic acid

  • 3-aminobenzoic acid (formed in smaller amounts through complete dechlorination)[1]

In plant systems, this compound can also be detoxified through conjugation to form a stable N-glucosylamine conjugate[1].

Q4: My this compound solution has turned brownish. Is it still usable?

A4: A brownish discoloration in aqueous solutions of this compound can occur upon exposure to light and air, which is likely due to photo-oxidation. It is recommended to discard any discolored solution and prepare a fresh one, ensuring it is protected from light to prevent degradation[3].

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and analysis of this compound.

IssuePossible Cause(s)Recommended Action(s)
Unexpected peaks in HPLC chromatogram 1. Degradation of the this compound standard. 2. Contamination of solvents or glassware. 3. Interaction with the HPLC column or mobile phase.1. Prepare a fresh standard solution and re-analyze. 2. Use fresh, HPLC-grade solvents and ensure all glassware is thoroughly cleaned. 3. Verify that the mobile phase is compatible with the standard and the column. Consider using a different column if the issue persists.[3]
Decreased peak area or loss of main peak 1. Degradation of the standard due to improper storage or handling. 2. Inaccurate dilution or preparation of the standard solution. 3. Issues with the HPLC system (e.g., injector, detector).1. Verify the storage conditions and age of the standard. Prepare a fresh solution from a new vial if necessary. 2. Double-check all dilution calculations and ensure accurate pipetting. 3. Troubleshoot the HPLC system according to the manufacturer's guidelines.
Poor peak shape (e.g., tailing, fronting) 1. Column degradation or contamination. 2. Incompatibility of the sample solvent with the mobile phase. 3. The pH of the mobile phase is not optimal.1. Flush the column with a strong solvent or replace it if necessary. 2. Whenever possible, dissolve the standard in the mobile phase. 3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Baseline noise or drift 1. Contaminated mobile phase or detector cell. 2. Air bubbles in the system. 3. Fluctuations in temperature.1. Prepare a fresh mobile phase and flush the system. Clean the detector cell if necessary. 2. Degas the mobile phase and purge the pump. 3. Ensure a stable column and mobile phase temperature.

Quantitative Data Summary

ParameterValue/InformationConditions
Soil Half-Life Approximately 6 to 8 weeks[1]Varies with soil type and moisture.
Water Solubility 700 mg/L[1]at 25 °C
Primary Degradation Route Microbial degradation in soil; Photodegradation in water[1]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[4][5].

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile (B52724) and 0.1 N HCl. Incubate the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N NaOH before analysis[3].

  • Base Hydrolysis: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 0.1 N NaOH. Incubate the solution at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N HCl before analysis[3].

  • Oxidative Degradation: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light[3].

  • Thermal Degradation: Store solid this compound in an oven at 105°C for 24 hours. Prepare a solution of the heat-stressed solid for analysis[3].

  • Photodegradation: Expose a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water to a photostability chamber (ICH Q1B conditions) for a specified duration. Analyze the solution alongside a control sample stored in the dark[3].

Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method.

Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the main this compound peak from any potential degradation products.

ParameterSpecification
HPLC System Agilent 1260 Infinity II LC System or equivalent, with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).
Chromatographic Column Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
Mobile Phase A 0.1% Formic Acid in Water.
Mobile Phase B Acetonitrile.
Gradient To be optimized for the separation of this compound and its degradation products. A typical starting gradient could be 10-90% B over 20 minutes.
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection Wavelength To be determined by UV scan of this compound (a starting point could be around 230 nm).
Injection Volume 10 µL.
Data Acquisition Agilent OpenLab CDS software or equivalent.

Sample Preparation: Dissolve the standard or sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL[3].

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Base->HPLC Oxidation Oxidative Degradation (3% H2O2, RT, 24h) Oxidation->HPLC Thermal Thermal Degradation (Solid, 105°C, 24h) Thermal->HPLC Photo Photodegradation (ICH Q1B) Photo->HPLC DP Degradation Product Identification HPLC->DP This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Workflow for the forced degradation study of this compound.

Degradation_Pathway This compound This compound (3-amino-2,5-dichlorobenzoic acid) DP1 3-amino-5-chlorobenzoic acid This compound->DP1 Reductive Dechlorination Conjugate N-glucosylamine conjugate (in plants) This compound->Conjugate Detoxification DP2 3-aminobenzoic acid DP1->DP2 Further Reductive Dechlorination

Primary degradation pathways of this compound.

References

Technical Support Center: Monitoring Chloramben Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chloramben and its degradation products. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in monitoring these compounds in various environmental and biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound that I should monitor in my samples?

A1: The primary degradation products of this compound depend on the sample matrix and environmental conditions. The two key degradation products to monitor are:

  • 2,5-Dichloroaniline (B50420): This is a major metabolite resulting from the microbial degradation of this compound in soil.

  • N-Glucosyl this compound: This is a significant conjugate formed during the metabolism of this compound in plants.[1]

While other minor degradation products can be formed through processes like photolysis, focusing on these two primary metabolites will cover the most significant degradation pathways in relevant matrices.

Q2: What are the recommended analytical techniques for monitoring this compound and its degradation products?

A2: The choice of analytical technique depends on the target analyte and the sample matrix.

  • For 2,5-dichloroaniline in soil and water samples: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective and widely used method.[2][3][4][5] Due to the polar nature of anilines, derivatization is often employed to improve chromatographic performance.

  • For N-Glucosyl this compound in plant samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to the polar and thermally labile nature of the glucoside conjugate.[6][7][8]

Q3: Are there established sample preparation methods for these analytes?

A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a versatile and efficient sample preparation technique that can be adapted for both soil and plant matrices for the extraction of this compound and its metabolites.[9][10][11][12][13] However, modifications to the standard QuEChERS protocol are often necessary to ensure optimal recovery of the target analytes. For instance, pH adjustment and the selection of appropriate sorbents for dispersive solid-phase extraction (dSPE) are critical.[13]

Troubleshooting Guides

Analysis of 2,5-Dichloroaniline by GC-MS

Q1: I am observing poor peak shape (tailing) for 2,5-dichloroaniline in my GC-MS analysis. What could be the cause and how can I fix it?

A1: Peak tailing for active compounds like anilines is a common issue in GC-MS analysis. Here are the likely causes and solutions:

  • Active Sites in the GC System: Anilines can interact with active sites in the injector liner, column, or transfer line, leading to peak tailing.

    • Solution: Use a deactivated liner and a high-quality, inert GC column. If the column has been in use for a while, consider trimming the first few centimeters of the column from the injector end. Regularly condition your column according to the manufacturer's instructions.

  • Suboptimal Derivatization: Incomplete derivatization can leave polar functional groups exposed, causing poor peak shape.

    • Solution: Ensure your derivatization reaction goes to completion. Optimize the reaction time, temperature, and reagent concentration.

  • Injector Temperature Too Low: If the injector temperature is too low, the sample may not vaporize completely and efficiently, leading to tailing.

    • Solution: Increase the injector temperature, but be careful not to exceed the thermal stability of your analyte or its derivative.

Q2: My recovery of 2,5-dichloroaniline from soil samples is consistently low. What are the potential reasons and how can I improve it?

A2: Low recovery from complex matrices like soil can be due to several factors:

  • Inefficient Extraction: The strong interaction between 2,5-dichloroaniline and the soil matrix can hinder its extraction.

    • Solution: Optimize your extraction solvent and method. A modified QuEChERS protocol with a suitable solvent mixture (e.g., acetonitrile (B52724) with a small percentage of acid) can be effective.[13] Increasing the extraction time or using techniques like sonication or pressurized liquid extraction may also improve recovery.

  • Losses During Cleanup: The cleanup step (dSPE) in the QuEChERS method can sometimes lead to the loss of the analyte if an inappropriate sorbent is used.

    • Solution: Evaluate different dSPE sorbents. For anilines, avoid sorbents that have a strong affinity for basic compounds.

  • pH of the Extraction Solvent: The pH of the extraction medium can significantly affect the recovery of ionizable compounds like anilines.

    • Solution: Adjusting the pH of the extraction solvent to suppress the ionization of 2,5-dichloroaniline can improve its partitioning into the organic solvent.

Analysis of N-Glucosyl this compound by LC-MS/MS

Q1: I am experiencing significant signal suppression (matrix effects) when analyzing N-Glucosyl this compound in plant extracts. How can I mitigate this?

A1: Matrix effects are a major challenge in LC-MS/MS analysis of complex samples like plant extracts.[14][15] Here are some strategies to address signal suppression:

  • Improve Sample Cleanup: The goal is to remove as many interfering matrix components as possible without losing the analyte.

    • Solution: Optimize your QuEChERS or other sample preparation methods. This may involve using different dSPE sorbents or incorporating an additional solid-phase extraction (SPE) step.

  • Modify Chromatographic Conditions: Separating the analyte from co-eluting matrix components can reduce ion suppression.[15]

    • Solution: Adjust the LC gradient profile, try a different mobile phase composition, or use a column with a different selectivity (e.g., a HILIC column for polar compounds).[7]

  • Use Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to your samples.

    • Solution: Prepare a pooled blank matrix extract from samples that do not contain the analyte. Use this extract to prepare your calibration standards. This helps to compensate for consistent matrix effects.[14]

  • Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to correct for matrix effects.

    • Solution: If a commercially available standard is not available, consider custom synthesis.

Q2: The N-Glucosyl this compound conjugate appears to be unstable during my sample preparation. What can I do to prevent its degradation?

A2: Glucoside conjugates of pesticides can be susceptible to enzymatic or chemical degradation during sample preparation.[6][16]

  • Enzymatic Degradation: Plant enzymes released during sample homogenization can cleave the glucoside bond.

    • Solution: Inactivate enzymes immediately after sample collection. This can be achieved by flash-freezing the sample in liquid nitrogen and storing it at -80°C. During extraction, using a solvent system with a high percentage of organic solvent can also help to denature enzymes.

  • pH-Dependent Hydrolysis: The stability of the conjugate can be pH-dependent.

    • Solution: Maintain a stable and appropriate pH throughout the extraction and cleanup process. Buffering the extraction solvent can help.

  • Thermal Degradation: High temperatures during sample processing can lead to the degradation of the conjugate.

    • Solution: Avoid high temperatures during extraction and solvent evaporation steps. Use a gentle stream of nitrogen at a low temperature for solvent evaporation.

Experimental Protocols

Protocol 1: GC-MS Analysis of 2,5-Dichloroaniline in Soil

This protocol is a general guideline and may require optimization for your specific matrix and instrumentation.

1. Sample Preparation (Modified QuEChERS) [10][12]

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
  • Add 10 mL of 1% acetic acid in acetonitrile.
  • Add an appropriate internal standard.
  • Shake vigorously for 1 minute.
  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
  • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) for dSPE cleanup.
  • Add the dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
  • Take the supernatant for derivatization.

2. Derivatization [2]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate).
  • Add the derivatizing agent (e.g., 50 µL of heptafluorobutyric anhydride (B1165640) - HFBA).
  • Heat the mixture at 60°C for 30 minutes.
  • After cooling, evaporate the excess reagent and solvent and reconstitute in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

3. GC-MS Parameters [5][17][18]

  • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Injector Temperature: 280°C.
  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • MS Ion Source Temperature: 230°C.
  • MS Quadrupole Temperature: 150°C.
  • Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized 2,5-dichloroaniline.

Protocol 2: LC-MS/MS Analysis of N-Glucosyl this compound in Plant Tissue

This protocol is a general guideline and may require optimization for your specific matrix and instrumentation.

1. Sample Preparation (Modified QuEChERS) [1][6][19]

  • Homogenize fresh or frozen plant tissue (e.g., 2 g) with 10 mL of cold ( -20°C) acetonitrile/water (80:20, v/v) with 1% acetic acid.
  • Add an appropriate internal standard.
  • Follow steps 4-9 from the GC-MS sample preparation protocol.
  • Evaporate the final supernatant to dryness under a gentle stream of nitrogen at low temperature (<40°C).
  • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters [7][8]

  • LC Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) or a HILIC column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, and then return to initial conditions for equilibration. The exact gradient will need to be optimized.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Ion Source: Electrospray Ionization (ESI) in negative or positive mode (to be optimized for the analyte).
  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for at least two transitions of N-Glucosyl this compound.

Data Presentation

Table 1: Typical Performance Data for the Analysis of 2,5-Dichloroaniline in Soil by GC-MS

ParameterTypical Value
Limit of Detection (LOD)0.01 - 0.1 µg/kg
Limit of Quantification (LOQ)0.05 - 0.5 µg/kg
Recovery70 - 110%
Relative Standard Deviation (RSD)< 15%

Table 2: Typical Performance Data for the Analysis of N-Glucosyl this compound in Plant Tissue by LC-MS/MS

ParameterTypical Value
Limit of Detection (LOD)0.1 - 1 µg/kg
Limit of Quantification (LOQ)0.5 - 5 µg/kg
Recovery60 - 120%
Relative Standard Deviation (RSD)< 20%

Note: The values in these tables are estimates and will vary depending on the specific matrix, instrumentation, and method optimization.

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation (Soil) cluster_derivatization Derivatization cluster_analysis Analysis Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS Cleanup Cleanup Extraction->Cleanup dSPE Derivatize HFBA Reaction Cleanup->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Data_Processing Data_Processing GCMS->Data_Processing Quantification Troubleshooting_LCMS_Matrix_Effects Start Inconsistent Quantitative Results? Assess_ME Assess Matrix Effects (Post-extraction spike) Start->Assess_ME ME_Present Matrix Effects Confirmed? Assess_ME->ME_Present Improve_Cleanup Improve Sample Cleanup (dSPE/SPE) ME_Present->Improve_Cleanup Yes No_ME Other Issue (e.g., sample prep variability) ME_Present->No_ME No Modify_Chroma Modify Chromatography (Gradient/Column) Improve_Cleanup->Modify_Chroma Matrix_Matched Use Matrix-Matched Calibration Modify_Chroma->Matrix_Matched Isotope_Standard Use Isotope-Labeled Internal Standard Matrix_Matched->Isotope_Standard Revalidate Re-validate Method Isotope_Standard->Revalidate End Consistent Results Revalidate->End

References

Technical Support Center: Optimizing Chloramben GC-ECD Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing Gas Chromatography with Electron Capture Detection (GC-ECD) for the analysis of the herbicide Chloramben.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for this compound analysis by GC-ECD?

A1: this compound is a carboxylic acid, which is a polar and non-volatile compound. Gas chromatography requires analytes to be volatile and thermally stable. The carboxylic acid group makes this compound prone to adsorption onto active sites in the GC inlet and column, leading to poor peak shape (tailing) and low response. Derivatization, typically methylation, converts the carboxylic acid to its methyl ester.[1] This resulting this compound-methyl ester is more volatile and less polar, making it suitable for GC analysis.[1]

Q2: What is the standard injection volume for this compound GC-ECD analysis?

A2: A standard injection volume for this type of analysis is typically 1 µL.[1] However, this volume should be optimized based on the concentration of the analyte in the sample and the specific instrumentation being used to achieve the best balance of sensitivity and peak shape.

Q3: How does increasing the injection volume affect the analysis?

A3: Ideally, increasing the injection volume should lead to a proportional increase in peak area and height, which can improve sensitivity and lower detection limits.[2] However, injecting too large a volume can lead to several problems, including column overload, which results in peak distortion, particularly peak fronting.[3] It is crucial to find the optimal injection volume that maximizes sensitivity without compromising chromatographic performance.

Optimizing Injection Volume

The optimal injection volume is a critical parameter that balances sensitivity and chromatographic performance. While a 1 µL injection is a common starting point, adjusting this volume can significantly impact your results. Below is a summary of the expected effects of varying injection volumes on the analysis of a constant concentration of this compound-methyl ester.

Table 1: Effect of Injection Volume on Chromatographic Parameters for this compound-Methyl Ester

Injection Volume (µL)Relative Peak AreaRelative Peak HeightPeak Asymmetry (USP Tailing Factor)Observations
0.50.50.61.05Symmetrical peak, good for high concentration samples.
1.01.01.01.02Ideal starting point, symmetrical peak, good signal-to-noise.
2.02.01.80.90Slight peak fronting may be observed, indicating the start of column overload. Peak height does not increase proportionally with area due to broadening.
5.04.82.5< 0.80Significant peak fronting, poor peak shape, and reduced resolution. Not recommended for quantitative analysis.

Note: The values in this table are illustrative and will vary depending on the specific instrument, column, and sample concentration.

Troubleshooting Guide

Problem 1: Peak Fronting

  • Symptom: The peak for this compound-methyl ester has a sharp drop-off on the tailing side and a sloping front, resembling a shark fin. The USP tailing factor is less than 1.

  • Possible Causes & Solutions:

CauseSolution
Column Overload This is the most common cause of peak fronting.[4] Reduce the amount of analyte reaching the column by: 1. Decreasing the injection volume (e.g., from 2 µL to 1 µL). 2. Diluting the sample. 3. Increasing the split ratio if using a split/splitless inlet.
Incompatible Sample Solvent If the sample is dissolved in a solvent that is too strong or has a significantly different polarity compared to the stationary phase, it can cause peak distortion. Ensure the final sample extract is in a solvent compatible with the GC column (e.g., methyl tert-butyl ether or hexane).[1]
Improper Column Installation If the column is not installed correctly in the inlet, it can lead to a compromised flow path and distorted peaks. Reinstall the column according to the manufacturer's instructions.

Problem 2: Peak Tailing

  • Symptom: The peak for this compound-methyl ester has a tail that slowly returns to the baseline. The USP tailing factor is greater than 2.

  • Possible Causes & Solutions:

CauseSolution
Incomplete Derivatization If unreacted this compound (the carboxylic acid) remains in the sample, it will interact strongly with active sites in the system, causing significant tailing. Review the derivatization protocol to ensure it is carried out to completion.
Active Sites in the Inlet or Column Active sites, such as exposed silanol (B1196071) groups, can interact with the analyte. 1. Use a deactivated inlet liner, preferably with glass wool. 2. Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues and active sites. 3. Condition the column according to the manufacturer's instructions.
Contaminated Inlet Liner Non-volatile matrix components can accumulate in the liner, creating active sites. Replace the inlet liner and septum regularly.

Problem 3: Reduced or No Peak Response

  • Symptom: The peak for this compound-methyl ester is much smaller than expected or absent altogether.

  • Possible Causes & Solutions:

CauseSolution
Derivatization Failure Diazomethane (B1218177) is a hazardous and unstable reagent. If the diazomethane solution has degraded, no derivatization will occur. Prepare fresh diazomethane solution for each batch of samples. An alternative is to use a more stable reagent like trimethylsilyldiazomethane (B103560) (TMSD).[5][6]
Analyte Degradation in the Inlet A hot inlet can cause the degradation of thermally labile compounds. Try reducing the injector temperature in 10-20°C increments. Using a deactivated liner also minimizes degradation.
Leaks in the System Leaks in the injector can prevent the full sample volume from reaching the column. Check for leaks using an electronic leak detector, paying close attention to the septum and column fittings.
Detector Contamination The ECD is highly sensitive to contamination. A contaminated detector can lead to a loss of sensitivity. Bake out the detector according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization of this compound (Adapted from EPA Method 515.4)

This protocol describes the extraction and methylation of this compound from a water sample.

  • Hydrolysis: Adjust a 1-liter water sample to a pH of 12 with 5N NaOH and let it stand for 1 hour at room temperature to hydrolyze any esters of this compound.[1]

  • Extraction: Acidify the sample to a pH of less than 2 with concentrated sulfuric acid. Extract the sample three times with 60 mL of diethyl ether.[1]

  • Drying and Concentration: Pass the combined ether extracts through a column of anhydrous sodium sulfate (B86663) to remove water. Concentrate the extract to approximately 1 mL.[1]

  • Derivatization with Diazomethane:

    • Caution: Diazomethane is explosive and carcinogenic. This procedure must be performed in a well-ventilated fume hood by experienced personnel wearing appropriate personal protective equipment.

    • Add diazomethane solution dropwise to the concentrated extract until a persistent yellow color is observed.[1]

    • Allow the reaction to proceed for 10 minutes.

    • Gently purge any excess diazomethane with a stream of nitrogen.

  • Solvent Exchange: Exchange the solvent to methyl tert-butyl ether (MTBE) and adjust the final volume to 5 mL.[1]

Protocol 2: GC-ECD Analysis of this compound-Methyl Ester

  • GC-ECD System: A gas chromatograph equipped with an electron capture detector.

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[1]

  • Injector Temperature: 250°C.[1]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Detector Temperature: 300°C.[1]

  • Injection Volume: 1 µL (to be optimized).[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-ECD Analysis sample 1L Water Sample hydrolysis Hydrolysis (pH 12) sample->hydrolysis Adjust pH extraction Acidify & Extract (Diethyl Ether) hydrolysis->extraction Acidify concentration Dry & Concentrate extraction->concentration Combine Extracts derivatization Derivatize (Diazomethane) concentration->derivatization Methylate final_sample Final Sample in MTBE derivatization->final_sample Solvent Exchange injection Inject Sample final_sample->injection separation GC Column Separation injection->separation detection ECD Detection separation->detection data Data Acquisition detection->data

Caption: Experimental workflow for this compound GC-ECD analysis.

troubleshooting_workflow start Poor Chromatographic Result peak_shape Assess Peak Shape start->peak_shape fronting Peak Fronting (Asymmetry < 1) peak_shape->fronting Fronting tailing Peak Tailing (Asymmetry > 2) peak_shape->tailing Tailing low_signal Low/No Signal peak_shape->low_signal Low Signal overload Column Overload? fronting->overload derivatization_issue Incomplete Derivatization? tailing->derivatization_issue deriv_failure Derivatization Failure? low_signal->deriv_failure reduce_vol Reduce Injection Volume or Dilute Sample overload->reduce_vol Yes check_solvent Check Sample Solvent overload->check_solvent No review_deriv Review Derivatization Protocol derivatization_issue->review_deriv Yes active_sites Check for Active Sites (Liner, Column) derivatization_issue->active_sites No fresh_reagent Use Fresh Reagent deriv_failure->fresh_reagent Yes check_inlet_temp Check Inlet Temperature deriv_failure->check_inlet_temp No check_leaks Check for System Leaks check_inlet_temp->check_leaks

Caption: Troubleshooting logic for common this compound GC-ECD issues.

References

Technical Support Center: Mitigating Signal Suppression in Chloramben LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Chloramben using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to signal suppression, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a problem for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of a target analyte, like this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] In complex matrices such as soil, water, or biological fluids, these interfering components compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal intensity.[1] This phenomenon can severely compromise the accuracy, precision, and sensitivity of your analytical method, resulting in unreliable quantification.[1]

Q2: How can I determine if my this compound signal is being suppressed?

A2: The presence of matrix effects can be identified through both qualitative and quantitative assessments.

  • Qualitative Assessment: A post-column infusion experiment is a common method. Here, a constant flow of a this compound standard is introduced into the LC eluent after the analytical column. When a blank matrix extract is injected, any dip in the constant baseline signal at the retention time of this compound indicates the presence of co-eluting components that are causing ion suppression.[1]

  • Quantitative Assessment: The matrix factor (MF) provides a quantitative measure of signal suppression or enhancement. It is calculated by comparing the peak area of this compound in a sample spiked after extraction with the peak area of this compound in a neat solvent standard at the same concentration.[1]

    • MF < 1: Indicates signal suppression.

    • MF > 1: Indicates signal enhancement.

    • MF = 1: Indicates no matrix effect.

Q3: What are the primary strategies to reduce or eliminate signal suppression for this compound?

A3: A multi-faceted approach is often the most effective way to combat signal suppression. The main strategies involve sample preparation, chromatographic optimization, and advanced calibration techniques.[1]

  • Effective Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are highly effective.[1][2]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from matrix interferences is crucial. This can be achieved by adjusting the mobile phase, modifying the gradient profile, or using a column with different selectivity.[1]

  • Advanced Calibration: Using a stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for compensating for matrix effects. If a SIL-IS is unavailable, using matrix-matched calibration curves is a viable alternative.[1]

  • Sample Dilution: A simple "dilute-and-shoot" approach can be effective, especially for less complex matrices. Diluting the sample extract can reduce the concentration of interfering components to a level where they no longer significantly impact this compound's ionization.[3]

Troubleshooting Guide

This guide addresses common problems encountered during this compound LC-MS/MS analysis and provides targeted solutions.

Problem Potential Cause Recommended Solution(s)
Low Signal Intensity / Ion Suppression Co-eluting matrix components are interfering with the ionization of this compound.Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or QuEChERS protocol. For water samples, C18 or Oasis HLB cartridges are effective. For soil or vegetable extracts, SPE with PSA (Primary Secondary Amine) or a modified QuEChERS method can be used.[1] • Optimize Chromatography: Adjust the LC gradient to better separate this compound from matrix interferences.[1] • Dilute the Sample: If sensitivity allows, diluting the final extract can minimize matrix effects.[3]
Suboptimal ion source parameters.Optimize Source Parameters: Methodically adjust source settings such as temperature, gas flows (nebulizer, heater), and voltages to maximize the this compound signal.[1]
Inconsistent Retention Times Fluctuations in LC pump pressure or temperature.System Check: Inspect the LC system for leaks and ensure the column oven maintains a stable temperature.[1]
Changes in mobile phase composition.Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are properly degassed to avoid bubble formation.[1]
Poor Peak Shape (Tailing, Fronting) Co-elution with an interfering compound.Adjust Mobile Phase pH: Since this compound is an acidic herbicide, ensure the mobile phase pH maintains it in a consistent ionic state. Adding 0.1% formic acid is common.[1] • Change Column: Consider a column with a different stationary phase chemistry for alternative selectivity.
Column overload.Dilute Sample: Reduce the concentration of the injected sample.[4]
High Background Noise Contaminated solvents, reagents, or LC-MS system.Use High-Purity Reagents: Ensure the use of LC-MS grade solvents and fresh, high-purity additives.[1] • System Flush: Flush the entire LC-MS system to remove potential contaminants.
Improperly cleaned ion source.Perform Routine Maintenance: Regularly clean the ion source components according to the instrument manufacturer's recommendations.[1]

Quantitative Data Summary

The effectiveness of different sample preparation methods can be evaluated by comparing recovery and matrix effect data. The following table summarizes typical performance data for this compound in various matrices.

MatrixSample Preparation MethodSorbent/CleanupAverage Recovery (%)Matrix Effect (%)
Surface WaterSPEC1892%-15% (Suppression)
GroundwaterSPEC1895%-10% (Suppression)
Soil ExtractSPEPSA85%-25% (Suppression)
Vegetable ExtractQuEChERSNot specified88%-30% (Suppression)
Data is compiled from typical values reported in the literature for acidic herbicide analysis and should be considered illustrative.[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Water Samples

This protocol is a general guideline for extracting this compound from water matrices prior to LC-MS/MS analysis.

  • Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water.[1][5]

  • Sample Loading: Filter the water sample (e.g., 100-500 mL) through a 0.45 µm filter. Load the filtered sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1][5]

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.[1]

  • Drying: Dry the cartridge thoroughly under a vacuum for at least 10 minutes to remove residual water.[1][6]

  • Elution: Elute the retained this compound with 5 mL of methanol or acetonitrile (B52724).[1][5]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).[1]

Protocol 2: Modified QuEChERS for this compound in Produce

This protocol is adapted for the extraction of acidic herbicides like this compound from produce.

  • Homogenization: Homogenize a representative sample of the produce (e.g., 10-15 g).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of acetonitrile containing 1% formic acid.[2]

    • Add the appropriate QuEChERS salts (e.g., MgSO₄ and CH₃COONa).

    • Shake vigorously for 1 minute and centrifuge.[7]

  • Dispersive SPE (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (e.g., 1 mL).

    • Transfer it to a d-SPE tube containing anhydrous MgSO₄, PSA, and potentially GCB (Graphitized Carbon Black) for pigmented samples.[7]

    • Vortex for 30 seconds and centrifuge.[7]

  • Analysis: The resulting supernatant can be directly injected or diluted prior to LC-MS/MS analysis.

Protocol 3: General LC-MS/MS Parameters for this compound

These parameters serve as a starting point and should be optimized for your specific instrument and application.

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[5]

  • Mobile Phase A: Water with 0.1% formic acid.[1][8]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[1][8]

  • Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 90-95% B) to elute this compound and clean the column. A typical run time is 8-15 minutes.[1]

  • Flow Rate: 0.3 - 0.4 mL/min.[1]

  • Injection Volume: 5 - 10 µL.[1]

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[1]

  • MRM Transitions (this compound):

    • Quantifier: 204.0 > 159.9.[1]

    • Qualifier: 205.6 > 161.9.[1]

  • Collision Energy: Optimize for your specific instrument, typically in the range of 10-20 eV.[1]

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting signal suppression.

Signal_Suppression_Workflow cluster_problem Problem Identification cluster_assess Assessment cluster_mitigate Mitigation Strategy cluster_validate Validation start Poor Accuracy, Precision, or Low Sensitivity for this compound assess Confirm Matrix Effect start->assess Suspect Suppression post_column Qualitative: Post-Column Infusion assess->post_column matrix_factor Quantitative: Calculate Matrix Factor (MF) assess->matrix_factor mitigate Select Mitigation Approach post_column->mitigate Suppression Confirmed matrix_factor->mitigate Suppression Confirmed sample_prep Optimize Sample Prep (SPE, QuEChERS) mitigate->sample_prep chromatography Optimize Chromatography (Gradient, Column) mitigate->chromatography calibration Improve Calibration (SIL-IS, Matrix-Matched) mitigate->calibration dilution Dilute Sample Extract mitigate->dilution validate Validate Method Performance sample_prep->validate Implement Solution(s) chromatography->validate Implement Solution(s) calibration->validate Implement Solution(s) dilution->validate Implement Solution(s)

Caption: General workflow for identifying, assessing, and mitigating signal suppression.

Sample_Prep_Decision_Tree decision decision method method start Start: this compound Analysis matrix_complexity Matrix Complexity? start->matrix_complexity analyte_conc Analyte Concentration? matrix_complexity->analyte_conc Low (e.g., Drinking Water) throughput High Throughput Needed? matrix_complexity->throughput High (e.g., Soil, Produce) dilute Dilute & Shoot analyte_conc->dilute High spe Solid-Phase Extraction (SPE) analyte_conc->spe Low (Trace Level) throughput->spe No quechers QuEChERS throughput->quechers Yes

Caption: Decision tree for selecting a sample preparation method.

Ion_Suppression_Mechanism cluster_source ESI Droplet Evaporation cluster_analytes Analytes in Droplet ESI_Droplet Initial Droplet Shrinking_Droplet Shrinking Droplet ESI_Droplet->Shrinking_Droplet Solvent Evaporation Gas_Phase Gas Phase Ions Shrinking_Droplet->Gas_Phase Ion Evaporation (Coulomb Fission) Chloramben_Ion This compound Ion [M-H]- Gas_Phase->Chloramben_Ion Successful Ionization This compound This compound Matrix Matrix Interference Matrix->Chloramben_Ion Competition for charge & surface access MS_Inlet MS Inlet Chloramben_Ion->MS_Inlet Detected

Caption: Mechanism of ion suppression in the ESI source.

References

Best practices for handling and storing Chloramben standards

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chloramben Standards

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling, storing, and troubleshooting this compound analytical standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in a laboratory setting?

This compound is a selective, pre-emergence herbicide.[1][2] In the laboratory, it is used as an analytical reference standard for the quantification of this compound residues in various samples, such as water and soil, using techniques like liquid chromatography and gas chromatography.[3][4]

Q2: What are the key physical and chemical properties of this compound?

This compound is a colorless and odorless crystalline solid.[1] It is a chlorobenzoic acid with the chemical name 3-amino-2,5-dichlorobenzoic acid.[1][5] Key properties are summarized in the table below.

Q3: How should solid this compound standards be stored?

Solid this compound standards should be stored in their original, tightly sealed containers to prevent contamination and degradation.[6][7] It is recommended to store them in a cool, dry, and dark place, such as a desiccator or a refrigerator, at temperatures between 0-6°C.[5] Always consult the manufacturer's certificate of analysis for specific storage instructions.

Q4: How should this compound standard solutions be stored?

This compound standard solutions, especially when dissolved in organic solvents, should be stored in amber glass vials to protect them from light, as this compound is known to be rapidly decomposed by light.[8][9] Store solutions at refrigerated temperatures (2-8°C) to minimize solvent evaporation and degradation.[10] The shelf life of a solution is typically shorter than that of the neat material and depends on the solvent and storage conditions.[11]

Q5: What solvents are suitable for preparing this compound standard solutions?

This compound has good solubility in several organic solvents. The choice of solvent will depend on the analytical method being used.

SolventSolubility
Water700 mg/L at 25°C[1][5]
Ethanol172 g/L at 25°C[8]
Acetone23.27 g/100 g at 29°C[8]
Diethyl EtherSoluble[1]
MethanolSoluble
AcetonitrileSoluble[8]

This table summarizes the solubility of this compound in various solvents.

Troubleshooting Guides

Problem 1: Inaccurate or inconsistent results in analytical measurements.

  • Possible Cause 1: Degradation of the standard.

    • Solution: this compound is susceptible to photodegradation.[8] Ensure that both solid standards and solutions are protected from light by using amber vials or storing them in the dark.[9] If degradation is suspected, prepare a fresh standard solution from the neat material.[9]

  • Possible Cause 2: Improper solution preparation.

    • Solution: Verify all calculations and ensure that volumetric glassware is properly calibrated. When preparing dilute solutions, it is best practice to perform serial dilutions from a more concentrated stock solution.

  • Possible Cause 3: Contamination.

    • Solution: Use clean glassware and high-purity solvents. Avoid cross-contamination by using dedicated spatulas and weighing boats for handling the solid standard.

Problem 2: Poor peak shape (e.g., tailing, fronting) in chromatography.

  • Possible Cause 1: Column degradation or contamination.

    • Solution: Flush the column with a strong solvent to remove potential contaminants. If the problem persists, the column may need to be replaced.[9]

  • Possible Cause 2: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Whenever possible, dissolve the this compound standard in the initial mobile phase of your chromatographic run.[9] This minimizes peak distortion.

  • Possible Cause 3: Co-elution with an interfering compound.

    • Solution: Optimize the chromatographic method to improve separation. This may involve adjusting the mobile phase gradient, changing the column chemistry, or modifying the temperature.[12] Using a mass spectrometer can help confirm the identity of the peak.[12]

Problem 3: Discoloration of this compound standard solution.

  • Possible Cause: Photo-oxidation.

    • Solution: A brownish discoloration in aqueous solutions can occur when exposed to light and air.[9] This indicates degradation of the standard. The discolored solution should be discarded, and a fresh solution should be prepared and properly protected from light.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Standard Solution (e.g., 1000 µg/mL)

  • Materials:

    • This compound analytical standard (neat solid)

    • High-purity solvent (e.g., methanol, acetonitrile)

    • Calibrated analytical balance

    • Class A volumetric flasks (e.g., 10 mL, 100 mL)

    • Glass Pasteur pipettes or syringes

    • Amber glass vials for storage

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh a specific amount of the this compound standard (e.g., 10 mg) into a clean weighing boat.

    • Carefully transfer the weighed solid into a volumetric flask (e.g., 10 mL).

    • Rinse the weighing boat with a small amount of the chosen solvent and add the rinsing to the volumetric flask to ensure a quantitative transfer.

    • Add solvent to the flask until it is about half-full.

    • Swirl the flask gently to dissolve the solid completely. You may use sonication for a short period if necessary.

    • Once the solid is fully dissolved, add the solvent to the calibration mark on the neck of the flask.

    • Cap the flask and invert it several times (e.g., 15-20 times) to ensure the solution is homogeneous.

    • Transfer the stock solution to a labeled amber glass vial for storage.

    • Store the stock solution in a refrigerator at 2-8°C and protected from light.

Protocol 2: Preparation of Working Standard Solutions by Serial Dilution

  • Materials:

    • This compound stock standard solution (e.g., 1000 µg/mL)

    • High-purity solvent (same as used for the stock solution)

    • Calibrated pipettes or syringes

    • Class A volumetric flasks

    • Amber glass vials

  • Procedure:

    • Allow the stock solution to come to room temperature.

    • To prepare a 10 µg/mL working standard from a 1000 µg/mL stock, pipette 100 µL of the stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with the solvent.

    • Cap and invert the flask multiple times to ensure thorough mixing.

    • This process can be repeated to create a series of calibration standards with decreasing concentrations.

    • Transfer the working solutions to labeled amber vials and store them under the same conditions as the stock solution.

Visualizations

Chloramben_Standard_Workflow cluster_prep Standard Preparation cluster_use Experimental Use cluster_troubleshoot Troubleshooting start Obtain this compound Analytical Standard weigh Accurately Weigh Solid Standard start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Dilute to Final Volume in Volumetric Flask dissolve->dilute mix Mix Thoroughly dilute->mix store_stock Store Stock Solution (2-8°C, Dark) mix->store_stock prep_working Prepare Working Standards (Serial Dilution) store_stock->prep_working If preparing working standards analysis Perform Analytical Measurement (e.g., LC-MS) prep_working->analysis data Data Acquisition and Processing analysis->data check_results Review Results for Accuracy and Precision data->check_results troubleshoot_prep Verify Standard Preparation check_results->troubleshoot_prep Results Not OK troubleshoot_instrument Check Instrument Performance check_results->troubleshoot_instrument Results Not OK end Acceptable Results check_results->end Results OK troubleshoot_prep->prep_working troubleshoot_instrument->analysis Re-run Analysis

Workflow for the preparation and use of this compound analytical standards.

References

Technical Support Center: Managing Chloramben Photodegradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Chloramben, ensuring its stability and minimizing photodegradation is critical for obtaining accurate and reproducible experimental results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to this compound's light sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its photodegradation a concern?

A1: this compound is a selective, pre-emergence benzoic acid herbicide used to control annual grasses and broadleaf weeds.[1] Like many chemical compounds, this compound is susceptible to degradation upon exposure to light, particularly UV radiation. This photodegradation can lead to a loss of the parent compound, the formation of degradation products with different chemical and biological properties, and consequently, inaccurate and unreliable experimental data.[2][3]

Q2: What are the primary factors that influence the rate of this compound photodegradation?

A2: The rate of this compound photodegradation is influenced by several factors, including:

  • Light Intensity and Wavelength: Higher light intensity and shorter wavelengths (e.g., UV light) accelerate degradation.[3] Photodegradation typically occurs due to the absorption of light between 300 and 500 nm.[2]

  • Solvent: The type of organic solvent can significantly impact stability. Some solvents can absorb UV radiation or participate in the degradation process.[4][5]

  • pH: The pH of the solution can affect the stability of this compound. Generally, a neutral pH of 6-7 is ideal for the stability of most pesticides.[6]

  • Presence of Oxygen: Aerobic conditions can facilitate photo-oxidation, a key degradation pathway for this compound.[7]

  • Temperature: Higher temperatures can increase the rate of photochemical reactions.[6]

Q3: What are the known degradation pathways and products of this compound?

A3: this compound is known to degrade through several pathways when exposed to light and other stressors:

  • Photo-oxidation: This occurs in the presence of light and oxygen and can lead to the formation of colored degradation products. A brownish discoloration in aqueous solutions is a common indicator of photo-oxidation.[7]

  • Reductive Dechlorination: Under certain conditions, this compound can undergo the removal of a chlorine atom to yield products such as 3-amino-5-chlorobenzoic acid.[7]

  • Thermal Decomposition: When heated, this compound can decompose and emit toxic fumes.[7]

Q4: How should I store this compound stock solutions and samples to minimize photodegradation?

A4: To maintain the integrity of your this compound samples, adhere to the following storage recommendations:

  • Use appropriate containers: Always store solid this compound and its solutions in amber-colored glass vials or wrap clear vials securely in aluminum foil to block light.[8][9] Opaque polypropylene (B1209903) tubes are also a suitable option.[9]

  • Controlled temperature: For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), store at -20°C.[9]

  • Inert atmosphere: For long-term storage of solutions, consider purging with an inert gas like nitrogen or argon before sealing the container to minimize photo-oxidation.[9]

  • Prepare fresh solutions: It is best practice to prepare fresh solutions for each experiment to ensure accuracy.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments with this compound.

Issue Potential Cause Troubleshooting Step Expected Outcome
Inconsistent analytical results (e.g., varying concentrations in replicate samples) Photodegradation during sample preparation.Work under subdued, amber, or red light.[3][8] Use amber-colored vials or wrap clear vials in aluminum foil.[2]Consistent and reproducible measurements of this compound concentration.
Degradation of stock or working solutions.Prepare fresh solutions daily. If storage is necessary, store them protected from light at 4°C.[7]Minimized degradation in prepared solutions, leading to more accurate results.
Adsorption to container surfaces.Use silanized glassware or polypropylene containers to minimize adsorption.[9]Improved recovery and more accurate quantification of this compound.
Appearance of unknown peaks in chromatograms Formation of photodegradation products.Analyze a "dark control" sample (a sample prepared and stored in the complete absence of light) alongside the experimental sample.If the unknown peaks are absent or significantly smaller in the dark control, they are likely photodegradation products.[7]
Contamination of solvents or glassware.Use fresh, high-purity, HPLC-grade solvents and thoroughly clean all glassware before use.[7]A clean baseline in the chromatogram with no extraneous peaks.
Discoloration (e.g., brownish tint) of this compound solutions Photo-oxidation due to exposure to light and air.Discard the discolored solution and prepare a fresh one, ensuring it is protected from light and consider purging with an inert gas for storage.[7]A clear, colorless solution, indicating the absence of significant photo-oxidation.
Poor peak shape (e.g., tailing, fronting) in HPLC analysis Co-elution with an interfering compound or degradation product.Optimize the chromatographic method (e.g., mobile phase gradient, column chemistry) to improve the separation of this compound from other components.[10]A sharp, symmetrical peak for this compound, well-resolved from other peaks.
Incompatibility of the sample solvent with the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.[7]Improved peak shape and chromatographic performance.
Suboptimal pH of the mobile phase.Adjust the pH of the mobile phase to ensure this compound is in a single ionic form.[7]Consistent retention time and improved peak symmetry.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions. The following table summarizes the known effects of different factors on its degradation.

Factor Condition Effect on Stability Reference
Light Exposure to UV and visible lightDecreases stability, leading to photodegradation.[2][7]
pH Alkaline conditions (pH > 7)Can increase the rate of hydrolysis.[6][11]
Acidic conditions (pH < 6)Generally more stable, with an optimal pH for many pesticides between 5.0 and 6.5.[6][12]
Temperature Elevated temperatures (e.g., 60°C)Accelerates degradation (hydrolysis and thermal decomposition).[7][9]
Low temperatures (0-4°C or -20°C)Increases stability and minimizes thermal degradation.[9]
Solvent Aqueous solutionsSusceptible to photo-oxidation, especially in the presence of air.[7][7]
Organic solvents (e.g., methanol (B129727), acetonitrile)Stability varies depending on the solvent's properties.[4][5]
Oxygen Aerobic conditionsPromotes photo-oxidation.[7]
Anaerobic/Inert conditionsReduces the rate of photo-oxidation.[9]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop stability-indicating analytical methods.[13]

Objective: To identify potential degradation products and pathways for this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like methanol or acetonitrile.[9]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[9]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.[9]

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature for 24 hours, protected from light.[9]

    • Thermal Degradation: Store a solid sample of this compound or a solution in a sealed vial in an oven at a temperature below its decomposition point (e.g., 105°C) for a specified period.[7]

    • Photodegradation: Expose a solution of this compound in a quartz or UV-transparent vial to a calibrated light source (e.g., a xenon lamp in a photostability chamber) for a defined period. A dark control sample, wrapped in aluminum foil, should be run in parallel.[7][9]

  • Sample Analysis:

    • At appropriate time points, withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.[7]

    • Analyze all stressed samples and an unstressed control sample using a validated stability-indicating analytical method, such as UPLC-MS/MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the unstressed control to identify and quantify the degradation products.[9]

Protocol 2: UPLC-MS/MS Analysis of this compound and its Degradation Products

Objective: To accurately quantify this compound and separate it from its potential degradation products.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC I-Class)[14]

  • Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-XS)[14]

Chromatographic Conditions (Example):

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.[7]

  • Mobile Phase: A gradient of mobile phase A (e.g., 5 mmol L-1 ammonium (B1175870) formate (B1220265) in water with 10% methanol) and mobile phase B (e.g., methanol or acetonitrile).[15] The specific gradient will need to be optimized.

  • Flow Rate: Typically 0.2 - 1.0 mL/min.[7][15]

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic herbicides like this compound.[15][16]

  • Multiple Reaction Monitoring (MRM): Monitor specific parent-to-daughter ion transitions for this compound and its expected degradation products for sensitive and selective quantification. For this compound, example transitions are 204.0 > 159.9 and 205.6 > 161.9.[16]

  • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) to maximize the signal for this compound.[9]

Sample Preparation:

  • Acidify water samples with formic acid.[14]

  • For complex matrices, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering compounds.

  • Filter the final extract through a 0.22 µm syringe filter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Stress Exposure cluster_analysis Analysis prep Prepare this compound Solution (e.g., 1 mg/mL in Methanol) stress Aliquot into Stress Groups: - Acid (HCl) - Base (NaOH) - Oxidative (H2O2) - Thermal - Photolytic (Light Exposed) - Dark Control prep->stress exposure Incubate under Specific Stress Conditions (Temp, Light, Duration) stress->exposure sampling Sample at Time Points (Neutralize Acid/Base Samples) exposure->sampling analysis Analyze via Stability-Indicating UPLC-MS/MS Method sampling->analysis evaluation Compare Stressed Samples to Dark Control analysis->evaluation end end evaluation->end Identify Degradation Products & Determine Degradation Rate

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_flow start Inconsistent Analytical Results (e.g., HPLC/UPLC) check_peaks Are there unexpected peaks in the chromatogram? start->check_peaks dark_control Analyze a Dark Control Sample check_peaks->dark_control Yes check_peak_shape Is the main peak shape poor? (e.g., tailing, fronting) check_peaks->check_peak_shape No peaks_present Are unexpected peaks absent in dark control? dark_control->peaks_present photodegradation Conclusion: Photodegradation is likely. Implement light protection measures. peaks_present->photodegradation Yes contamination Conclusion: Contamination or other degradation is likely. Check solvents, glassware, and other stress factors. peaks_present->contamination No optimize_method Optimize Chromatographic Method: - Adjust mobile phase pH - Modify gradient - Check sample solvent compatibility check_peak_shape->optimize_method Yes reprepare Prepare Fresh Standards & Samples under Controlled Light Conditions check_peak_shape->reprepare No optimize_method->reprepare good_shape Conclusion: Analysis is reliable. reanalyze Re-analyze Samples reprepare->reanalyze reanalyze->good_shape

Caption: Troubleshooting logic for inconsistent this compound analysis.

signaling_pathway cluster_plant Susceptible Plant Cell This compound This compound (Synthetic Auxin) absorption Absorption & Translocation This compound->absorption detoxification Metabolic Detoxification (e.g., N-glucosylation) in Tolerant Plants This compound->detoxification unknown_receptor Binds to a Non-Canonical Receptor or Target (Not TIR1/AFB) absorption->unknown_receptor signal_cascade Signal Transduction Cascade (Specifics under investigation) unknown_receptor->signal_cascade gene_expression Altered Gene Expression (Auxin-responsive genes) signal_cascade->gene_expression physiological_effects Disruption of Normal Growth Processes: - Uncontrolled Cell Division - Ethylene Production gene_expression->physiological_effects herbicidal_action Herbicidal Action: Inhibition of Root Development & Plant Death physiological_effects->herbicidal_action

Caption: Proposed non-canonical signaling pathway for this compound.

References

Technical Support Center: Enhancing Chloramben Extraction from Clay Soils

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of Chloramben and its salt forms, such as this compound-diolamine, from challenging clay soil matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from clay soils particularly challenging?

A1: Clay soils present a significant challenge for the efficient extraction of organic compounds like this compound due to their physical and chemical properties.[1] Clay particles are negatively charged and have a large surface area, which leads to strong adsorption of herbicides.[2] This strong binding makes it difficult to release the analyte into the extraction solvent.[1][3][4] Additionally, the small particle size of clay can lead to compact soil aggregates, hindering solvent penetration.[1]

Q2: What are the most effective methods for extracting this compound from clay soils?

A2: Modern extraction techniques have shown high efficiency for this compound extraction from clay soils. These include:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to enhance solvent penetration into soil aggregates, facilitating the release of the target analyte.[1] It is known for its efficiency in extracting organic compounds from solid matrices.[1]

  • Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE): ASE/PLE is a technique that uses organic solvents at elevated temperatures and pressures to reduce extraction times and solvent usage while achieving good recovery efficiency.[5][6] It is generally more efficient than traditional methods like Soxhlet or shake extraction.[7]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined extraction and cleanup technique that has been successfully applied to pesticide residue analysis in soils.[8][9][10] It involves a salting-out extraction step with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[10]

Q3: Which solvents are recommended for this compound extraction from clay soils?

A3: The choice of solvent is critical for efficient extraction. For this compound, which is an acidic herbicide, a polar solvent or a mixture is often effective. A commonly recommended solvent system is a mixture of Methanol (B129727) and Water (e.g., 80:20 v/v) with the addition of a small amount of formic acid (e.g., 0.1%) .[1] The acidic modifier helps to protonate the this compound molecule, improving its solubility in the organic solvent.[1] For ASE, solvents like dichloromethane-acetone (1:1, v/v) or methanol have shown greater pesticide recovery than non-polar solvents like hexane.[7]

Q4: How does pH influence the extraction efficiency of this compound?

A4: Soil pH can significantly affect the availability and extraction of this compound.[2] As an acidic herbicide, lowering the pH of the extraction medium to below its pKa (approximately 3) will protonate the molecule.[11] This reduces its water solubility and can enhance its partitioning into an organic solvent, thereby improving extraction recovery.[11] The addition of formic acid to the extraction solvent serves this purpose.[1]

Q5: What are the key sample preparation steps to improve this compound recovery?

A5: Proper sample preparation is crucial for obtaining accurate and reproducible results. Key steps include:

  • Homogenization: Thoroughly mix the soil sample to ensure it is uniform and free of large debris.[11]

  • Drying and Sieving: Air-drying or freeze-drying the soil and then sieving it through a mesh (e.g., 2 mm) increases the surface area and improves homogeneity.[11]

  • Moisture Content Determination: Knowing the moisture content is important for accurate and consistent measurements.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Strong Adsorption to Clay: Clay soils have a high capacity to adsorb herbicides, making them unavailable for extraction.[2]1. Optimize Extraction Method: Switch to a more powerful technique like Accelerated Solvent Extraction (ASE) or Ultrasound-Assisted Extraction (UAE) to enhance solvent penetration.[1][7] 2. Adjust Solvent System: Use a polar solvent mixture, such as methanol/water (80:20 v/v), and acidify it with 0.1% formic acid to improve the solubility of this compound.[1] 3. Increase Temperature and Pressure (for ASE): Operating at temperatures between 100-130 °C and pressures above 1500 psi can significantly improve recovery.[7]
Poor Reproducibility Sample Heterogeneity: Clay and organic matter content can vary within a soil sample, leading to inconsistent results.[11]1. Thoroughly Homogenize Sample: Before taking a subsample for extraction, ensure the entire soil sample is well-mixed.[11] 2. Increase Sample Size: Using a larger starting sample mass can help minimize the effects of heterogeneity.[11] 3. Standardize Sample Preparation: Ensure consistent air-drying and sieving procedures for all samples.[11]
Matrix Interference in Analysis Co-extraction of Humic/Fulvic Acids: The complex organic matrix of clay soils can lead to the co-extraction of interfering substances.[11]1. Implement a Cleanup Step: Use Solid-Phase Extraction (SPE) to remove interfering compounds from the extract before analysis.[12] 2. Use a Selective Analytical Technique: Employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high selectivity and sensitivity, which can help distinguish the analyte from matrix components.[1]
Instrumental Detection Issues Low Analyte Concentration in Final Extract: Insufficient extraction efficiency or excessive dilution.1. Repeat Extraction: Perform a second extraction on the soil pellet with fresh solvent and combine the supernatants to maximize recovery.[1] 2. Concentrate the Extract: Use a rotary evaporator or a gentle stream of nitrogen to reduce the final volume of the extract before analysis.[11]

Data Presentation

Table 1: Comparison of Extraction Techniques for Herbicides in Soil
Extraction Method Solvent Temperature (°C) Pressure (psi) Extraction Time Typical Recovery (%) *Reference
Ultrasound-Assisted Extraction (UAE) Methanol:Water (80:20 v/v) + 0.1% Formic AcidAmbientN/A15-30 minHigh recovery rates[1]
Accelerated Solvent Extraction (ASE) Acetone1001500< 22 min93-103[11][13]
ASE Dichloromethane:Acetone (1:1 v/v)100-130>1500~15 minGenerally better than Soxhlet/shake[7]
Soxhlet Extraction Methanol:Water (4:1 v/v)Boiling point of solventAtmospheric8-24 hoursLower than ASE[7]
Shake-Flask Extraction Methanol:Water (4:1 v/v)AmbientN/AMultiple stepsLabor-intensive, lower efficiency[7]

*Typical recovery percentages are for various pesticides from soil, as specific comparative data for this compound across all methods is limited. These values serve as a general guide.[11]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE)

This protocol is adapted from a method for the extraction of this compound-diolamine from clay soils.[1]

  • Sample Preparation: a. Accurately weigh 5.0 ± 0.1 g of sieved soil into a 50 mL polypropylene (B1209903) centrifuge tube.[1]

  • Extraction: a. Add 20 mL of the extraction solvent (Methanol:Water, 80:20 v/v, with 0.1% formic acid) to the centrifuge tube.[1] b. Cap the tube securely and vortex for 1 minute to ensure thorough mixing.[1] c. Place the tube in an ultrasonic bath and sonicate for 15 minutes.[1] d. Centrifuge the tube at 4000 rpm for 10 minutes to separate the soil pellet.[1] e. Carefully decant the supernatant into a clean collection tube.[1]

  • Repeated Extraction: a. To maximize efficiency, repeat the extraction process (steps 2a-2e) on the soil pellet with a fresh 20 mL aliquot of the extraction solvent.[1] b. Combine the supernatants from both extractions.[1]

  • Analysis: a. Filter the combined supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: Accelerated Solvent Extraction (ASE) / Pressurized Liquid Extraction (PLE)
  • Sample Preparation: a. Mix 10 g of homogenized soil with a drying agent like diatomaceous earth.[11] b. Load the mixture into a PLE extraction cell.[11]

  • PLE Instrument Parameters: a. Solvent: Acetone or Dichloromethane:Acetone (1:1, v/v)[7][11] b. Temperature: 100 °C[11] c. Pressure: 1500 psi[11] d. Static Time: 5 minutes[11] e. Static Cycles: 2[11] f. Flush Volume: 60%[11] g. Purge Time: 60 seconds[11]

  • Extraction: a. Place the collection vial in the instrument and start the extraction cycle.[11]

  • Post-Extraction: a. Concentrate the collected extract as needed.[11] b. If necessary, perform a solvent exchange to a solvent compatible with the analytical instrument.[11] c. Proceed to analysis by GC-MS or LC-MS/MS.[11]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_analysis Analysis p1 Weigh 5g of Sieved Soil p2 Add 20mL of Methanol:Water (80:20) + 0.1% Formic Acid p1->p2 e1 Vortex for 1 min p2->e1 e2 Sonicate for 15 min e1->e2 e3 Centrifuge at 4000 rpm for 10 min e2->e3 e4 Collect Supernatant e3->e4 e5 Repeat Extraction on Pellet e4->e5 e6 Combine Supernatants e5->e6 a1 Filter through 0.45µm Syringe Filter e6->a1 a2 Analyze via LC-MS/MS a1->a2

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of this compound from clay soil.

G cluster_soil Soil Properties cluster_method Extraction Method cluster_params Operational Parameters center_node This compound Extraction Efficiency soil_texture Clay Content center_node->soil_texture organic_matter Organic Matter center_node->organic_matter soil_ph Soil pH center_node->soil_ph method_type Technique (UAE, ASE) center_node->method_type solvent Solvent Choice & Polarity center_node->solvent modifier Acidic Modifier (e.g., Formic Acid) center_node->modifier temperature Temperature center_node->temperature pressure Pressure center_node->pressure time Extraction Time center_node->time

Caption: Key factors influencing the extraction efficiency of this compound from clay soils.

References

Calibration curve issues in quantitative Chloramben analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantitative analysis of Chloramben, with a specific focus on calibration curve challenges.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses common problems observed when generating and using calibration curves for this compound quantification.

Question: My calibration curve for this compound has a poor correlation coefficient (r² < 0.99). What are the potential causes and how can I fix it?

Answer: A low correlation coefficient indicates that the data points deviate significantly from a linear relationship. Several factors can contribute to this issue.

Potential Causes and Solutions:

Potential Cause Recommended Action
Standard Preparation Errors Review the preparation of your calibration standards. Ensure accurate weighing of the analytical standard, precise dilutions, and use of high-purity solvents. It is best practice to prepare fresh solutions for each analysis.[1]
Inaccurate Pipetting Use calibrated pipettes and proper pipetting techniques to minimize volume errors during the dilution of standards.
Instability of this compound Standards This compound can be susceptible to photodegradation and thermal degradation.[1] Protect standard solutions from light and store them at appropriate temperatures (-20°C for long-term storage of solid standard).[1] A brownish discoloration in aqueous solutions can indicate photo-oxidation, and the solution should be discarded.[1]
Instrumental Issues Ensure the analytical instrument (e.g., HPLC, GC) is functioning correctly. Check for leaks in the system, ensure the pump is primed and degassed, and verify that the detector is stable.[2][3]
Inappropriate Calibration Range The selected concentration range for your standards may not be linear. Try narrowing or shifting the concentration range to a region where the response is linear.
Matrix Effects If using matrix-matched calibration, inconsistencies in the blank matrix can affect linearity. Ensure the blank matrix is consistent and free of this compound. Matrix effects can cause ion suppression or enhancement, leading to non-linear responses.[2][4]

Question: The y-intercept of my calibration curve is significantly different from zero. What does this indicate?

Answer: A non-zero y-intercept can suggest the presence of a systematic error in the analysis.

Potential Causes and Solutions:

Potential Cause Recommended Action
Contamination Contamination in the blank solution, mobile phase, or instrument can lead to a signal even at zero analyte concentration. Inject a solvent blank to check for contamination.[2]
Interfering Compounds The presence of co-eluting interfering compounds in the standards or blank can contribute to the signal.[2] Review your chromatogram for any unexpected peaks.[2]
Incorrect Blank Subtraction Ensure that the blank signal is properly subtracted from the standards' signals.
Detector Drift A drifting baseline can affect the intercept. Allow the detector to stabilize before analysis and monitor the baseline throughout the run.

Question: My sample concentrations are falling outside the range of my calibration curve. What should I do?

Answer: It is not scientifically sound to extrapolate beyond the calibration range. The relationship between concentration and response may not be linear outside this range.

Potential Causes and Solutions:

Potential Cause Recommended Action
Sample Concentration Too High Dilute the sample so that its concentration falls within the linear range of the calibration curve.[2]
Sample Concentration Too Low Concentrate the sample using an appropriate technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[4] Alternatively, prepare a new calibration curve with a lower concentration range.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how can it affect my this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, due to co-eluting compounds from the sample matrix.[4] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy and precision of your quantification.[2][4]

Q2: How can I minimize matrix effects?

A2: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4]

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from interfering compounds.[4]

  • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples.[4]

  • Internal Standards: Use a stable isotope-labeled internal standard to compensate for matrix effects.[4]

Q3: What are the typical validation parameters for a quantitative this compound analysis method?

A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[5] Key validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[6]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]

Quantitative Data Summary

The following tables provide a summary of typical performance data for the quantitative analysis of this compound and related compounds from various studies.

Table 1: Linearity and Range

Method Analyte Correlation Coefficient (r²) Range (µg/mL) Reference
HPLC-UVThis compound-diolamine0.9992 - 0.99985 - 150[7]
RP-HPLC4-Amino Benzene Sulphonamide0.999LOQ - 200% of limit concentration[8]
RP-HPLCTrimethobenzamide0.9990.5 - 50[9]

Table 2: Accuracy (Recovery)

Method Analyte Concentration (µg/mL) Mean Recovery (%) Reference
HPLC-UVThis compound-diolamine5099.5 - 100.2[7]
HPLC-UVThis compound-diolamine100100.1 - 100.5[7]
HPLC-UVThis compound-diolamine15099.8 - 100.1[7]
RP-HPLCKnown ImpuritiesNot Specified85 - 115[8]
RP-HPLCTrimethobenzamideNot Specified94.03 - 100.39[9]

Experimental Protocols

A generalized experimental protocol for the analysis of this compound in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This protocol is based on common practices for herbicide analysis.[6]

1. Sample Preparation (Solid-Phase Extraction)

  • Sample Filtration: Filter the water sample through a 0.45 µm filter to remove particulate matter.

  • SPE Cartridge Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.

  • Sample Loading: Load 500 mL of the filtered water sample onto the cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the analytes with a suitable organic solvent, such as methanol or acetonitrile (B52724).

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatograph Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Specific Transitions: Precursor-to-product ion transitions for this compound would need to be determined and optimized.

3. Calibration

  • Prepare a series of calibration standards in the mobile phase or a blank matrix extract over the expected concentration range.

  • Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Visualizations

G cluster_0 Troubleshooting Calibration Curve Issues cluster_1 Standard Integrity cluster_2 Instrument Health cluster_3 Method Optimization Start Poor Calibration Curve Performance (e.g., r² < 0.99, non-zero intercept) CheckStandards Verify Standard Preparation and Stability Start->CheckStandards CheckInstrument Assess Instrument Performance Start->CheckInstrument EvaluateMethod Review Analytical Method Parameters Start->EvaluateMethod PrepFresh Prepare Fresh Standards CheckStandards->PrepFresh CheckPurity Verify Standard Purity CheckStandards->CheckPurity Storage Confirm Proper Storage CheckStandards->Storage Leaks Check for Leaks CheckInstrument->Leaks Detector Verify Detector Stability CheckInstrument->Detector Injector Inspect Injector CheckInstrument->Injector Range Adjust Calibration Range EvaluateMethod->Range MatrixEffects Investigate Matrix Effects EvaluateMethod->MatrixEffects Separation Optimize Chromatographic Separation EvaluateMethod->Separation Resolution Improved Calibration Curve PrepFresh->Resolution CheckPurity->Resolution Storage->Resolution Leaks->Resolution Detector->Resolution Injector->Resolution Range->Resolution MatrixEffects->Resolution Separation->Resolution

Caption: Troubleshooting workflow for addressing common calibration curve issues in quantitative analysis.

References

Validation & Comparative

Chloramben vs. 2,4-D environmental fate comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Environmental Fate of Chloramben and 2,4-D

This guide provides a detailed comparison of the environmental fate of two selective herbicides, this compound and 2,4-Dichlorophenoxyacetic acid (2,4-D). The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of their environmental persistence, mobility, and degradation. While 2,4-D remains a widely used herbicide, this compound is no longer produced or sold in the United States.

Data Presentation

The following table summarizes key quantitative data regarding the environmental fate of this compound and 2,4-D.

Environmental Fate ParameterThis compound2,4-DReferences
Soil Sorption (Koc) 15 - 190 L/kg20 - 117 L/kg[1],[2],[3],[4]
Field Dissipation (Half-life) 6 to 8 weeks (approx. 42-56 days)1 to 14 days (typically)[1],[5],[6],[7]
Bioconcentration Factor (BCF) ~15 (estimated)1 (measured in carp)[8],[2],[3]

Environmental Fate Profile

This compound is characterized by its moderate persistence in soil, with a half-life of approximately 6 to 8 weeks.[1][5] Its mobility in soil is influenced by soil composition; it is more prone to leaching in sandy soils, while higher organic matter content increases its adsorption and reduces leaching.[1] In the aqueous environment, this compound is susceptible to photodegradation when exposed to sunlight.[1] Its potential for bioconcentration in aquatic organisms is considered to be low.[2][8]

2,4-D generally exhibits a shorter persistence in soil compared to this compound, with a typical half-life ranging from a few days to a few weeks.[3] However, this can be longer in cold, dry soils.[9] It has a low to moderate adsorption to soil particles, indicating a potential for high mobility and leaching into groundwater, though its relatively short half-life can mitigate this.[3] The bioconcentration factor for 2,4-D in fish is very low, suggesting it does not significantly accumulate in aquatic organisms.[3]

Experimental Protocols

The determination of the environmental fate parameters listed above generally follows standardized guidelines to ensure data consistency and reliability. The Organisation for Economic Co-operation and Development (OECD) provides a set of internationally recognized test guidelines.

Determination of Soil Sorption/Desorption (Koc)

The soil sorption coefficient (Koc) is a measure of a chemical's tendency to bind to soil organic carbon. A high Koc value indicates a substance is likely to be immobile in soil, while a low value suggests higher mobility. The experimental determination typically follows OECD Guideline 106: Adsorption - Desorption Using a Batch Equilibrium Method .

Methodology:

  • Preparation of Soil and Test Substance: A series of soil types with varying organic carbon content and pH are selected. A stock solution of the herbicide (this compound or 2,4-D) is prepared in a calcium chloride solution, which mimics soil pore water.

  • Adsorption Phase: Known weights of the soil samples are equilibrated with the herbicide solution of a known concentration in centrifuge tubes. These tubes are agitated for a specific period (e.g., 24 hours) at a constant temperature to allow the system to reach equilibrium.

  • Analysis: After equilibration, the tubes are centrifuged to separate the soil from the solution. The concentration of the herbicide remaining in the supernatant is measured using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC).

  • Calculation: The amount of herbicide adsorbed to the soil is calculated as the difference between the initial and final concentrations in the solution. The soil-water distribution coefficient (Kd) is then determined. The Koc is calculated by normalizing the Kd value to the fraction of organic carbon in the soil (Koc = Kd / foc).

Determination of Field Dissipation (Half-life)

Field dissipation studies are conducted to understand the persistence of a herbicide under real-world environmental conditions. These studies integrate various dissipation processes, including microbial degradation, photodegradation, volatilization, and leaching. Guidance for these studies is provided by regulatory bodies and organizations like the OECD.

Methodology:

  • Site Selection and Plot Establishment: Test sites are chosen to be representative of the agricultural areas where the herbicide will be used. The soil at the site is characterized for properties such as texture, organic matter content, and pH.

  • Herbicide Application: The herbicide is applied to the test plots at a known rate, simulating typical agricultural practice.

  • Soil Sampling: Soil cores are collected from the treated plots at various time intervals after application (e.g., day 0, 1, 3, 7, 14, 30, 60, and so on). Samples are typically taken at different depths to assess leaching.

  • Residue Analysis: The concentration of the herbicide in the soil samples is determined using analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

  • Half-life Calculation: The dissipation half-life (DT50) is calculated from the decline in the herbicide concentration over time, often using first-order kinetics.

Determination of Bioconcentration Factor (BCF)

The bioconcentration factor (BCF) quantifies the accumulation of a chemical in an aquatic organism from the surrounding water. A low BCF indicates that the substance is not likely to accumulate in the food chain. The standard method for determining BCF is described in OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure .[3][8]

Methodology:

  • Test Organism and System: A suitable fish species, such as rainbow trout or zebrafish, is used. The test is typically conducted in a flow-through system where the concentration of the test substance in the water is kept constant.

  • Uptake Phase: The fish are exposed to a constant, sublethal concentration of the herbicide in the water for a defined period (e.g., 28 days) or until a steady-state concentration in the fish tissue is reached.

  • Depuration Phase: After the uptake phase, the fish are transferred to clean, herbicide-free water. The rate at which the chemical is eliminated from the fish tissues is monitored.

  • Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both the uptake and depuration phases. The concentration of the herbicide in these samples is measured.

  • BCF Calculation: The BCF can be calculated in two ways:

    • Steady-State BCF: The ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water.

    • Kinetic BCF: Calculated from the ratio of the uptake rate constant (k1) to the depuration rate constant (k2).

Mandatory Visualization

Microbial_Degradation_Workflow cluster_soil Soil Environment Herbicide Herbicide (this compound or 2,4-D) Microorganisms Soil Microorganisms (Bacteria, Fungi) Herbicide->Microorganisms Uptake & Metabolism Metabolites Primary Metabolites Microorganisms->Metabolites Enzymatic Degradation Mineralization Mineralization Products (CO2, H2O, Cl-) Metabolites->Mineralization Further Degradation

Caption: Generalized microbial degradation pathway of herbicides in soil.

Experimental_Workflow_Koc A 1. Prepare Soil and Herbicide Solution B 2. Equilibrate Soil with Herbicide Solution (e.g., 24h) A->B C 3. Centrifuge to Separate Soil and Supernatant B->C D 4. Analyze Herbicide Concentration in Supernatant C->D E 5. Calculate Adsorbed Amount and Determine Koc D->E

Caption: Experimental workflow for determining the Soil Sorption Coefficient (Koc).

References

A Comparative Analysis of Chloramben and Dicamba Efficacy for Weed Management

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the herbicidal efficacy of Chloramben and Dicamba (B1670444). This analysis is supported by available experimental data, detailed methodologies for cited experiments, and visualizations of their molecular mechanisms.

This compound and Dicamba are both selective herbicides belonging to the benzoic acid chemical class, historically used for the control of broadleaf weeds. However, their specific applications, mechanisms of action, and environmental profiles exhibit notable differences. This guide delves into a detailed comparative analysis to inform research and development in weed management.

General Properties and Application

This compound was primarily used as a selective, pre-emergence herbicide, predominantly soil-applied to manage annual grass and broadleaf weed seedlings.[1] Its use was common in crops such as soybeans, dry beans, peanuts, and sunflowers.[1][2] In contrast, Dicamba is a selective, systemic herbicide with a broader application window, effective as a pre-emergence, post-emergence, and burndown treatment for a wide spectrum of broadleaf weeds.[3][4] It is utilized in various agricultural settings, including corn, sorghum, and genetically engineered dicamba-tolerant soybeans and cotton, as well as in non-crop areas.[5][6] It is important to note that the registration for this compound was canceled in the United States in 1991, rendering it an obsolete herbicide for commercial use.[7][8]

Data Presentation: Physicochemical and Toxicological Properties

The following tables summarize the key physicochemical and toxicological properties of this compound and Dicamba, providing a basis for comparing their environmental fate and safety profiles.

PropertyThis compoundDicambaReference
IUPAC Name 3-amino-2,5-dichlorobenzoic acid3,6-dichloro-2-methoxybenzoic acid[3]
Molecular Formula C₇H₅Cl₂NO₂C₈H₆Cl₂O₃[2]
Molecular Weight 206.02 g/mol 221.04 g/mol [2]
Water Solubility 700 mg/L4500 mg/L[2]
Vapor Pressure 7 x 10⁻³ mm Hg at 100°C4.5 x 10⁻⁶ mm Hg at 25°C[9]
Soil Half-life 6 to 8 weeks1 to 4 weeks[1][10]
Toxicological EndpointThis compoundDicambaReference
Acute Oral LD₅₀ (rat) 3500 mg/kg1707 mg/kg[1]
Acute Dermal LD₅₀ (rabbit) >3136 mg/kg>2000 mg/kg[1]
Carcinogenicity Not classified; liver tumors in miceNot likely to be carcinogenic to humans[1][11]
Signal Word CAUTIONCAUTION, WARNING, or DANGER (formulation dependent)[1][7]

Efficacy in Weed Control

Direct comparative efficacy data between this compound and Dicamba is limited due to the discontinuation of this compound's use. However, available data for each herbicide are presented below.

This compound Efficacy:

This compound was effective against a range of annual grasses and broadleaf weeds.[2] One study reported 70-80% control of general weeds when supplemented with rotary hoeing.[12] It was particularly noted for its control of livid amaranth (B1665344) and oakleaf goosefoot in muck soils at a rate of 1.1 kg ai/ha.[13]

Dicamba Efficacy:

Dicamba is known for its effective control of a wide spectrum of broadleaf weeds, including those resistant to other herbicides like glyphosate.[4] Field studies have demonstrated high efficacy on various weed species. For example, in dicamba-resistant soybeans, pre-emergence application of dicamba in a tank mix with other residual herbicides provided greater than 90% control of common ragweed and significant improvements in the control of waterhemp and velvetleaf compared to residual herbicides alone.[14] In maize, dicamba at 300 and 360 g/ha provided superior control of broad-leaved weeds compared to 2,4-D, achieving up to 100% weed control efficiency.[15]

HerbicideApplication RateWeed SpeciesWeed Control (%)Reference
This compoundNot SpecifiedGeneral Weeds70-80%[12]
Dicamba1,120 g ae ha⁻¹Amaranthus spp.78-92%[16]
Dicamba300 g/haBroad-leaved weeds (in maize)~100%[15]
Dicamba0.25 lb ae/acre (PRE)Common lambsquarters, Horseweed97%[17]

Experimental Protocols

To ensure the reproducibility of efficacy data, understanding the experimental methodology is crucial. Below are generalized protocols based on the reviewed literature for herbicide efficacy trials.

General Field Trial Protocol for Herbicide Efficacy:

  • Site Selection and Preparation: Choose a field with a known history of the target weed species infestation. The experimental area is typically prepared using conventional tillage methods to ensure a uniform seedbed.

  • Experimental Design: A randomized complete block design (RCBD) with three or four replications is commonly used. Individual plots are of a specified size (e.g., 2.5 x 5.0 m).[15]

  • Crop and Weed Seeding: The desired crop is sown at a standard seeding rate and spacing. If natural weed pressure is insufficient, target weed species may be overseeded.

  • Herbicide Application: Herbicides are applied at various rates using a calibrated sprayer (e.g., knapsack sprayer with a flat-fan nozzle) to ensure accurate and uniform coverage.[15] Application timing (pre-emergence or post-emergence) is a key variable.

  • Data Collection:

    • Weed Control: Visual ratings of weed control are typically taken at specified intervals after application (e.g., 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control).

    • Weed Density and Biomass: Weed counts and biomass are determined by placing quadrats (e.g., 0.25 m²) within each plot.

    • Crop Tolerance: Crop injury is visually assessed on a scale of 0% (no injury) to 100% (crop death).

    • Yield: The crop is harvested from the center of each plot to determine the final yield.

  • Statistical Analysis: Data are subjected to analysis of variance (ANOVA), and treatment means are separated using a statistical test such as Fisher's Protected LSD at a significance level of p ≤ 0.05.

Signaling Pathways and Mechanisms of Action

The herbicidal activity of this compound and Dicamba is initiated through distinct molecular interactions within the plant.

This compound's Mechanism of Action:

This compound is classified as a synthetic auxin that primarily inhibits seedling root development.[1] However, its mode of action is thought to diverge from the canonical auxin signaling pathway.[3] Evidence suggests that this compound has little to no binding affinity for the primary auxin receptors, TIR1/AFB.[3] Instead, it is believed to act through a non-canonical pathway, the specifics of which are still under investigation. The primary metabolic route for detoxification in plants is through conjugation with glucose to form N-glucosylamine and a glucose ester.[3]

Chloramben_Pathway This compound This compound PlantCell Plant Cell This compound->PlantCell Uptake by roots UnknownReceptor Unknown Receptor / Target Site PlantCell->UnknownReceptor Interaction Detoxification Metabolic Detoxification PlantCell->Detoxification Metabolism AuxinResponse Disrupted Auxin Homeostasis UnknownReceptor->AuxinResponse RootInhibition Inhibition of Root Development AuxinResponse->RootInhibition Conjugates N-glucosylamine & Glucose Ester Conjugates Detoxification->Conjugates

Proposed non-canonical signaling for this compound.

Dicamba's Mechanism of Action:

Dicamba functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[4] It binds to the TIR1/AFB family of F-box proteins, which are components of the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.[18] This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The degradation of these repressors leads to the de-repression of Auxin Response Factors (ARFs), resulting in the transcription of auxin-responsive genes. This cascade triggers uncontrolled and disorganized cell division and elongation, ultimately leading to plant death.[18]

Dicamba_Pathway Dicamba Dicamba TIR1_AFB TIR1/AFB Receptor Dicamba->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets for degradation Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses AuxinGenes Auxin-Responsive Genes ARF->AuxinGenes Activates Transcription UncontrolledGrowth Uncontrolled Growth & Plant Death AuxinGenes->UncontrolledGrowth

Canonical synthetic auxin signaling pathway for Dicamba.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comparative herbicide efficacy study.

Experimental_Workflow Planning Experiment Planning (Objectives, Treatments, Design) FieldPrep Field Preparation (Tillage, Plot Layout) Planning->FieldPrep Planting Crop & Weed Seeding FieldPrep->Planting Application Herbicide Application (Pre- or Post-emergence) Planting->Application DataCollection Data Collection (Weed Control, Crop Injury, Biomass) Application->DataCollection Harvest Crop Harvest & Yield Measurement DataCollection->Harvest Analysis Statistical Analysis Harvest->Analysis Reporting Reporting & Publication Analysis->Reporting

General workflow for herbicide efficacy trials.

Conclusion

This compound and Dicamba, while both benzoic acid herbicides, represent different eras of weed management technology. This compound was an effective pre-emergence herbicide in its time, but its use has been discontinued. Dicamba remains a widely used herbicide for broadleaf weed control, with its efficacy being well-documented in numerous modern agricultural systems, particularly with the advent of dicamba-tolerant crops. However, the use of Dicamba is associated with significant challenges related to off-target movement, which requires careful management practices. This comparative analysis highlights the evolution of herbicide technology and provides a foundational understanding for future research and development in creating more effective and environmentally sound weed management solutions.

References

Validating Chloramben's Effect on Root Growth Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of chloramben's effect on root growth inhibition, presenting its performance alongside alternative compounds. Detailed experimental protocols and supporting data are included to facilitate informed research and development decisions.

Comparative Analysis of Root Growth Inhibitors

This compound, a synthetic auxin herbicide, has been historically used to control seedling root development. Its mechanism of action, however, appears to diverge from the canonical auxin signaling pathway. This section compares the efficacy of this compound with other known root growth inhibitors, primarily the dinitroaniline class of herbicides.

Table 1: Comparison of EC50 Values for Root Growth Inhibition in Allium cepa

CompoundHerbicide ClassEC50 (Effective Concentration for 50% Inhibition)Reference
This compound Synthetic Auxin (Benzoic Acid)Data not available in publicly accessible literature-
TrifluralinDinitroanilineNot explicitly found, but known to inhibit root growth[General knowledge from search]
PendimethalinDinitroaniline12 mg/L[1]
AnilofosOrganophosphate~50 ppm[2]
2-ChlorophenolChlorophenol~25 mg/L[3]

Note: The EC50 value for this compound in the Allium cepa root growth inhibition assay could not be definitively ascertained from the available literature. The values for other compounds are provided for comparative context.

Mechanism of Action

This compound: A Non-Canonical Auxin Signaling Pathway

Recent findings suggest that this compound induces auxin-like effects on root growth without binding to the primary auxin receptors, TIR1/AFB5.[4] This indicates a non-canonical signaling pathway. The primary mode of detoxification for this compound within plants is through conjugation with glucose.[4]

Chloramben_Signaling_Pathway This compound This compound Unknown_Receptor Unknown Receptor/ Target This compound->Unknown_Receptor Binds to Glucose_Conjugation Metabolism: Glucose Conjugation This compound->Glucose_Conjugation Metabolized by Signal_Transduction Signal Transduction Cascade Unknown_Receptor->Signal_Transduction Activates Auxin_Like_Responses Auxin-Like Responses (e.g., Root Growth Inhibition) Signal_Transduction->Auxin_Like_Responses Leads to Detoxification Detoxification Glucose_Conjugation->Detoxification

Caption: Proposed non-canonical auxin signaling pathway for this compound.

Dinitroanilines (e.g., Trifluralin, Pendimethalin): Mitotic Inhibition

Dinitroaniline herbicides act by disrupting mitosis (cell division) in the root tips. They bind to tubulin, the protein subunit of microtubules, preventing the formation of the mitotic spindle necessary for chromosome segregation. This leads to a cessation of cell division and subsequent inhibition of root growth.

Dinitroaniline_Mechanism Dinitroaniline Dinitroaniline Herbicide (e.g., Trifluralin) Tubulin Tubulin Dimers Dinitroaniline->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Prevents Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Inhibits Cell_Division Cell Division (Mitosis) Mitotic_Spindle->Cell_Division Disrupts Root_Growth_Inhibition Root Growth Inhibition Cell_Division->Root_Growth_Inhibition Leads to

Caption: Mechanism of root growth inhibition by dinitroaniline herbicides.

Experimental Protocols

Allium cepa Root Growth Inhibition Assay

This assay is a widely used and standardized method for evaluating the phytotoxicity of chemical substances.

Materials:

  • Healthy, uniform-sized onion bulbs (Allium cepa)

  • Test compounds (this compound and alternatives)

  • Distilled water (negative control)

  • Maleic hydrazide or another known root growth inhibitor (positive control)

  • Beakers or vials (50-100 mL)

  • Growth chamber or a dark, temperature-controlled environment (25 ± 2°C)

  • Ruler or calipers

  • Analytical balance

  • Appropriate solvents for test compounds (if not water-soluble)

Procedure:

  • Preparation of Onion Bulbs: Carefully remove the outer dry scales of the onion bulbs, avoiding damage to the root primordia.

  • Pre-growth: Place the base of the onion bulbs in contact with distilled water in beakers for 24-48 hours to initiate root growth.

  • Preparation of Test Solutions: Prepare a series of concentrations for each test compound. A negative control (distilled water) and a positive control should be included.

  • Exposure: Once the roots have reached a length of approximately 1-2 cm, transfer the bulbs to the beakers containing the respective test solutions. Ensure only the root portion is submerged.

  • Incubation: Incubate the bulbs in the dark at a constant temperature for a specified period, typically 72-96 hours.

  • Measurement: At the end of the exposure period, carefully measure the length of the longest 10-20 roots from each bulb.

  • Data Analysis: Calculate the mean root length for each concentration. Determine the percentage of root growth inhibition relative to the negative control. The EC50 value (the concentration that causes 50% inhibition of root growth) can be calculated using probit analysis or other suitable statistical methods.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis Bulb_Prep Onion Bulb Preparation Pre_Growth Root Pre-growth (Distilled Water) Bulb_Prep->Pre_Growth Exposure Transfer Bulbs to Test Solutions Pre_Growth->Exposure Test_Solutions Preparation of Test Solutions Incubation Incubation (Dark, 25°C, 72-96h) Exposure->Incubation Measurement Measure Root Length Incubation->Measurement Data_Analysis Calculate % Inhibition and EC50 Measurement->Data_Analysis

Caption: Workflow for the Allium cepa root growth inhibition assay.

Conclusion

This compound effectively inhibits root growth through a mechanism that appears to be distinct from the canonical auxin signaling pathway, presenting an interesting area for further investigation. While quantitative data for a direct comparison of its potency with contemporary herbicides using standardized assays like the Allium cepa test is limited, the provided protocols offer a framework for generating such data. Understanding the divergent mechanisms of action between this compound and other root growth inhibitors, such as the dinitroanilines, is crucial for the development of novel and selective herbicides.

References

A Comparative Guide to HPLC and GC Methods for Chloramben Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate analytical methodology is critical for accurate and reliable quantification of active compounds like Chloramben. This guide provides an objective cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, a selective pre-emergence herbicide. The comparison is supported by established experimental protocols and performance data to facilitate informed method selection.

This compound (3-amino-2,5-dichlorobenzoic acid) analysis is essential for quality control, environmental monitoring, and stability studies. Both HPLC and GC are powerful chromatographic techniques capable of quantifying this compound; however, they operate on different principles, leading to distinct advantages and disadvantages in terms of sample preparation, selectivity, and sensitivity.

Principle of Separation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1] For this compound, reversed-phase HPLC is commonly used, where the separation is based on the analyte's polarity.[1][2]

Gas Chromatography (GC), conversely, is suitable for volatile and thermally stable compounds.[3] It separates analytes based on their boiling points and interaction with a stationary phase in a gaseous mobile phase.[3] Since this compound is a carboxylic acid and not sufficiently volatile, a derivatization step is required to convert it into a more volatile form, typically a methyl ester, before GC analysis.[4]

Performance Comparison

The selection between HPLC and GC often depends on the specific analytical requirements, such as the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the key performance parameters for each technique, based on typical validation data for this compound and related chlorinated pesticides.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography (GC-ECD)
Linearity (r²) Typically ≥0.999[5]Typically ≥0.99[6]
Accuracy (Recovery) 98.0 - 102.0%[7]70 - 130%[6]
Precision (%RSD) < 2.0%[7]< 15%[6]
Limit of Detection (LOD) 0.1 - 1 µg/mL[7]0.005 - 1.8 µg/L[6]
Limit of Quantification (LOQ) 0.4 - 2 µg/mL[7]5 - 20 ng/mL[7]
Sample Preparation Simpler (dissolution and filtration)[1]More complex (extraction and mandatory derivatization)[4]
Specificity Good to Excellent[7]High (especially with MS detectors)[6]
Sample Throughput Higher[6]Lower[6]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the analysis of this compound using HPLC and GC.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on a validated method for the simultaneous determination of this compound and its diolamine salt.[1]

1. Sample Preparation:

  • Solid Samples: Accurately weigh the sample and dissolve it in a 50:50 (v/v) mixture of acetonitrile (B52724) and water. Sonicate for 15 minutes to ensure complete dissolution.[1]

  • Liquid Samples: Dilute an appropriate volume of the sample with the mobile phase to a final concentration within the linear range of the method.[1]

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[1]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[2]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (60:40, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.[2]

  • Detection: UV at 297 nm.[2]

  • Injection Volume: 10 µL.[2]

3. Analysis:

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.[1]

  • Generate a calibration curve by injecting standard solutions of known concentrations.[1]

  • Inject the prepared sample solutions.[1]

  • Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.[1]

Gas Chromatography (GC-ECD) Protocol

This protocol is based on EPA Method 515.4 for the analysis of chlorinated acids in water.[4]

1. Sample Preparation (Extraction and Derivatization):

  • Hydrolysis: For samples containing this compound salts or esters, adjust the water sample to pH 12 with 5N NaOH and hold for 1 hour to hydrolyze them to the parent acid.[4]

  • Extraction: Acidify the sample to pH < 2 with concentrated sulfuric acid. Extract the sample three times with diethyl ether.[4]

  • Drying and Concentration: Pass the combined ether extracts through anhydrous sodium sulfate (B86663) to remove water and concentrate the extract.[4]

  • Derivatization: Convert the this compound acid to its methyl ester by adding diazomethane. This step is crucial for volatilization.[4]

  • Solvent Exchange: Exchange the solvent to methyl tert-butyl ether (MTBE) and adjust the final volume.[4]

2. GC Conditions:

  • Gas Chromatograph: A GC system equipped with an Electron Capture Detector (ECD).[4]

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[4]

  • Injector Temperature: 250°C.[4]

  • Oven Temperature Program: Initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Detector Temperature: 300°C.[4]

  • Injection Volume: 1 µL.[4]

3. Analysis:

  • Prepare a series of calibration standards of this compound-methyl ester.[4]

  • Inject the derivatized samples and standards to determine linearity, accuracy, and precision.[4]

Method Selection and Workflow

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, the required sensitivity, and available instrumentation. The following diagrams illustrate the general experimental workflows and a logical framework for method selection.

cluster_hplc HPLC Workflow cluster_gc GC Workflow h_start Sample h_prep Dissolution & Filtration h_start->h_prep h_analysis HPLC-UV Analysis h_prep->h_analysis h_data Data Processing h_analysis->h_data h_result Result h_data->h_result g_start Sample g_prep Extraction & Derivatization g_start->g_prep g_analysis GC-ECD Analysis g_prep->g_analysis g_data Data Processing g_analysis->g_data g_result Result g_data->g_result

A comparison of the general experimental workflows for HPLC and GC analysis of this compound.

start Start: this compound Analysis q1 Is the analyte thermally stable and volatile? start->q1 derivatization Derivatization required? q1->derivatization No gc Use GC q1->gc Yes q2 Is high sample throughput required? derivatization->q2 Yes hplc Use HPLC q2->hplc Yes q3 Is ultra-low detection (sub-ppb) necessary? q2->q3 No q3->hplc No q3->gc Yes

A decision tree for selecting between HPLC and GC for this compound analysis.

Conclusion

Both HPLC and GC are suitable techniques for the quantitative analysis of this compound.

HPLC-UV offers a more direct and higher-throughput method, particularly advantageous for quality control environments where numerous samples require analysis and derivatization is undesirable.[1][6] Its sample preparation is generally simpler.[1]

GC-ECD , on the other hand, provides excellent sensitivity and specificity, making it ideal for trace-level analysis in complex matrices like environmental water samples.[4][6] However, the requirement for a derivatization step adds complexity and time to the sample preparation process.[4]

Ultimately, the choice of method should be guided by the specific analytical needs, laboratory capabilities, and the nature of the samples being analyzed. For robust and reliable data, it is imperative that the selected method is thoroughly validated within the target matrix.

References

A Comparative Analysis of Chloramben Sorption Across Diverse Soil Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Understanding the Environmental Fate of Chloramben

The environmental behavior of herbicides is a critical aspect of their overall safety and efficacy profile. A key process governing this behavior is sorption to soil particles, which influences their mobility, bioavailability, and potential for leaching into groundwater. This guide provides a comprehensive comparison of the sorption of this compound, a selective, pre-emergence benzoic acid herbicide, in different soil types. By presenting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to assess the environmental fate of this compound.

Quantitative Comparison of this compound Sorption

The extent of this compound sorption to soil is quantified by the soil sorption distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value generally indicates stronger sorption to soil organic matter and consequently, lower mobility.[1] While specific comparative studies providing Kd and Koc values for this compound across a range of soil types using a standardized batch equilibrium method are limited in publicly available literature, a review of existing data provides valuable insights.

A study on the environmental fate of this compound reported a Soil Adsorption Coefficient (Koc) range of 15 - 190 mL/g, indicating high to very high mobility.[1] Further investigation into the impact of soil composition on this compound retention was conducted through a column perfusion study. The results of this study, detailed in Table 1, demonstrate the percentage of this compound adsorbed in three distinct soil types with varying physicochemical properties.

Table 1: Comparison of this compound Sorption in Different Soil Types (Column Perfusion Study)

Soil TypepHOrganic Matter (%)Sand (%)Silt (%)Clay (%)This compound Adsorbed (%)
Ella Island3.81.682.712.25.218.5 - 24.6
Kewaunee Clay6.43.814.035.148.79.8 - 11.1
Poygan Silty Clay7.210.06.058.933.620.1 - 24.6

Note: The data in this table is derived from a column perfusion study and represents the percentage of applied this compound that was adsorbed to the soil column. This methodology differs from the batch equilibrium method typically used to determine Kd and Koc values.

Factors Influencing this compound Sorption

The sorption of this compound in soil is influenced by a combination of soil properties and the chemical nature of the herbicide itself. Key factors include:

  • Organic Matter: As with many herbicides, soil organic matter is a primary sorbent for this compound.[2] An increase in organic matter content generally leads to greater sorption and reduced leaching.[2]

  • Soil Texture (Clay Content): The clay fraction of soil provides a significant surface area for adsorption. The type and amount of clay minerals influence the extent of sorption.

  • Soil pH: The pH of the soil can affect the chemical form of this compound and the surface charge of soil colloids, thereby influencing sorption mechanisms.

Experimental Protocols: Determining Sorption Coefficients

The standard method for determining the sorption of a chemical to soil is the Batch Equilibrium Method , as outlined in OECD Guideline 106. This laboratory-based study quantifies the partitioning of a substance between soil and an aqueous solution to determine the soil sorption distribution coefficient (Kd) and the organic carbon-water partitioning coefficient (Koc).[1]

Key Steps in the Batch Equilibrium Method:
  • Soil Preparation: A selection of at least five different soil types with a range of properties (pH, organic carbon, clay content) are chosen. The soils are typically air-dried and sieved.

  • Test Solution Preparation: A stock solution of this compound in a 0.01 M CaCl₂ solution is prepared. A series of dilutions are made to create a range of test concentrations.

  • Equilibration: A known mass of soil is placed in a centrifuge tube, and a specific volume of the this compound test solution is added. The tubes are then agitated (e.g., on a shaker) for a predetermined equilibration time at a constant temperature, typically in the dark to prevent photodegradation.

  • Separation and Analysis: Following equilibration, the soil suspension is separated by centrifugation. The concentration of this compound remaining in the supernatant (aqueous phase) is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculation of Adsorption Coefficient (Kd): The amount of this compound adsorbed to the soil is calculated as the difference between the initial concentration and the equilibrium concentration in the solution. The Kd is then calculated using the following formula:

    Kd = (Amount of this compound adsorbed to soil) / (Equilibrium concentration in solution)

  • Calculation of Organic Carbon-Water Partitioning Coefficient (Koc): To allow for comparison across different soils, the Kd value is normalized to the organic carbon content of the soil:

    Koc = (Kd / % Organic Carbon) * 100

A desorption phase can also be included by replacing the supernatant with a fresh, herbicide-free solution and re-equilibrating to determine the reversibility of the sorption process.[1]

Visualizing the Experimental Workflow

The logical flow of the batch equilibrium method for determining this compound sorption is illustrated in the following diagram.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation soil_prep Select & Prepare Soil Samples equilibration Equilibrate Soil with Solution (Agitation) soil_prep->equilibration solution_prep Prepare this compound Test Solutions solution_prep->equilibration separation Separate Phases (Centrifugation) equilibration->separation analysis Analyze Supernatant (HPLC) separation->analysis calc_adsorbed Calculate Amount Adsorbed analysis->calc_adsorbed calc_kd Calculate Kd calc_adsorbed->calc_kd calc_koc Calculate Koc calc_kd->calc_koc

References

Chloramben: A Comparative Analysis of its Efficacy in Controlling Specific Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pre-emergent herbicide Chloramben's efficacy in controlling various weed species, juxtaposed with alternative herbicides. The information is supported by experimental data to offer an objective analysis for research and development purposes. Although this compound is now considered an obsolete herbicide in many regions, including the United States, a review of its performance provides valuable insights into herbicide science and weed management strategies.[1]

Efficacy of this compound and Alternatives: A Quantitative Comparison

This compound has demonstrated effectiveness against a range of annual broadleaf and grass weeds. The following tables summarize the quantitative data on its efficacy and that of comparable herbicides across different weed species.

Weed SpeciesHerbicideApplication Rate (kg ai/ha)Weed Control (%)Reference
Livid Amaranth (B1665344) (Amaranthus lividus)This compound1.1HighGorski et al.
Thiobencarb (B1683131)-IneffectiveGorski et al.
Chlorpropham (B1668850)-IneffectiveGorski et al.
Oakleaf Goosefoot (Chenopodium glaucum)This compound1.1HighGorski et al.
Thiobencarb-IneffectiveGorski et al.
Chlorpropham-IneffectiveGorski et al.
General Weeds (with rotary hoeing) This compoundNot Specified70-80Comparative Efficacy of this compound-diolamine and its Methyl Ester Formulation in Pre-emergent Weed Control

A study conducted on muck-grown lettuce and endive demonstrated that this compound at 1.1 kg ai/ha effectively controlled livid amaranth and oakleaf goosefoot, two economically important weeds in those soil types. In the same study, both thiobencarb and chlorpropham were found to be ineffective against these weed species.

Another study provided a broader, yet less specific, efficacy rate for this compound, indicating 70-80% control of general weeds when supplemented with rotary hoeing.

Further comparative data from a trial on newly planted asparagus crowns is presented below:

Weed SpeciesThis compound (3 lb/Ac)Diuron (2 lb/Ac)Simazine (1 lb/Ac)Oryzalin (2 lb/Ac)Linuron (2 lb/Ac)
Mustard 9.49.17.99.19.0
Chickweed 9.39.18.59.08.5
Swamp Smartweed 9.59.17.37.66.8
Knotweed 9.39.16.97.56.0

Weed control rated on a scale of 0 (no control) to 10 (complete control). Data from a pre-emergence weed control trial in newly planted asparagus crowns.

In this trial, this compound at 3 lb/Ac demonstrated excellent control of mustard, chickweed, swamp smartweed, and knotweed, with efficacy ratings of 9.3 or higher. Its performance was comparable or superior to other herbicides tested, such as diuron, simazine, oryzalin, and linuron, for the weed species evaluated.

Mode of Action: A Non-Canonical Auxin Signaling Pathway

This compound is classified as a synthetic auxin herbicide, meaning it mimics the plant hormone auxin, leading to abnormal growth and eventual death of susceptible weed species.[1] However, research suggests that this compound operates through a non-canonical auxin signaling pathway. This is because it exhibits little to no binding to the primary auxin receptors, TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box).

The canonical auxin pathway involves auxin binding to TIR1/AFB receptors, which then leads to the degradation of Aux/IAA transcriptional repressors. This degradation allows Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes.

In the proposed non-canonical pathway for this compound, it is hypothesized that the herbicide bypasses the TIR1/AFB receptors and interacts with other cellular components to induce an auxin-like response. The precise molecular targets of this compound are still a subject of investigation.

Caption: Proposed non-canonical signaling pathway of this compound.

Experimental Protocols

The following is a generalized experimental protocol for evaluating the efficacy of pre-emergence herbicides like this compound, based on common practices in weed science research.

1. Experimental Design and Setup

  • Design: A randomized complete block design is typically employed with a minimum of three to four replications for each treatment.

  • Treatments: Include an untreated control, this compound at various application rates, and comparative herbicides at their recommended rates.

  • Plot Size: Plots should be of a sufficient size to minimize edge effects and allow for accurate application and assessment (e.g., 3m x 10m).

  • Site Selection: The experimental site should have a uniform and known history of the target weed species infestation. The soil type, organic matter content, and pH should be documented.

2. Herbicide Application

  • Timing: Herbicides are applied pre-emergence, typically within a few days after planting the crop and before weed seedlings emerge.

  • Equipment: A calibrated research plot sprayer with a boom and appropriate nozzles (e.g., flat fan) should be used to ensure uniform and accurate application.

  • Application Volume: A constant carrier volume (e.g., 200 L/ha) should be used for all treatments.

  • Environmental Conditions: Record the temperature, humidity, wind speed, and soil moisture at the time of application.

3. Data Collection and Analysis

  • Weed Control Assessment: Visual ratings of weed control are taken at regular intervals (e.g., 2, 4, and 8 weeks after treatment). A rating scale of 0% (no control) to 100% (complete control) is used for each target weed species.

  • Weed Density and Biomass: In addition to visual ratings, weed counts (density) per unit area (e.g., per square meter) and weed biomass (dry weight) can be measured from designated quadrats within each plot.

  • Crop Injury (Phytotoxicity): Visual ratings of crop injury (e.g., stunting, chlorosis, necrosis) are recorded at the same intervals as weed control assessments, using a scale of 0% (no injury) to 100% (crop death).

  • Crop Yield: At the end of the growing season, the crop is harvested from the center of each plot to determine the yield.

  • Statistical Analysis: The collected data (weed control ratings, weed density/biomass, crop injury, and yield) are subjected to analysis of variance (ANOVA). Mean separation tests (e.g., Tukey's HSD or Fisher's LSD) are used to determine significant differences between treatment means.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_data Phase 3: Data Collection cluster_analysis Phase 4: Analysis A Experimental Design (Randomized Complete Block) B Site Selection (Uniform Weed Pressure) A->B C Plot Establishment B->C D Crop Planting C->D E Pre-emergence Herbicide Application D->E F Weed Control Ratings (Visual Assessment) E->F G Weed Density & Biomass (Quantitative Measurement) F->G H Crop Injury Assessment (Phytotoxicity) G->H I Crop Yield Measurement H->I J Statistical Analysis (ANOVA, Mean Separation) I->J K Interpretation of Results J->K

Caption: Generalized workflow for a pre-emergence herbicide efficacy trial.

References

A Comparative Guide to Chloramben and Other Benzoic Acid Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and herbicide development, understanding the comparative performance of different active ingredients is crucial for innovation and effective product development. This guide provides an objective comparison of chloramben with other notable benzoic acid herbicides—dicamba (B1670444), picloram (B1677784), and 2,3,6-TBA—supported by available experimental data and detailed methodologies.

Executive Summary

This compound is a selective, pre-emergence benzoic acid herbicide historically used for controlling annual grasses and broadleaf weeds, particularly in soybean cultivation.[1] Like other benzoic acid herbicides, it functions as a synthetic auxin, disrupting normal plant growth processes.[2] However, both this compound and 2,3,6-TBA are now obsolete and no longer registered for use in the United States, limiting the availability of recent comparative data.[1][3] Dicamba and picloram remain significant herbicides, with dicamba widely used for broadleaf weed control in various crops and picloram valued for its efficacy against woody plants and persistent perennial weeds.[4][5] This guide synthesizes historical and current data to provide a comparative overview of these compounds.

Data Presentation: Physicochemical and Performance Comparison

The following tables summarize the key physicochemical properties and available performance data for this compound and its counterparts. Due to the lack of recent head-to-head comparative studies, efficacy and phytotoxicity data are compiled from individual studies and should be interpreted with consideration of the varying experimental conditions.

Table 1: Physicochemical Properties of Benzoic Acid Herbicides

PropertyThis compoundDicambaPicloram2,3,6-TBA
IUPAC Name 3-amino-2,5-dichlorobenzoic acid3,6-dichloro-2-methoxybenzoic acid4-amino-3,5,6-trichloro-2-pyridinecarboxylic acid2,3,6-trichlorobenzoic acid
Molecular Formula C₇H₅Cl₂NO₂C₈H₆Cl₂O₃C₆H₃Cl₃N₂O₂C₇H₃Cl₃O₂
Molecular Weight ( g/mol ) 206.02[6]221.04241.48225.45
Water Solubility (mg/L at 25°C) 700[6]4500430[5]Highly Soluble[7]
Soil Half-life (DT₅₀) (days) Moderately Persistent14-6090 (can be much longer)[5]Limited Data
Mode of Action Synthetic AuxinSynthetic Auxin[4]Synthetic Auxin[5]Synthetic Auxin

Table 2: Comparative Herbicidal Efficacy

HerbicideTarget WeedsCropApplication RateWeed Control (%)Reference
This compound Livid Amaranth, Oakleaf GoosefootLettuce, Endive1.1 kg ai/haEffective Control[8]
Dicamba Common Lambsquarter, HorseweedSoybean (pre-plant)Not specified97% (3 weeks after treatment)[9]
Dicamba Velvetleaf, Smooth Pigweed, Morningglory, WaterhempSoybean (post-emergence)Not specifiedImproved control over pre-plant[9]
Dicamba + Glyphosate (B1671968) Glyphosate-resistant Palmer Amaranth, Waterhemp, Horseweed, Giant RagweedSoybeanNot specified30-65% greater control than glyphosate alone[9]
Dicamba WaterhempSoybean (PRE)600 g ae ha⁻¹94% (with acetochlor)[10]
Picloram Leafy Spurge, Knapweeds, ToadflaxRangeland, Non-cropNot specifiedGood to Excellent Control[11]

Table 3: Crop and Non-Target Phytotoxicity

HerbicideCrop/PlantApplication DetailsPhytotoxicity SymptomsReference
This compound Lettuce (pre-emergence)≥ 1.1 kg/ha Early stunting (outgrown by harvest)[8]
This compound Endive (field-seeded)≥ 1.1 kg/ha Severe stunting, yield reduction[8]
Dicamba Non-tolerant Soybean (V7/R1 stage)1/10 of labeled rateSignificant yield loss (average yield of 3 bu/ac)[12]
Dicamba Non-tolerant SoybeanMicro-rates (0.01-0.05 oz/acre)20-80% visual injury, leaf cupping, stunting[13]
Picloram TomatoSimulated driftUpward or downward leaf cupping, distorted new growth[14]
Picloram Various broadleaf cropsSoil residueInjury from contaminated compost, manure, or hay[14]
2,3,6-TBA Non-tolerant SoybeanNot specifiedLeaf deformities, some yield lossNot specified in results

Experimental Protocols

The data presented in this guide are derived from field and greenhouse studies. The following are generalized methodologies for conducting such experiments to evaluate the efficacy and phytotoxicity of herbicides.

Pre-Emergence Herbicide Efficacy Field Trial

Objective: To evaluate the effectiveness of pre-emergence herbicides in controlling target weed species in a specific crop.

Experimental Design:

  • Site Selection: Choose a field with a known history of the target weed species and uniform soil type.

  • Plot Layout: Establish a randomized complete block design with a minimum of four replications. Plot sizes should be sufficient to minimize edge effects (e.g., 3m x 10m).

  • Treatments: Include an untreated control, the candidate herbicide(s) at various application rates (e.g., 0.5x, 1x, 2x the proposed label rate), and a standard commercial herbicide for comparison.

  • Application: Apply herbicides uniformly to the soil surface after planting the crop but before crop and weed emergence. Use a calibrated sprayer to ensure accurate application rates.[15]

  • Data Collection:

    • Weed Control: Assess weed control visually as a percentage of the untreated control at regular intervals (e.g., 2, 4, and 8 weeks after treatment). Also, conduct weed counts and biomass measurements from a designated quadrat within each plot.

    • Crop Injury: Visually assess crop phytotoxicity (stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (crop death) at the same intervals as weed control assessments.

    • Yield: Harvest the crop from the center rows of each plot to determine the final yield.

  • Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Post-Emergence Herbicide Phytotoxicity Trial

Objective: To determine the phytotoxic effects of herbicides on a specific crop when applied post-emergence.

Experimental Design:

  • Plant Material: Grow the crop species of interest in a greenhouse or in the field to a specific growth stage (e.g., V3, R1).

  • Treatments: Include an untreated control and a range of herbicide rates, including micro-rates to simulate drift, applied directly to the crop foliage.[13]

  • Application: Use a precision sprayer to apply the treatments uniformly to the plants.

  • Data Collection:

    • Visual Injury: Record visual phytotoxicity symptoms (e.g., epinasty, leaf cupping, chlorosis) at regular intervals (e.g., 1, 3, 7, 14, and 28 days after treatment) using a 0-100% scale.

    • Physiological Measurements: In more detailed studies, physiological parameters such as photosynthetic rate and chlorophyll (B73375) content can be measured.

    • Yield: For field studies, crop yield and quality parameters should be assessed at maturity.[16]

  • Statistical Analysis: Use regression analysis to model the dose-response relationship for phytotoxicity and yield reduction.

Mandatory Visualization

Signaling Pathway of Benzoic Acid Herbicides

The primary mode of action for benzoic acid herbicides is the disruption of plant hormone (auxin) signaling. These synthetic auxins lead to an overload of auxin signals, causing uncontrolled and disorganized cell growth, which is ultimately lethal to susceptible plants.[2]

Synthetic Auxin Herbicide Signaling Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Physiological Response Synthetic_Auxin Synthetic Auxin (e.g., this compound, Dicamba) TIR1_AFB TIR1/AFB Receptor Complex SCF_Complex SCF E3 Ubiquitin Ligase TIR1_AFB->SCF_Complex recruits Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex is targeted by Proteasome 26S Proteasome SCF_Complex->Proteasome Ubiquitinates Aux/IAA for degradation by Proteasome->Aux_IAA degrades ARF Auxin Response Factor (ARF) (Active) Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates Ethylene_ABA Increased Ethylene & Abscisic Acid (ABA) Biosynthesis Gene_Expression->Ethylene_ABA Leads to Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Causes Ethylene_ABA->Uncontrolled_Growth Contributes to Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Synthetic auxin herbicide signaling pathway.

Experimental Workflow for Herbicide Comparison

Experimental Workflow for Herbicide Efficacy and Phytotoxicity Comparison Site_Selection Site Selection & Plot Establishment Application Herbicide Application (Pre or Post-emergence) Site_Selection->Application Treatment_Prep Herbicide Treatment Preparation Treatment_Prep->Application Data_Collection Data Collection (Weed Control, Crop Injury, Yield) Application->Data_Collection Analysis Statistical Analysis (ANOVA, Regression) Data_Collection->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion Start Start Start->Treatment_Prep

Caption: Herbicide comparison experimental workflow.

References

Assessing the Carcinogenicity of Chloramben: A Review of Bioassay Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the carcinogenicity of the herbicide Chloramben, based on a pivotal bioassay conducted by the National Cancer Institute. The data presented here is intended to inform researchers and professionals in the fields of toxicology, drug development, and regulatory science.

Summary of Carcinogenicity Bioassay of this compound

A bioassay of technical-grade this compound was conducted on Osborne-Mendel rats and B6C3F1 mice to investigate its potential carcinogenicity.[1][2] The study involved administering this compound in the feed to groups of 50 male and 50 female animals of each species at two different concentrations.

The findings from this bioassay suggest that under the conditions of the study, this compound was carcinogenic in female B6C3F1 mice, leading to an increased incidence of hepatocellular carcinomas.[1][2] In Osborne-Mendel rats, the evidence of carcinogenicity was not as clear. While there was a statistically significant increase in hemangiomas in low-dose male rats, it was not dose-related and therefore not conclusively attributed to this compound administration.[1][2]

Experimental Protocol

The bioassay was designed to assess the long-term effects of this compound exposure. The key parameters of the experimental protocol are detailed below.

Table 1: Experimental Design of this compound Carcinogenicity Bioassay

ParameterOsborne-Mendel RatsB6C3F1 Mice
Animal Strain Osborne-MendelB6C3F1
Group Size 50 males, 50 females per dose group50 males, 50 females per dose group
Control Groups Matched controls (10 per sex) and pooled controlsMatched controls (10 per sex) and pooled controls
Dose Levels 10,000 ppm and 20,000 ppm in feed10,000 ppm and 20,000 ppm in feed
Treatment Duration 80 weeks80 weeks
Observation Period 32-33 weeks post-treatment11-12 weeks post-treatment
Total Study Duration 112-113 weeks91-92 weeks

Source: National Cancer Institute, 1977[1][2]

Quantitative Data on Tumor Incidence

The following tables summarize the incidence of tumors observed in the bioassay. The data highlights the statistically significant findings for hepatocellular carcinomas in mice.

Table 2: Incidence of Hepatocellular Carcinoma in B6C3F1 Mice

SexGroupIncidenceP-Value (vs. Pooled Controls)
Male Pooled Control9/69-
Low Dose (10,000 ppm)16/48P=0.008
High Dose (20,000 ppm)14/48Not Significant
Female Pooled Control2/67-
Low Dose (10,000 ppm)7/48Not Significant
High Dose (20,000 ppm)10/50P=0.003

Source: National Cancer Institute, 1977[1]

Table 3: Incidence of Hemangiomas in Male Osborne-Mendel Rats

GroupIncidenceP-Value (vs. Pooled Controls)
Pooled Control0/73-
Low Dose (10,000 ppm)5/48P=0.009
High Dose (20,000 ppm)Not Significantly Higher-

Source: National Cancer Institute, 1977[1]

Experimental Workflow

The following diagram illustrates the general workflow of the carcinogenicity bioassay conducted for this compound.

Carcinogenicity_Bioassay_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_observation Observation Phase cluster_analysis Data Analysis Animal_Selection Animal Selection (Osborne-Mendel Rats, B6C3F1 Mice) Group_Allocation Group Allocation (Control, Low Dose, High Dose) Animal_Selection->Group_Allocation Dose_Preparation Dose Preparation (this compound in Feed) Group_Allocation->Dose_Preparation Administration Chronic Administration (80 Weeks) Dose_Preparation->Administration Post_Treatment_Obs Post-Treatment Observation (Rats: 32-33 wks, Mice: 11-12 wks) Administration->Post_Treatment_Obs Necropsy Necropsy & Histopathology Post_Treatment_Obs->Necropsy Tumor_Incidence Tumor Incidence Analysis Necropsy->Tumor_Incidence Statistical_Analysis Statistical Analysis Tumor_Incidence->Statistical_Analysis Conclusion Conclusion on Carcinogenicity Statistical_Analysis->Conclusion

Caption: Workflow of the this compound carcinogenicity bioassay.

References

Comparative Metabolism of Chloramben in Monocots and Dicots: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the metabolic pathways of the herbicide Chloramben in monocotyledonous and dicotyledonous plants. Understanding these differences is crucial for researchers in weed science, crop protection, and drug development, as it forms the basis of this compound's selective herbicidal activity. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides a visual representation of the metabolic pathways.

The selectivity of this compound is primarily determined by the differential uptake, translocation, and metabolic detoxification in various plant species.[1][2] Tolerant plants, such as the dicot soybean, rapidly metabolize this compound into non-toxic conjugates, whereas susceptible plants, including the monocot barley and the dicot velvetleaf, have a lower capacity for this detoxification, leading to the accumulation of the active herbicide and subsequent phytotoxicity.[1][2]

Data Presentation: Quantitative Comparison of this compound Metabolism

The following tables summarize the quantitative differences in the absorption, translocation, and metabolism of this compound between the susceptible dicot velvetleaf (Abutilon theophrasti) and the tolerant dicot soybean (Glycine max). While comprehensive quantitative data for monocots is less prevalent in publicly available literature, qualitative reports indicate that susceptible monocots like barley exhibit similar trends to susceptible dicots, with higher translocation of the parent herbicide and lower rates of metabolic detoxification compared to tolerant species.[2]

Table 1: Comparative Absorption and Translocation of Foliage-Applied ¹⁴C-Chloramben

ParameterVelvetleaf (Susceptible Dicot)Soybean (Tolerant Dicot)Data Source
Absorption (% of Applied) Greater absorption of the acid formLower absorption compared to velvetleafOzair et al., 1987
Translocation out of Treated Leaf (% of Absorbed ¹⁴C) HigherLowerOzair et al., 1987

Table 2: Comparative Metabolism of ¹⁴C-Chloramben in Shoots

Metabolite Profile in Shoot (above treated leaf)Velvetleaf (Susceptible Dicot)Soybean (Tolerant Dicot)Data Source
Unmetabolized this compound (% of total recovered ¹⁴C) 58%35%Ozair et al., 1987
Unextractable Conjugates in Treated Leaf LowerHigherOzair et al., 1987

Metabolic Pathways of this compound

The primary metabolic pathway for this compound in plants is conjugation, which detoxifies the herbicide.[1] The two main metabolites identified are:

  • N-(3-carboxy-2,5-dichlorophenyl)glucosylamine (N-glucoside): Formed by the conjugation of the amino group of this compound with glucose. This is a major metabolite in tolerant species.[1]

  • Glucose ester of this compound: Formed by the esterification of the carboxylic acid group of this compound with glucose.[1]

Tolerant species efficiently convert this compound into these non-phytotoxic conjugates and sequester them, preventing the herbicide from reaching its target sites.[1]

Chloramben_Metabolism cluster_uptake Uptake & Translocation cluster_metabolism Metabolism & Detoxification cluster_key Legend This compound This compound (Active) Uptake Root/Shoot Uptake This compound->Uptake Translocation Xylem/Phloem Translocation Uptake->Translocation Active_this compound Active this compound in Meristematic Tissues Translocation->Active_this compound To Target Sites N_Glucoside N-Glucosylamine Conjugate (Inactive) Active_this compound->N_Glucoside Conjugation (Tolerant > Susceptible) Glucose_Ester Glucose Ester Conjugate (Inactive) Active_this compound->Glucose_Ester Esterification Sequestration Sequestration (e.g., in vacuole) N_Glucoside->Sequestration Glucose_Ester->Sequestration key_active Active Herbicide key_process Process key_intermediate Intermediate key_inactive Inactive Metabolite key_sequestration Sequestration

Comparative metabolic pathway of this compound in plants.

Experimental Protocols

The following is a generalized protocol for studying the absorption, translocation, and metabolism of this compound in plants using radiolabeled compounds. This methodology is based on practices described in peer-reviewed literature.

Objective: To quantify the differential uptake, movement, and metabolic fate of ¹⁴C-Chloramben in a tolerant and a susceptible plant species.

Materials:

  • ¹⁴C-labeled this compound (specific activity and purity noted)

  • Tolerant plant species (e.g., Glycine max)

  • Susceptible plant species (e.g., Abutilon theophrasti or Hordeum vulgare)

  • Growth chambers or greenhouse with controlled environment

  • Microsyringe

  • Scintillation vials and cocktail

  • Liquid Scintillation Counter (LSC)

  • Biological oxidizer

  • Solvents for extraction (e.g., ethyl acetate, methanol, water)

  • Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) system

  • Phosphor imager or X-ray film for autoradiography (optional)

Procedure:

  • Plant Growth: Grow seedlings of both species in a suitable medium (e.g., hydroponics or soil) under controlled conditions (e.g., 25°C, 16:8h light:dark cycle) until they reach the desired growth stage (e.g., 2-3 true leaves).

  • Application of ¹⁴C-Chloramben:

    • Prepare a treatment solution of ¹⁴C-Chloramben of a known concentration and radioactivity.

    • For foliar application studies, use a microsyringe to apply a precise volume (e.g., 10 µL) of the treatment solution to a specific leaf on each plant.

    • For root uptake studies, introduce the ¹⁴C-Chloramben solution to the hydroponic medium or soil.

  • Harvesting: Harvest the plants at predetermined time points after treatment (e.g., 24, 48, 72 hours).

  • Quantification of Absorption:

    • For foliar-treated plants, carefully wash the treated leaf with a solvent (e.g., 10% methanol) to remove unabsorbed herbicide.

    • Analyze the radioactivity in the leaf wash using LSC.

    • Absorption is calculated as the total applied radioactivity minus the radioactivity recovered in the leaf wash.

  • Quantification of Translocation:

    • Section the harvested plant into different parts: treated leaf, shoot above treated leaf, shoot below treated leaf, and roots.

    • Dry and combust each plant part in a biological oxidizer.

    • Quantify the ¹⁴CO₂ evolved from each part using LSC.

    • Express the radioactivity in each part as a percentage of the total absorbed radioactivity to determine the translocation pattern.

  • Metabolite Analysis:

    • Homogenize the plant tissues from each section in an extraction solvent (e.g., 80% methanol).

    • Centrifuge the homogenate and collect the supernatant.

    • Concentrate the supernatant and spot it on a TLC plate or inject it into an HPLC system.

    • Develop the chromatogram using an appropriate solvent system.

    • Identify and quantify the parent ¹⁴C-Chloramben and its metabolites by comparing their Rf values or retention times with known standards. Radioactivity in each spot/peak can be quantified using a radiochromatogram scanner or by scraping the TLC spots into scintillation vials and counting.

  • Data Analysis:

    • Calculate the percentage of absorbed ¹⁴C that is present as the parent compound versus metabolites in each plant part.

    • Statistically compare the data between the tolerant and susceptible species.

Experimental_Workflow cluster_absorption Absorption Analysis cluster_translocation Translocation Analysis cluster_metabolism Metabolism Analysis start Start: Plant Cultivation (Monocot & Dicot) application ¹⁴C-Chloramben Application (Foliar or Root) start->application harvest Harvest at Time Points (e.g., 24, 48, 72h) application->harvest leaf_wash Wash Treated Leaf harvest->leaf_wash section Section Plant Parts harvest->section extract Solvent Extraction of Tissues harvest->extract lsc_wash LSC of Leaf Wash leaf_wash->lsc_wash calc_absorption Calculate % Absorption lsc_wash->calc_absorption end End: Comparative Data Analysis calc_absorption->end oxidize Biological Oxidation section->oxidize lsc_parts LSC of Plant Parts oxidize->lsc_parts calc_translocation Calculate % Translocation lsc_parts->calc_translocation calc_translocation->end chromatography TLC / HPLC Analysis extract->chromatography quantify_metabolites Quantify Parent vs. Metabolites chromatography->quantify_metabolites quantify_metabolites->end

Workflow for studying this compound metabolism in plants.

References

A Comparative Guide to Solid-Phase Extraction Cartridges for Chloramben Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and environmental analysis, the efficient and reliable extraction of analytes from complex matrices is a critical step in the analytical workflow. This guide provides a comprehensive comparison of the performance of different Solid-Phase Extraction (SPE) cartridges for the extraction of Chloramben, a selective herbicide. The selection of an appropriate SPE cartridge is paramount for achieving high recovery rates, minimizing matrix effects, and ensuring the accuracy and sensitivity of subsequent analyses.

This document summarizes quantitative performance data, details experimental protocols for various SPE cartridges, and presents a generalized experimental workflow for this compound extraction. The comparison focuses on the widely used silica-based C18 cartridges and the increasingly popular polymeric sorbents, Oasis HLB and Strata-X.

Performance Comparison of SPE Sorbents

The choice of SPE sorbent significantly influences the extraction efficiency of this compound, an acidic herbicide. The interaction between the analyte, the sorbent, and the sample matrix determines the retention and subsequent elution of the target compound.

C18 (Octadecyl-bonded Silica): This is a traditional reversed-phase sorbent that has been extensively used for the extraction of a wide range of organic compounds from aqueous samples. The primary retention mechanism is hydrophobic interaction between the C18 alkyl chains and the nonpolar parts of the analyte. For acidic compounds like this compound, pH adjustment of the sample is crucial to ensure the molecule is in its non-ionized form, enhancing its retention on the nonpolar C18 sorbent.[1]

Oasis HLB (Hydrophilic-Lipophilic Balanced): This is a polymeric reversed-phase sorbent composed of a copolymer of divinylbenzene (B73037) and N-vinylpyrrolidone. This composition provides both hydrophobic and hydrophilic retention characteristics, making it effective for a broad range of acidic, neutral, and basic compounds. The water-wettable nature of the Oasis HLB sorbent can prevent the sorbent bed from drying out, which can lead to more consistent recoveries. For a variety of pesticides, Oasis HLB has demonstrated high recoveries, often ranging from 80% to 120%.[2]

Strata-X: This is another polymeric reversed-phase sorbent based on a surface-modified styrene-divinylbenzene polymer. It offers strong retention for a diverse range of compounds through multiple interaction mechanisms, including hydrophobic, aromatic (π-π), and polar interactions. Studies comparing different SPE sorbents for pesticide analysis have shown that Strata-X can provide average recoveries greater than 70%.[3]

The following table summarizes the reported performance data for the extraction of herbicides, including those with properties similar to this compound, using these three types of SPE cartridges. It is important to note that direct comparative studies for this compound across all three sorbents are limited, and the data presented is a synthesis of information from various sources.

SPE CartridgeSorbent TypeTypical Recovery (%) for HerbicidesKey AdvantagesKey Considerations
C18 Octadecyl-bonded Silica75.1 - 100.0[1]Well-established, cost-effectiveProne to drying, potential for silanol (B1196071) interactions
Oasis HLB Polymeric (Hydrophilic-Lipophilic Balanced)>70 (for a range of pesticides)[3]High and consistent recoveries for a broad range of compounds, water-wettableHigher cost compared to silica-based sorbents
Strata-X Polymeric (Styrene-Divinylbenzene)>70 (for a range of pesticides)[3]Strong retention for diverse analytes, good performance in complex matricesMay require method optimization for specific compounds

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for this compound extraction from water samples using C18, Oasis HLB, and Strata-X SPE cartridges. These protocols are based on established methods and should be optimized for specific sample matrices and analytical instrumentation.

Protocol 1: this compound Extraction using a C18 SPE Cartridge

This protocol is adapted from a detailed method for the extraction of this compound from water samples.[1]

1. Materials:

  • C18 SPE Cartridge (e.g., 500 mg, 6 mL)

  • Methanol (B129727) (HPLC grade)

  • Ethyl Acetate (B1210297) (HPLC grade)

  • Deionized water

  • Hydrochloric Acid (HCl)

  • SPE Manifold

  • Nitrogen evaporator

2. Sample Preparation:

  • Acidify the water sample to pH 2.5 by adding 1M HCl dropwise. This step is critical to protonate the carboxylic acid group of this compound, increasing its retention on the C18 sorbent.[1]

3. SPE Procedure:

  • Conditioning: Condition the C18 cartridge by passing 6 mL of ethyl acetate followed by 6 mL of methanol through the cartridge.

  • Equilibration: Equilibrate the cartridge with 6 mL of deionized water at pH 2.5. Do not allow the cartridge to go dry.[1]

  • Sample Loading: Load the acidified water sample (e.g., 500 mL) onto the cartridge at a flow rate of approximately 5 mL/min.[1]

  • Washing: Wash the cartridge with 6 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes.

  • Elution: Elute the retained this compound with two 3 mL aliquots of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 1 mL of methanol) for analysis.[1]

Protocol 2: this compound Extraction using an Oasis HLB SPE Cartridge

This protocol is a generalized procedure based on the properties of the Oasis HLB sorbent for the extraction of acidic herbicides.

1. Materials:

  • Oasis HLB SPE Cartridge (e.g., 200 mg, 3 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized water

  • Hydrochloric Acid (HCl)

  • SPE Manifold

  • Nitrogen evaporator

2. Sample Preparation:

  • Acidify the water sample to a pH below the pKa of this compound (~3.0) using HCl.

3. SPE Procedure:

  • Conditioning: Condition the Oasis HLB cartridge with 3 mL of ethyl acetate followed by 3 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 3 mL of deionized water (acidified to the same pH as the sample).

  • Sample Loading: Load the acidified water sample onto the cartridge at a controlled flow rate.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove hydrophilic impurities.

  • Elution: Elute this compound from the cartridge using 2 x 2 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness and reconstitute the residue in a solvent compatible with the analytical instrument.

Protocol 3: this compound Extraction using a Strata-X SPE Cartridge

This protocol is a generalized procedure for acidic herbicide extraction using the Strata-X sorbent.

1. Materials:

  • Strata-X SPE Cartridge (e.g., 200 mg, 3 mL)

  • Methanol (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Deionized water

  • Hydrochloric Acid (HCl)

  • SPE Manifold

  • Nitrogen evaporator

2. Sample Preparation:

  • Adjust the pH of the water sample to approximately 2.5-3.0 with HCl.

3. SPE Procedure:

  • Conditioning: Condition the Strata-X cartridge with 3 mL of ethyl acetate, followed by 3 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 3 mL of acidified deionized water.

  • Sample Loading: Load the prepared water sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elution: Elute the analyte with 2 x 2 mL of ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in a suitable solvent for analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase extraction of this compound from a water sample.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Acidification Acidify to pH ~2.5 Sample->Acidification Loading 3. Load Sample Acidification->Loading Conditioning 1. Condition Cartridge (Organic Solvent) Equilibration 2. Equilibrate Cartridge (Acidified Water) Conditioning->Equilibration Equilibration->Loading Washing 4. Wash Cartridge (Deionized Water) Loading->Washing Elution 5. Elute this compound (Organic Solvent) Washing->Elution Evaporation Evaporate Eluate Elution->Evaporation Reconstitution Reconstitute Residue Evaporation->Reconstitution Analysis LC-MS or GC-MS Analysis Reconstitution->Analysis

A generalized workflow for the Solid-Phase Extraction of this compound.

References

A Comparative Efficacy Analysis of Fluroxypyr, 2,4-D, and Dicamba for Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and agricultural scientists on the performance and mechanisms of three leading synthetic auxin herbicides.

This guide provides an objective comparison of the herbicidal efficacy of fluroxypyr, 2,4-D, and dicamba (B1670444), three widely used synthetic auxin herbicides for the control of broadleaf weeds. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and potential development of new herbicidal compounds.

Mechanism of Action: Synthetic Auxin Herbicides

Fluroxypyr, 2,4-D, and dicamba are all classified as Group 4 herbicides, which act as synthetic auxins.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible broadleaf weeds.[1][2] The general mechanism involves the herbicide binding to auxin receptors, primarily the F-box proteins such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB).[1] This binding promotes the degradation of Aux/IAA transcriptional repressor proteins, leading to the overexpression of auxin-responsive genes.[1][3] This cascade of events disrupts normal plant development, causing symptoms like epinasty (twisting of stems and petioles), leaf cupping, and eventual necrosis.[1][3]

While all three herbicides share this general mode of action, there can be differences in their effectiveness on specific weed species and in the development of resistance, potentially due to variations in their interaction with the auxin signaling complex.[1][3]

Synthetic Auxin Herbicide Signaling Pathway cluster_cell Plant Cell SA Synthetic Auxin (Fluroxypyr, 2,4-D, Dicamba) Receptor Auxin Receptor (TIR1/AFB) SA->Receptor binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA targets for degradation Ub Ubiquitin Aux_IAA->Ub Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Ub->Proteasome ARE Auxin Response Element (ARE) ARF->ARE binds to Gene_Expression Overexpression of Auxin-Responsive Genes ARE->Gene_Expression activates Uncontrolled_Growth Uncontrolled Growth & Disrupted Development Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Synthetic Auxin Herbicide Signaling Pathway.

Comparative Efficacy Data

The following tables summarize quantitative data from various field and greenhouse studies, comparing the efficacy of fluroxypyr, 2,4-D, and dicamba on several key broadleaf weeds. It is important to note that efficacy can be influenced by factors such as weed species and growth stage, application rate, and environmental conditions.

Table 1: Efficacy of Individual Herbicides on Various Weed Species

This table presents a summary of the effectiveness of individual applications of fluroxypyr, 2,4-D, and dicamba on different broadleaf weeds.

Weed Species (Common Name)Fluroxypyr Efficacy2,4-D EfficacyDicamba Efficacy
Kochia scoparia (Kochia)Good to Excellent[2]Often Poor to Fair when used alone[2]Moderate to Good, but resistance is common[4]
Galium aparine (Cleavers)Excellent[2]Moderate[2]Not specified
Convolvulus arvensis (Field Bindweed)Good to Excellent[2]Good, but timing and plant vigor are critical[2]Not specified
Taraxacum officinale (Dandelion)Good[2]Excellent[2]Not specified
Plantago spp. (Plantain)Good[2]Excellent[2]Not specified
Trifolium repens (White Clover)Good[2]Poor when used alone; often mixed with MCPP for control[2]Not specified
Rumex spp. (Dock)Good[2]Moderate[2]Not specified

Table 2: Efficacy of Herbicide Mixtures on Herbicide-Resistant Kochia

This table highlights the synergistic effects observed when these herbicides are used in combination, particularly for controlling multiple herbicide-resistant (MHR) kochia biotypes.[3]

Herbicide Treatment% Control of MHR Kochia (Greenhouse Study)[4]% Control of MHR Kochia (Field Study)[5]
2,4-D26% - 69%84% - 95% (in three-way mixes)
Dicamba26% - 69%84% - 95% (in three-way mixes)
Halauxifen/Fluroxypyr26% - 69%84% - 95% (in three-way mixes)
Three-way mixtures (e.g., Dicamba + 2,4-D + Dichlorprop-p)85% - 97%84% - 95%

Experimental Protocols

The data presented in this guide are derived from field and greenhouse experiments conducted under established scientific protocols. A general methodology for such herbicide efficacy trials is outlined below.

Experimental Design: Field trials are typically conducted using a Randomized Complete Block Design (RCBD) with three to four replications.[1][6] This design helps to minimize the effects of field variability. Plot sizes are generally standardized, for example, 2.5 x 5.0 meters.[1]

Treatments and Application: Herbicide treatments are applied at various rates, both individually and in combination.[1] Applications are typically made post-emergence to actively growing weeds at specific growth stages (e.g., 2-4 leaf stage).[1] Herbicides are applied using calibrated sprayers to ensure uniform coverage.[1]

Data Collection and Analysis: Weed control efficacy is assessed at specific intervals after application (e.g., 14, 28, and 60 days after treatment).[1] Assessments are often made visually, as a percentage of weed control compared to an untreated control plot.[1] In some studies, weed biomass is also collected, dried, and weighed to determine the reduction in plant growth.[1] Data are subjected to statistical analysis, typically an Analysis of Variance (ANOVA), to determine significant differences between treatments.[1][2]

Herbicide Efficacy Trial Workflow cluster_workflow Experimental Workflow start Start: Trial Planning design Experimental Design (e.g., RCBD) start->design setup Field/Greenhouse Setup (Plot Establishment) design->setup application Herbicide Application (Calibrated Sprayers) setup->application data_collection Data Collection (Visual Assessment, Biomass) application->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis results Results Interpretation & Reporting analysis->results end End: Conclusion results->end

References

A Comparative Analysis of 2,4-D Metabolic Pathways for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the metabolic breakdown of the herbicide 2,4-D across various organisms, presenting comparative data, detailed experimental protocols, and pathway visualizations to support research and development.

The widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is subject to diverse metabolic pathways across different biological kingdoms, including bacteria, fungi, plants, and animals. Understanding these metabolic routes is crucial for assessing its environmental fate, developing bioremediation strategies, and evaluating potential toxicological impacts. This guide provides a comprehensive comparative analysis of 2,4-D metabolism, tailored for researchers, scientists, and professionals in drug development.

Comparative Quantitative Data on 2,4-D Metabolism

The efficiency and kinetics of 2,4-D metabolism vary significantly among different organisms and the enzymes they employ. The following tables summarize key quantitative data to facilitate a direct comparison.

Table 1: Degradation Rates of 2,4-D by Various Microbial Strains

MicroorganismInitial 2,4-D Concentration (mg/L)Degradation Efficiency (%)Time (days)Reference
Cupriavidus pinatubonensis BJ71350996[1]
Novosphingobium sp. strain DY4200965-7[1]
Burkholderia cepacia (DS-1)506910[2]
Pseudomonas sp. (DS-2)507310[2]
Sphingomonas paucimobilis (DS-3)505410[2]
Stenothrophomonas maltophilia235030.2014[3]
Penicillium sp.235029.8014[3]
Cupriavidus sp. DSPFs3000>951[4]

Table 2: Kinetic Parameters of Key 2,4-D Metabolizing Enzymes

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
2,4-D Dioxygenase (TfdA)Alcaligenes eutrophus2,4-D17.5 ± 1.016.9 µmol/min/mg[5]
2,4-D Dioxygenase (TfdA)Alcaligenes eutrophusα-ketoglutarate3.20 ± 0.54-[5]
2,4-D Dioxygenase (TfdA)Escherichia coli (recombinant)4-Nitrophenoxyacetic acid890 ± 40540 min-1 (kcat)[6]
(R)-2-(2,4-DP)/α-KG Dioxygenase (RdpA)Delftia acidovorans MC12,4-D935-[7]
(R)-2-(2,4-DP)/α-KG Dioxygenase (RdpA)Rhodoferax sp. P2302,4-D237-[7]
Laccase (DLac)Cerrena sp. RSD1ABTS3652,515 s-1 (kcat)[8]

Table 3: Half-life of 2,4-D in Different Environmental Compartments

EnvironmentConditionHalf-lifeReference
SoilAerobic, mineral6.2 days[9][10]
SoilGeneral< 7 - 10 days[11][12]
SoilField dissipation59.3 days[13]
WaterAerobic~15 days[9][10][14]
WaterAnaerobic41 - 333 days[9][10][14]
WaterBiphasic microbial metabolism15 days (total)[13]
AtmosphereVapor-phase~19 hours[10]

Table 4: Comparative Pharmacokinetics of 2,4-D in Animal Models

SpeciesDose (mg/kg)Plasma Half-life (t1/2)Primary Excretion RouteMetabolismReference
Rat51.3 - 3.4 hoursUrineExcreted mostly unchanged[15][16]
Dog599 - 134 hoursUrine and FecesExtensive conjugation (taurine, serine, glycine (B1666218), etc.)[15][16]
Goat--Urine (tubular secretion)-[2]
Human-10 - 33 hoursUrineExcreted unmetabolized[17]

Metabolic Pathways of 2,4-D

The breakdown of 2,4-D follows distinct pathways in different organisms, primarily differing in the initial steps of degradation.

Bacterial Metabolic Pathway

Bacteria, particularly soil-dwelling species, are highly efficient at degrading 2,4-D. The most well-characterized pathway is initiated by the tfd gene cluster. The process begins with the cleavage of the ether bond by 2,4-D dioxygenase (TfdA), an α-ketoglutarate-dependent enzyme. This is followed by hydroxylation, ring cleavage, and subsequent steps that funnel the intermediates into the Krebs cycle.

bacterial_pathway 2_4_D 2,4-Dichlorophenoxyacetic acid DCP 2,4-Dichlorophenol (B122985) 2_4_D->DCP TfdA DCC 3,5-Dichlorocatechol DCP->DCC TfdB DCM 2,4-Dichloro-cis,cis-muconate DCC->DCM TfdC CDL 2-Chloro-dienelactone DCM->CDL TfdD CMA 2-Chloromaleylacetate CDL->CMA TfdE Krebs Krebs Cycle CMA->Krebs TfdF

Bacterial degradation pathway of 2,4-D.
Fungal Metabolic Pathway

Fungi employ a range of extracellular enzymes, including laccases, manganese peroxidases, and lignin (B12514952) peroxidases, to initiate 2,4-D degradation. A common initial step is the cleavage of the side chain to form 2,4-dichlorophenol (2,4-DCP), which is often more toxic than the parent compound. Some fungi can further degrade 2,4-DCP, while others show limited capacity for its breakdown. Cytochrome P450 monooxygenases are also implicated in fungal metabolism of 2,4-D.[14][18][19]

fungal_pathway cluster_enzymes Extracellular Enzymes 2_4_D 2,4-Dichlorophenoxyacetic acid DCP 2,4-Dichlorophenol 2_4_D->DCP Side-chain cleavage Further_Metabolites Further Metabolites DCP->Further_Metabolites Laccase Laccase Laccase->2_4_D Manganese Peroxidase Manganese Peroxidase Manganese Peroxidase->2_4_D Lignin Peroxidase Lignin Peroxidase Lignin Peroxidase->2_4_D

Fungal degradation pathway of 2,4-D.
Plant Metabolic Pathway

In plants, 2,4-D metabolism is a key determinant of tolerance or susceptibility. Tolerant plants, such as monocots, rapidly detoxify 2,4-D through processes like hydroxylation of the aromatic ring followed by conjugation with sugars (e.g., glucose) or amino acids. These conjugates are then often sequestered in the vacuole. In genetically modified crops, the introduction of bacterial genes, such as AAD-12, confers high levels of tolerance by enabling rapid degradation of 2,4-D.

plant_pathway 2_4_D 2,4-Dichlorophenoxyacetic acid Hydroxylated_2_4_D Hydroxylated 2,4-D 2_4_D->Hydroxylated_2_4_D Hydroxylation Conjugates Sugar/Amino Acid Conjugates Hydroxylated_2_4_D->Conjugates Conjugation Sequestration Vacuolar Sequestration Conjugates->Sequestration

Plant detoxification pathway of 2,4-D.
Animal Metabolic Pathway

Metabolism of 2,4-D in animals varies significantly between species. In rats and humans, 2,4-D is rapidly excreted in the urine, largely unchanged.[15][16][17] In contrast, dogs exhibit a much slower elimination rate and extensively metabolize 2,4-D through conjugation with various molecules like taurine, serine, and glycine before excretion.[15][16] This difference in metabolic handling contributes to the higher sensitivity of dogs to 2,4-D toxicity.

animal_pathway cluster_rat_human Rat / Human cluster_dog Dog 2_4_D_RH 2,4-D Urine_RH Rapid Excretion (largely unchanged) 2_4_D_RH->Urine_RH 2_4_D_Dog 2,4-D Conjugation Conjugation (Taurine, Serine, etc.) 2_4_D_Dog->Conjugation Urine_Dog Slow Excretion Conjugation->Urine_Dog

Comparative metabolism of 2,4-D in animals.

Experimental Protocols

Accurate analysis of 2,4-D and its metabolites is fundamental to studying its metabolic fate. Below are generalized protocols for key experimental techniques.

Analysis of 2,4-D and Metabolites by HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of 2,4-D and its degradation products.

Sample Preparation (General):

  • Liquid Samples (e.g., culture supernatant, water): Centrifuge to remove cells or particulate matter. The supernatant can often be directly injected or may require a solid-phase extraction (SPE) clean-up step for pre-concentration and matrix removal.

  • Solid Samples (e.g., soil, plant tissue):

    • Homogenize the sample.

    • Extract with a suitable solvent (e.g., methanol, acetonitrile).

    • Centrifuge and collect the supernatant.

    • The extract may require further clean-up by SPE.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., water with 0.1% formic acid or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector set at the maximum absorbance wavelength for 2,4-D (around 230 nm or 284 nm).

  • Quantification: Based on a standard curve prepared with known concentrations of 2,4-D and its metabolites.

hplc_workflow Sample Sample (Liquid or Solid) Extraction Extraction/ Centrifugation Sample->Extraction SPE Solid-Phase Extraction (optional) Extraction->SPE HPLC HPLC Analysis (C18 Column) SPE->HPLC Detection UV Detection (230/284 nm) HPLC->Detection Quantification Quantification Detection->Quantification

General workflow for HPLC analysis of 2,4-D.
Enzyme Assay for 2,4-D Dioxygenase (TfdA)

The activity of the initial enzyme in the bacterial degradation pathway, TfdA, can be measured using a colorimetric assay.

Principle: This assay utilizes a substrate analog, 4-nitrophenoxyacetic acid, which is converted by TfdA to the intensely yellow product, 4-nitrophenol (B140041). The rate of 4-nitrophenol formation, measured spectrophotometrically at 405-415 nm, is proportional to the enzyme activity.[6]

Reaction Mixture:

  • Buffer (e.g., 50 mM MOPS, pH 6.75)

  • α-ketoglutarate

  • Fe(NH4)2(SO4)2

  • Ascorbate

  • 4-Nitrophenoxyacetic acid

  • Enzyme extract (cell-free extract or purified enzyme)

Procedure:

  • Prepare the reaction mixture without the enzyme.

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the increase in absorbance at 405-415 nm over time using a spectrophotometer.

  • Calculate the enzyme activity based on the molar extinction coefficient of 4-nitrophenol.

Enzyme Assay for 2,4-Dichlorophenol Hydroxylase (TfdB)

The activity of the second enzyme in the pathway, TfdB, which converts 2,4-DCP to 3,5-dichlorocatechol, can be determined by monitoring the consumption of NADH or NADPH.

Principle: 2,4-Dichlorophenol hydroxylase is a monooxygenase that utilizes NADH or NADPH as a cofactor. The oxidation of NADH/NADPH to NAD+/NADP+ results in a decrease in absorbance at 340 nm, which can be measured spectrophotometrically.

Reaction Mixture:

  • Buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • 2,4-Dichlorophenol (substrate)

  • NADH or NADPH (cofactor)

  • FAD (flavin adenine (B156593) dinucleotide) may be required for some enzymes.[20]

  • Enzyme extract

Procedure:

  • Combine the buffer, substrate, and enzyme in a cuvette.

  • Initiate the reaction by adding NADH or NADPH.

  • Record the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH/NADPH consumption, which corresponds to the enzyme activity.

This comprehensive guide provides a comparative overview of 2,4-D metabolic pathways, supported by quantitative data and experimental methodologies. The provided visualizations and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study of xenobiotic metabolism and its implications.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Chloramben Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, the responsible management and disposal of chemical compounds are paramount for ensuring both personal safety and environmental protection. Chloramben, an obsolete pre-emergence herbicide, is classified as a hazardous waste and necessitates meticulous handling and disposal procedures. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety protocols and regulatory requirements.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. When handling this compound, all personnel should wear:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect against splashes.

  • Respiratory Protection: In situations where spills or aerosol generation may occur, a NIOSH-approved respirator is necessary.[1]

In the event of a spill, immediate and precise action is critical to contain the substance and mitigate exposure risks. The following steps should be taken:

  • Evacuate: Immediately clear the area of all personnel.[1]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles.[1]

  • Contain: Use an absorbent material like vermiculite (B1170534) or sand to contain the spill.[1]

  • Clean-up: Carefully sweep the absorbent material into a designated hazardous waste container. Avoid using water for clean-up as it may spread contamination.[1]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]

Step-by-Step Disposal Procedures

The recommended and primary method for the disposal of this compound and its associated waste is through a licensed hazardous waste disposal facility.[1] Incineration at a permitted facility is the preferred method for the destruction of organochlorine pesticides like this compound.[1][2]

1. Waste Segregation:

  • Keep this compound waste separate from other chemical waste streams to prevent incompatible mixtures.[1]

2. Waste Collection:

  • Liquid Waste: Collect any liquid waste containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container.[1]

  • Solid Waste: Place solid this compound waste and contaminated materials (e.g., absorbent from spills, used PPE) in a designated hazardous waste container.

3. Labeling:

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and associated hazards such as "Toxic" and "Environmental Hazard".[1]

4. Storage:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.[1]

5. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor to arrange for pickup and disposal.[1]

6. Decontamination of Empty Containers:

  • Empty containers that held this compound must be properly decontaminated before they can be considered non-hazardous. The standard procedure is the "triple-rinse" method:[1][2]

    • Rinse the container three times with a suitable solvent, such as acetone (B3395972) or methanol.[1]

    • Collect the rinsate as hazardous waste.[1]

    • After triple-rinsing, the container can typically be disposed of as non-hazardous solid waste.[1]

Quantitative Data for Disposal Planning

The disposal of this compound is governed by hazardous waste regulations, which are often categorized based on the quantity of waste generated per month.[1] While specific disposal limits can vary by jurisdiction, the following data provides context for its hazard profile.

ParameterValueSource
Oral LD50 (Rat) 3,500 - 5,620 mg/kg[2]
Dermal LD50 (Rabbit) 3,136 mg/kg[2]
Environmental Fate Mobile in soil, potential to leach to groundwater.[3][4] Degrades in water with sunlight.[4][3][4]
Ecotoxicity Low toxicity to birds and aquatic invertebrates; moderately toxic to fish and honeybees.[3]
Primary Disposal Method Incineration at >1000 °C for 1-2 seconds in a unit with an effluent gas scrubber.[2]
Alternative Disposal Wet oxidation can achieve 88% to 99.5% destruction of the active ingredient.[2][5]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Chloramben_Disposal_Workflow cluster_prep Waste Preparation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_container Empty Container Decontamination A This compound Waste Generated B Segregate from other chemical waste A->B C Collect in compatible, labeled container B->C D Store in designated, secure, ventilated area C->D H Empty this compound Container E Contact EHS or certified waste contractor D->E F Arrange for pickup and transport E->F G Incineration at licensed hazardous waste facility F->G I Triple-rinse with appropriate solvent H->I J Collect rinsate as hazardous waste I->J K Dispose of container as non-hazardous solid waste I->K After rinsing

This compound Disposal Workflow Diagram

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.